1,4-Diazabicyclo[3.2.2]nonane dihydrochloride
Description
The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.
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Properties
IUPAC Name |
1,4-diazabicyclo[3.2.2]nonane;dihydrochloride | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H14N2.2ClH/c1-4-9-5-2-7(1)8-3-6-9;;/h7-8H,1-6H2;2*1H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QNJSIGUFGXHSMG-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN2CCC1NCC2.Cl.Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H16Cl2N2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90589516 | |
| Record name | 1,4-Diazabicyclo[3.2.2]nonane--hydrogen chloride (1/2) | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90589516 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
199.12 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
150208-70-1 | |
| Record name | 1,4-Diazabicyclo[3.2.2]nonane--hydrogen chloride (1/2) | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90589516 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 1,4-diazabicyclo[3.2.2]Nonane dihydrochloride 95+% | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Foundational & Exploratory
1,4-Diazabicyclo[3.2.2]nonane dihydrochloride chemical properties
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the known chemical and physical properties of 1,4-Diazabicyclo[3.2.2]nonane Dihydrochloride. The information is compiled from various scientific sources and is intended to support research and development activities.
Chemical Identity and Physical Properties
This compound is the hydrochloride salt of the bicyclic diamine 1,4-diazabicyclo[3.2.2]nonane. This structural motif is of significant interest in medicinal chemistry, serving as a scaffold in the design of various therapeutic agents.[1][2][3]
Table 1: Physical and Chemical Properties
| Property | Value | Source(s) |
| CAS Number | 150208-70-1 | [4] |
| Molecular Formula | C₇H₁₆Cl₂N₂ | |
| Molecular Weight | 199.12 g/mol | |
| Appearance | Solid | [5] |
| Melting Point | 148.9 – 150.2 °C | [6] |
| Solubility | Soluble in organic solvents.[6] Specific quantitative data in various solvents is not readily available in the cited literature. | [6] |
| pKa | Not available in the cited literature for the dihydrochloride salt. |
Spectral Data
Spectral analysis is crucial for the structural elucidation and confirmation of this compound.
Table 2: Spectral Data
| Spectrum Type | Data | Source(s) |
| ¹H NMR | (D₂O): δ 7.86 (d, J = 7.8 Hz, 2H), 7.54 – 7.38 (dt, 3H), 7.13 (d, J = 3.5 Hz, 1H), 6.92 (d, J = 3.4 Hz, 1H) | [6] |
| ¹³C NMR | ((CD₃)₂CO): δ 159.2, 157.6, 144.7, 130.2, 129.5 | [6] |
| Infrared (IR) | Not available in the cited literature. | |
| Mass Spectrometry (MS) | Not available in the cited literature. |
Experimental Protocols
Synthesis of this compound
The synthesis of the parent compound, 1,4-diazabicyclo[3.2.2]nonane, is a precursor to obtaining the dihydrochloride salt. A common method involves the reduction of a lactam intermediate. The dihydrochloride salt is then typically formed by treating a solution of the free base with hydrochloric acid.
Experimental Protocol for Synthesis (General Method based on similar reductions):
-
Reduction of the Lactam Precursor: To a suspension of the appropriate lactam precursor (e.g., a derivative of 1,4-diazabicyclo[3.2.2]nonan-3-one) in a dry, inert solvent such as tetrahydrofuran (THF) under an inert atmosphere (e.g., nitrogen or argon), a reducing agent like lithium aluminum hydride (LiAlH₄) is added portion-wise at a controlled temperature (e.g., 0 °C).
-
Reaction Progression: The reaction mixture is then typically heated to reflux and stirred for several hours to ensure complete reduction.
-
Work-up: After cooling, the reaction is carefully quenched by the sequential addition of water and an aqueous base solution (e.g., NaOH).
-
Extraction: The resulting slurry is filtered, and the filtrate is extracted with an organic solvent (e.g., dichloromethane or ethyl acetate).
-
Purification of the Free Base: The combined organic layers are dried over an anhydrous salt (e.g., Na₂SO₄), filtered, and the solvent is removed under reduced pressure to yield the crude 1,4-diazabicyclo[3.2.2]nonane free base, which can be further purified by chromatography if necessary.
-
Formation of the Dihydrochloride Salt: The purified free base is dissolved in a suitable solvent (e.g., isopropanol or ether), and a stoichiometric amount of hydrochloric acid (either as a gas or a solution in a compatible solvent) is added. The precipitated dihydrochloride salt is then collected by filtration, washed with a cold solvent, and dried under vacuum.
Caption: General workflow for the synthesis of this compound.
Biological Context and Potential Signaling Pathways
The 1,4-diazabicyclo[3.2.2]nonane scaffold is a key component in compounds targeting the α7 nicotinic acetylcholine receptor (α7 nAChR), which is involved in various neurological processes.[3] Additionally, some sources suggest that this class of compounds may exhibit anti-inflammatory properties through the inhibition of prostaglandin synthesis.
General Signaling Pathway for α7 Nicotinic Acetylcholine Receptor Activation
Activation of the α7 nAChR, a ligand-gated ion channel, by an agonist leads to an influx of cations, primarily Ca²⁺. This increase in intracellular calcium can trigger a cascade of downstream signaling events, including the activation of protein kinases and transcription factors that can modulate inflammation and apoptosis.[7][8][9]
References
- 1. connectsci.au [connectsci.au]
- 2. pubs.acs.org [pubs.acs.org]
- 3. Derivatives of dibenzothiophene for PET imaging of α7-Nicotinic Acetylcholine Receptors - PMC [pmc.ncbi.nlm.nih.gov]
- 4. This compound [synhet.com]
- 5. angenechemical.com [angenechemical.com]
- 6. Inhibition of prostaglandin synthesis and actions contributes to the beneficial effects of calcitriol in prostate cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 7. α7 nicotinic acetylcholine receptor signaling inhibits inflammasome activation by preventing mitochondrial DNA release - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Role of α7 nicotinic receptor in the immune system and intracellular signaling pathways - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Cellular responses and functions of α7 nicotinic acetylcholine receptor activation in the brain: a narrative review - Xu - Annals of Translational Medicine [atm.amegroups.org]
An In-depth Technical Guide to 1,4-Diazabicyclo[3.2.2]nonane Dihydrochloride
For Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide provides a comprehensive overview of 1,4-Diazabicyclo[3.2.2]nonane dihydrochloride (CAS Number: 150208-70-1), a versatile bicyclic amine that serves as a crucial building block in medicinal chemistry and drug discovery. This document details its physicochemical properties, synthesis, and its significant role as a scaffold for developing potent and selective ligands for the α7 nicotinic acetylcholine receptor (α7-nAChR), a key target in neurodegenerative and inflammatory diseases. Detailed experimental protocols for its synthesis and relevant biological assays are provided to facilitate further research and development.
Chemical and Physical Properties
This compound is the hydrochloride salt of the parent bicyclic amine. The dihydrochloride form often provides improved stability and solubility in aqueous solutions, making it suitable for a variety of experimental conditions.
| Property | Value | Reference |
| CAS Number | 150208-70-1 | |
| Molecular Formula | C₇H₁₄N₂·2HCl | [1] |
| Molecular Weight | 199.12 g/mol | |
| IUPAC Name | 1,4-diazabicyclo[3.2.2]nonane;dihydrochloride | [1] |
| Canonical SMILES | C1CN2CCC1NCC2.Cl.Cl | |
| Appearance | Solid | |
| Storage Temperature | Store at <-15°C |
Note: Some physical properties such as melting point and solubility are not consistently reported across public sources and should be determined empirically.
Synthesis of this compound
The synthesis of 1,4-diazabicyclo[3.2.2]nonane typically involves a multi-step process. A general synthetic approach is outlined below, based on established chemical literature.[2][3][4]
Experimental Protocol: Synthesis
Step 1: Preparation of 4-benzyl-1,4-diazabicyclo[3.2.2]nonane
-
In a round-bottom flask, a compound of formula (I) (wherein R¹ and R³ are independently selected from C₁-C₄ alkyl) is reacted with ethylenediamine (H₂NCH₂CH₂NH₂) in an inert solvent such as tetrahydrofuran (THF) or toluene. The reaction is typically carried out at room temperature (25°C).[2]
-
The resulting intermediate (II) is then reacted with a trialkylaluminum or an alkyl stannane, such as tri-n-butyltin triflate, in an inert solvent like THF. This reaction is generally performed at an elevated temperature, around 67°C.[2]
-
The product from the previous step is then reacted with a benzyl protecting group, such as benzyl bromide, in the presence of an organic base like triethylamine to yield 4-benzyl-1,4-diazabicyclo[3.2.2]nonane.
Step 2: Deprotection to form 1,4-Diazabicyclo[3.2.2]nonane
-
To a solution of 4-benzyl-1,4-diazabicyclo[3.2.2]nonane in methanol, add palladium hydroxide on carbon (20% on carbon).[2]
-
The mixture is then subjected to hydrogenation in a Parr apparatus under hydrogen pressure (e.g., 50 psi) and heated to approximately 65°C for 18 hours.[2]
-
After the reaction is complete, the mixture is filtered through Celite to remove the catalyst, and the solvent is evaporated to yield the free base, 1,4-diazabicyclo[3.2.2]nonane, as an oil.[2]
Step 3: Formation of the Dihydrochloride Salt
-
Dissolve the resulting 1,4-diazabicyclo[3.2.2]nonane oil in a suitable solvent such as isopropanol or diethyl ether.
-
Slowly add a solution of hydrochloric acid (e.g., 2M in diethyl ether or concentrated HCl) to the stirred solution of the free base.
-
The dihydrochloride salt will precipitate out of the solution.
-
Collect the precipitate by filtration, wash with a small amount of cold solvent, and dry under vacuum to obtain this compound.
Caption: Synthetic workflow for this compound.
Biological Significance and Mechanism of Action
Derivatives of 1,4-diazabicyclo[3.2.2]nonane are potent and selective ligands for the α7 nicotinic acetylcholine receptor (α7-nAChR). This receptor is a ligand-gated ion channel widely expressed in the central nervous system and is implicated in cognitive functions and inflammatory processes.
Role in α7 Nicotinic Acetylcholine Receptor Signaling
Activation of the α7-nAChR by agonists leads to a conformational change in the receptor, opening an ion channel that is highly permeable to calcium ions (Ca²⁺). The influx of Ca²⁺ triggers several downstream signaling cascades.
One of the most significant pathways modulated by α7-nAChR activation is the cholinergic anti-inflammatory pathway . This pathway plays a crucial role in regulating the immune response. Activation of α7-nAChR on immune cells, such as macrophages, inhibits the production and release of pro-inflammatory cytokines. This anti-inflammatory effect is primarily mediated through the JAK2-STAT3 signaling pathway .
Additionally, α7-nAChR activation has been shown to inhibit the activation of the NLRP3 inflammasome , a key component of the innate immune system. This inhibition is achieved by preventing the release of mitochondrial DNA, which can act as a ligand for NLRP3.
The modulation of these pathways makes α7-nAChR a promising therapeutic target for a range of conditions, including Alzheimer's disease, schizophrenia, and various inflammatory disorders.
Caption: α7-nAChR signaling pathway modulated by 1,4-diazabicyclo[3.2.2]nonane derivatives.
Anti-inflammatory Properties
Some reports suggest that this compound itself may possess anti-inflammatory properties by inhibiting prostaglandin synthesis. Prostaglandins, particularly PGE₂, are key mediators of inflammation.
Experimental Protocols for Biological Assays
α7 Nicotinic Acetylcholine Receptor Radioligand Binding Assay
This protocol is adapted for determining the binding affinity of novel 1,4-diazabicyclo[3.2.2]nonane derivatives to the α7-nAChR.[5][6][7]
Materials:
-
Cell membranes expressing human α7-nAChR (e.g., from transfected HEK293 cells)
-
Radioligand: [³H]-Methyllycaconitine ([³H]-MLA) or other suitable α7-nAChR radioligand
-
Assay Buffer: e.g., 50 mM Tris-HCl, pH 7.4, containing 120 mM NaCl, 5 mM KCl, 2 mM CaCl₂, 1 mM MgCl₂
-
Wash Buffer: Ice-cold Assay Buffer
-
Non-specific binding determinant: A high concentration of a known α7-nAChR ligand (e.g., 1 µM unlabeled MLA or 100 µM nicotine)
-
Test compounds (1,4-diazabicyclo[3.2.2]nonane derivatives) at various concentrations
-
Glass fiber filters (e.g., Whatman GF/B), pre-soaked in 0.5% polyethylenimine
-
Scintillation cocktail and scintillation counter
Procedure:
-
Membrane Preparation: Thaw the cell membrane preparation on ice and resuspend in Assay Buffer to a final protein concentration of 50-100 µ g/well .
-
Assay Setup: In a 96-well plate, set up the following in triplicate:
-
Total Binding: 50 µL of membrane preparation, 50 µL of [³H]-MLA (at a final concentration near its Kd, e.g., 1-2 nM), and 50 µL of Assay Buffer.
-
Non-specific Binding: 50 µL of membrane preparation, 50 µL of [³H]-MLA, and 50 µL of the non-specific binding determinant.
-
Competition Binding: 50 µL of membrane preparation, 50 µL of [³H]-MLA, and 50 µL of the test compound at various concentrations.
-
-
Incubation: Incubate the plate at room temperature for 60-90 minutes with gentle agitation to allow the binding to reach equilibrium.
-
Filtration: Terminate the assay by rapid filtration through the pre-soaked glass fiber filters using a cell harvester.
-
Washing: Wash the filters three times with 3 mL of ice-cold Wash Buffer to remove unbound radioligand.
-
Counting: Place the filters in scintillation vials, add 4-5 mL of scintillation cocktail, and measure the radioactivity in a scintillation counter.
-
Data Analysis: Calculate the specific binding by subtracting the non-specific binding from the total binding. For competition assays, plot the percentage of specific binding against the logarithm of the competitor concentration and fit the data to a one-site competition model to determine the IC₅₀. Calculate the inhibitor constant (Kᵢ) using the Cheng-Prusoff equation: Kᵢ = IC₅₀ / (1 + [L]/Kᴅ), where [L] is the concentration of the radioligand and Kᴅ is its dissociation constant.
Prostaglandin E₂ (PGE₂) Inhibition Assay
This protocol describes a method to assess the potential anti-inflammatory effects of this compound by measuring its ability to inhibit PGE₂ production in a cell-based assay.[8][9][10][11][12]
Materials:
-
A suitable cell line that produces PGE₂ upon stimulation (e.g., RAW 264.7 macrophages)
-
Cell culture medium (e.g., DMEM) with fetal bovine serum (FBS) and antibiotics
-
Lipopolysaccharide (LPS) for stimulating PGE₂ production
-
This compound at various concentrations
-
PGE₂ ELISA kit
Procedure:
-
Cell Culture: Seed the cells in a 24-well plate at an appropriate density and allow them to adhere overnight.
-
Treatment: Pre-treat the cells with various concentrations of this compound for 1 hour.
-
Stimulation: Stimulate the cells with LPS (e.g., 1 µg/mL) for 24 hours to induce PGE₂ production. Include untreated and unstimulated controls.
-
Supernatant Collection: After incubation, collect the cell culture supernatant from each well.
-
PGE₂ Quantification: Measure the concentration of PGE₂ in the supernatant using a commercial PGE₂ ELISA kit, following the manufacturer's instructions.
-
Data Analysis: Plot the PGE₂ concentration against the concentration of the test compound to determine the inhibitory effect.
Applications in Drug Development and Research
The 1,4-diazabicyclo[3.2.2]nonane scaffold is of significant interest in drug development due to its rigid conformational structure, which can lead to higher binding affinity and selectivity for its biological targets.
Central Nervous System (CNS) Disorders
Derivatives of this compound are being actively investigated as potential therapeutics for CNS disorders where α7-nAChR dysfunction is implicated, such as Alzheimer's disease and schizophrenia. Agonists and positive allosteric modulators of this receptor may improve cognitive deficits.
Inflammatory Diseases
Given the role of the α7-nAChR in the cholinergic anti-inflammatory pathway, selective agonists based on the 1,4-diazabicyclo[3.2.2]nonane scaffold are being explored for the treatment of various inflammatory conditions, including rheumatoid arthritis and inflammatory bowel disease.
PET Imaging
Radiolabeled derivatives of 1,4-diazabicyclo[3.2.2]nonane are being developed as positron emission tomography (PET) tracers for imaging α7-nAChRs in the brain.[13][14][15][16] This allows for the non-invasive in vivo quantification and localization of these receptors, which is invaluable for understanding their role in disease and for the development of new drugs.
Caption: Experimental workflow for PET imaging using 1,4-diazabicyclo[3.2.2]nonane derivatives.
Conclusion
This compound is a key chemical entity with significant potential in the field of drug discovery and development. Its utility as a scaffold for generating selective ligands for the α7 nicotinic acetylcholine receptor has positioned it at the forefront of research into novel treatments for neurological and inflammatory disorders. This technical guide provides a foundational resource for researchers to further explore the therapeutic potential of this promising compound.
References
- 1. pschemicals.com [pschemicals.com]
- 2. EP0366301A2 - Preparation of 1,4-diazabicyclo [3.2.2]nonane - Google Patents [patents.google.com]
- 3. Synthesis and Antiprotozoal Activity of Azabicyclo-Nonane Pyrimidine Hybrids - PMC [pmc.ncbi.nlm.nih.gov]
- 4. BJOC - Asymmetric synthesis of a highly functionalized bicyclo[3.2.2]nonene derivative [beilstein-journals.org]
- 5. Radioligand binding characterization of neuronal nicotinic acetylcholine receptors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. benchchem.com [benchchem.com]
- 7. giffordbioscience.com [giffordbioscience.com]
- 8. benchchem.com [benchchem.com]
- 9. benchchem.com [benchchem.com]
- 10. sigmaaldrich.com [sigmaaldrich.com]
- 11. resources.amsbio.com [resources.amsbio.com]
- 12. revvity.com [revvity.com]
- 13. Synthesis of Diverse 11C-Labelled PET Radiotracers via Direct Incorporation of [11C]CO2 - PMC [pmc.ncbi.nlm.nih.gov]
- 14. Modular Strategies for PET Imaging Agents - PMC [pmc.ncbi.nlm.nih.gov]
- 15. Synthesis and pre-clinical evaluation of a potential radiotracer for PET imaging of the dopamine D3 receptor - PMC [pmc.ncbi.nlm.nih.gov]
- 16. mdpi.com [mdpi.com]
Synthesis of 1,4-Diazabicyclo[3.2.2]nonane dihydrochloride
An In-depth Technical Guide to the Synthesis of 1,4-Diazabicyclo[3.2.2]nonane Dihydrochloride
For Researchers, Scientists, and Drug Development Professionals
Abstract
1,4-Diazabicyclo[3.2.2]nonane is a conformationally constrained piperazine derivative that serves as a crucial building block in medicinal chemistry, particularly in the development of ligands for nicotinic acetylcholine receptors (nAChRs) and other central nervous system targets.[1][2] Its rigid bicyclic structure offers a strategic advantage in drug design by reducing conformational flexibility, which can lead to increased receptor affinity and selectivity. This technical guide provides a comprehensive overview of established synthetic routes for 1,4-diazabicyclo[3.2.2]nonane, culminating in its isolation as a stable dihydrochloride salt. Detailed experimental protocols, comparative data tables, and workflow visualizations are presented to aid researchers in the practical synthesis of this important scaffold.
Overview of Synthetic Strategies
The synthesis of the 1,4-diazabicyclo[3.2.2]nonane core primarily relies on the construction of a three-carbon bridge across the 1,4-positions of a piperazine or homopiperazine precursor. Key strategies involve intramolecular cyclization reactions, which are designed to form the challenging bicyclic ring system efficiently. The most common approaches include:
-
Intramolecular Condensation of Piperazine Derivatives: This strategy involves preparing a piperazine ring substituted with a side chain that can undergo an intramolecular condensation, such as a Dieckmann-type cyclization, to form the bridged structure.[3]
-
Reductive Amination and Cyclization: A multi-step route involving the formation of a key intermediate followed by ring closure using a non-nucleophilic base is another established method.[4]
-
Buchwald-Hartwig Amination: While not a synthesis of the bicyclic core itself, this modern coupling method is a principal application for the completed scaffold, attaching it to aryl or heteroaryl systems to generate final drug candidates.[1]
The free base of 1,4-diazabicyclo[3.2.2]nonane is typically an oil or low-melting solid. For ease of handling, purification, and storage, it is converted to a crystalline, non-hygroscopic salt, most commonly the dihydrochloride salt (C₇H₁₄N₂·2HCl).
Synthetic Route I: Intramolecular Condensation from (S)-Glutamate
This route provides a robust method for synthesizing the bicyclic core, starting from the readily available chiral precursor, (S)-glutamate. The key transformation is an intramolecular ester condensation of a 3-(piperazin-2-yl)propionic acid ester intermediate.[3]
Logical Workflow
Caption: Synthesis of the DBN core via intramolecular condensation.
Experimental Protocol
Step 1: Synthesis of 3-(Piperazin-2-yl)propionic Acid Ester Intermediate (7) This protocol is adapted from the general method for synthesizing conformationally restricted piperazines.[3] The initial steps to convert (S)-glutamate to the necessary substituted piperazine precursor are multi-faceted and well-documented in organic chemistry literature.
Step 2: Intramolecular Ester Condensation (Dieckmann-type Cyclization)
-
Dissolve the 3-(piperazin-2-yl)propionic acid ester intermediate (7a) (1.0 eq) in anhydrous tetrahydrofuran (THF) to a concentration of approximately 0.15 M.
-
Cool the solution to -78 °C under an inert nitrogen atmosphere.
-
Add lithium hexamethyldisilazide (LiHMDS) (1.0 M in THF, 1.1 eq) dropwise to the solution. Stir for 30 minutes at -78 °C.
-
Add trimethylsilyl chloride (TMSCl) (3.1 eq) in THF.
-
Allow the reaction mixture to stir for 30 minutes at -78 °C, then warm to room temperature and stir for an additional 3 hours.[3]
-
Quench the reaction, and perform an aqueous workup. The solvent is removed in vacuo, and the residue is dissolved in ethyl acetate. The organic layer is washed sequentially with 0.5 M HCl, 0.5 M NaOH, and saturated NaCl solution.
-
The resulting crude bicyclic β-keto ester (8a) is concentrated and used directly in the next step.
Step 3: Decarboxylation
-
Dissolve the crude β-keto ester (8a) from the previous step in a 10:1 mixture of THF/H₂O.
-
Add a catalytic amount of p-toluenesulfonic acid (p-TsOH) (approx. 0.05 eq).
-
Stir the mixture for 12 hours at room temperature.[3]
-
Remove the solvent under vacuum and purify the residue by flash chromatography to yield the bicyclic ketone (10).
Step 4: Reduction to the Final Product (Free Base) The bicyclic ketone is reduced to the final 1,4-diazabicyclo[3.2.2]nonane using standard reducing agents like LiAlH₄ or through catalytic hydrogenation.
Data Summary Table
| Step | Key Reagents | Solvent | Temperature | Time | Yield | Reference |
| Cyclization | LiHMDS, TMSCl | THF | -78 °C to RT | 3.5 h | - | [3] |
| Decarboxylation | p-TsOH | THF/H₂O | Room Temp. | 12 h | 82% (over 2 steps) | [3] |
Synthetic Route II: Ring Closure of a Disubstituted Piperazine
This approach, detailed in patent literature, involves the formation of a key piperazine intermediate followed by a base-mediated ring closure to yield the bicyclic product.[4]
Logical Workflow
Caption: Synthesis of the DBN core via base-mediated ring closure.
Experimental Protocol
The initial steps involve the synthesis of a suitably protected piperazine derivative poised for cyclization. The key final step is the ring closure.
-
Prepare a solution of the acyclic precursor, an N-(3-aminopropyl)piperazine derivative, in an inert solvent.
-
Add a concentrated aqueous solution of a non-nucleophilic base, such as 50% aqueous sodium hydroxide. The use of a concentrated base is critical to prevent the water-soluble product from dissolving.[4]
-
Heat the reaction mixture, typically in the range of 75 °C to 85 °C, with vigorous stirring until the reaction is complete as monitored by TLC or GC-MS.[4]
-
After cooling, extract the product into a suitable organic solvent (e.g., dichloromethane or chloroform).
-
Dry the organic phase over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield the crude 1,4-diazabicyclo[3.2.2]nonane free base as an oil.[4]
Data Summary Table
| Step | Key Reagents | Solvent | Temperature | Yield | Reference |
| Ring Closure | 50% aq. NaOH | Water | 75 - 85 °C | 51% (overall) | [4] |
Conversion to Dihydrochloride Salt
The final step in the synthesis is the conversion of the oily free base into a stable, crystalline dihydrochloride salt. This improves the compound's stability and handling characteristics.
Logical Workflow
Caption: General workflow for dihydrochloride salt formation.
Experimental Protocol
-
Dissolve the purified 1,4-diazabicyclo[3.2.2]nonane free base (1.0 eq) in a minimal amount of a suitable solvent, such as isopropanol, ethanol, or diethyl ether.
-
Cool the solution in an ice bath.
-
Slowly add a solution of hydrochloric acid (≥ 2.0 eq). This can be ethereal HCl, HCl in isopropanol, or concentrated aqueous HCl.
-
A precipitate will form upon addition of the acid. Stir the resulting slurry at 0 °C for a period (e.g., 1 hour) to ensure complete precipitation.[4]
-
Collect the solid product by vacuum filtration.
-
Wash the filter cake with a small amount of cold solvent (e.g., diethyl ether) to remove any residual impurities.
-
Dry the white crystalline solid under vacuum to yield this compound.
Product Characterization
The identity and purity of the synthesized 1,4-diazabicyclo[3.2.2]nonane and its dihydrochloride salt should be confirmed using standard analytical techniques.
Characterization Data for Free Base
| Technique | Data | Reference |
| ¹H NMR (DMSO, 300MHz) | δ: 3.96 (1H, br. t), 3.54 (4H, m), 3.43 (4H, m), 3.31 (2H, m), 2.19 (2H, m) | [4] |
| ¹³C NMR (DMSO, 75.43 MHz) | δ: 50.1, 46.9, 44.8, 37.3, 19.8 | [4] |
| HRMS (m/e) | Calculated for C₇H₁₄N₂: 126.1158, Found: 126.1158 | [4] |
Properties of Dihydrochloride Salt
| Property | Value | Reference |
| CAS Number | 150208-70-1 | |
| Molecular Formula | C₇H₁₆Cl₂N₂ | |
| Molecular Weight | 199.12 g/mol |
Conclusion
The synthesis of this compound can be achieved through several reliable synthetic routes. The intramolecular condensation of piperazine derivatives derived from (S)-glutamate offers a well-controlled method, while base-mediated ring closure provides a more direct cyclization strategy. The choice of route may depend on the availability of starting materials, scalability, and the desired stereochemistry. The final conversion to the dihydrochloride salt is a straightforward and essential step that yields a stable, crystalline product suitable for further use in drug discovery and development programs. This guide provides the necessary technical details to enable researchers to successfully synthesize and utilize this valuable chemical scaffold.
References
1,4-Diazabicyclo[3.2.2]nonane dihydrochloride molecular weight and formula
A Technical Guide to 1,4-Diazabicyclo[3.2.2]nonane Dihydrochloride
For Researchers, Scientists, and Drug Development Professionals
This document provides a concise technical overview of this compound, focusing on its fundamental chemical properties. The information is presented to be a ready reference for laboratory and research applications.
Chemical Identity and Properties
This compound is a bicyclic organic compound. The following table summarizes its key quantitative data.
| Parameter | Value |
| Molecular Formula | C7H16Cl2N2[1][2][3] |
| Molecular Weight | 199.12 g/mol [2][4] |
| CAS Number | 150208-70-1[1] |
Logical Relationship of Chemical Properties
The chemical formula dictates the elemental composition, which in turn determines the molecular weight of the compound. This relationship is illustrated in the diagram below.
Caption: Relationship between chemical name, formula, and molecular weight.
Experimental Protocols
Detailed experimental protocols for the synthesis or specific applications of this compound are not available within the scope of this document. Researchers seeking methodologies for its synthesis or use in experimental settings are encouraged to consult peer-reviewed chemical literature and patent databases. Standard laboratory safety protocols should be observed when handling this compound.
References
Spectroscopic Data for 1,4-Diazabicyclo[3.2.2]nonane Dihydrochloride: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the spectroscopic data for 1,4-Diazabicyclo[3.2.2]nonane dihydrochloride. Due to the limited availability of directly published complete spectral datasets for this specific salt, this document compiles available information on closely related structures and provides expected spectral characteristics based on established principles of spectroscopic analysis of organic amine salts.
Introduction
1,4-Diazabicyclo[3.2.2]nonane is a bicyclic diamine that serves as a valuable scaffold in medicinal chemistry and materials science. Its rigid structure and the presence of two nitrogen atoms make it an interesting building block for the synthesis of a variety of compounds with potential biological activity. The dihydrochloride salt is often used to improve the solubility and stability of the parent compound. Accurate spectroscopic data is crucial for the identification, characterization, and quality control of this compound in research and development settings.
Spectroscopic Data Summary
The following tables summarize the available and expected spectroscopic data for this compound.
Nuclear Magnetic Resonance (NMR) Spectroscopy
Proton (¹H) and Carbon-13 (¹³C) NMR spectroscopy are powerful tools for elucidating the structure of organic molecules. For this compound, the protonation of the nitrogen atoms is expected to cause a significant downfield shift of the signals corresponding to the protons on the carbons adjacent to the nitrogen atoms compared to the free base.[1][2]
Table 1: Predicted ¹H NMR Data for this compound
| Protons | Chemical Shift (δ) ppm (Predicted) | Multiplicity |
| -CH₂-N⁺H- | Downfield shift expected | Multiplet |
| -CH₂-CH₂-N⁺H- | Multiplet | |
| -CH₂-CH₂-CH₂- | Multiplet |
Table 2: Predicted ¹³C NMR Data for this compound
| Carbon | Chemical Shift (δ) ppm (Predicted) |
| -CH₂-N⁺H- | Downfield shift expected |
| -CH₂-CH₂-N⁺H- | |
| -CH₂-CH₂-CH₂- |
A patent for the preparation of 1,4-diazabicyclo[3.2.2]nonane provides spectral data for a related intermediate, 4-benzyl-1,4-diazabicyclo[3.2.2]nonan-3-one.[3] While not the target compound, this data can provide some insight into the chemical shifts of the bicyclic core.
Infrared (IR) Spectroscopy
Infrared spectroscopy is used to identify the functional groups present in a molecule. For amine hydrochlorides, the most characteristic feature is the presence of broad and strong absorption bands in the region of 2400-3000 cm⁻¹, which are attributed to the N-H stretching vibrations of the ammonium group (R₂NH₂⁺).[4][5][6][7] These bands often overlap with the C-H stretching vibrations.
Table 3: Expected IR Absorption Bands for this compound
| Functional Group | Wavenumber (cm⁻¹) (Expected) | Intensity |
| N⁺-H stretch | 2400-3000 | Strong, Broad |
| C-H stretch | 2850-2960 | Medium-Strong |
| C-H bend | 1350-1470 | Medium |
| C-N stretch | 1000-1250 | Medium |
Mass Spectrometry (MS)
Mass spectrometry provides information about the mass-to-charge ratio of a molecule and its fragments. For this compound, under typical electrospray ionization (ESI) conditions, the spectrum is expected to show the molecular ion of the free base [M+H]⁺ or the dication [M+2H]²⁺. It is also possible to observe adducts with chloride ions.[8][9][10] Predicted mass spectrometry data for the free base, 1,4-diazabicyclo[3.2.2]nonane, is available.[11]
Table 4: Predicted Mass Spectrometry Data for 1,4-Diazabicyclo[3.2.2]nonane (Free Base)
| Ion | m/z (Predicted) |
| [M+H]⁺ | 127.1233 |
| [M+Na]⁺ | 149.1053 |
Note: The observed mass spectrum will depend on the ionization technique and analytical conditions.
Experimental Protocols
Detailed experimental protocols for the acquisition of spectroscopic data for this compound are not explicitly detailed in a single source. However, the following are generalized procedures based on standard laboratory practices for the analysis of organic salts.
NMR Spectroscopy
-
Sample Preparation: Dissolve an accurately weighed sample (typically 5-10 mg) in a suitable deuterated solvent (e.g., D₂O, DMSO-d₆, or CD₃OD). The choice of solvent is critical as the exchangeable N⁺-H protons may not be observable in D₂O.
-
Instrumentation: A high-resolution NMR spectrometer (e.g., 400 MHz or higher).
-
Data Acquisition:
-
¹H NMR: Acquire a one-dimensional proton spectrum. Typical parameters include a 90° pulse, a spectral width of 10-15 ppm, and a sufficient number of scans to achieve a good signal-to-noise ratio.
-
¹³C NMR: Acquire a proton-decoupled carbon spectrum. A larger number of scans is typically required due to the lower natural abundance of the ¹³C isotope.
-
IR Spectroscopy
-
Sample Preparation:
-
KBr Pellet: Grind a small amount of the sample (1-2 mg) with dry potassium bromide (KBr) (100-200 mg) using a mortar and pestle. Press the mixture into a thin, transparent pellet using a hydraulic press.
-
Attenuated Total Reflectance (ATR): Place a small amount of the solid sample directly onto the ATR crystal and apply pressure to ensure good contact.
-
-
Instrumentation: A Fourier-transform infrared (FTIR) spectrometer.
-
Data Acquisition: Record the spectrum, typically in the range of 4000-400 cm⁻¹. A background spectrum of the empty sample holder (for ATR) or a pure KBr pellet should be recorded and subtracted from the sample spectrum.
Mass Spectrometry
-
Sample Preparation: Prepare a dilute solution of the sample in a suitable solvent (e.g., methanol, acetonitrile, or water).
-
Instrumentation: A mass spectrometer equipped with an appropriate ionization source, such as electrospray ionization (ESI).
-
Data Acquisition: Introduce the sample solution into the mass spectrometer. Acquire the mass spectrum in positive ion mode to observe the protonated molecule.
Workflow for Spectroscopic Analysis
The following diagram illustrates a typical workflow for the spectroscopic characterization of a chemical compound like this compound.
Caption: A generalized workflow for the spectroscopic analysis of a chemical compound.
Conclusion
This technical guide provides a summary of the available and expected spectroscopic data for this compound. While a complete, published dataset is not currently available, the information presented here, based on related compounds and fundamental spectroscopic principles, serves as a valuable resource for researchers and scientists working with this compound. For definitive characterization, it is recommended to acquire the spectroscopic data on a well-characterized sample of this compound following the general experimental protocols outlined.
References
- 1. reddit.com [reddit.com]
- 2. pubs.acs.org [pubs.acs.org]
- 3. EP0366301A2 - Preparation of 1,4-diazabicyclo [3.2.2]nonane - Google Patents [patents.google.com]
- 4. spectroscopyonline.com [spectroscopyonline.com]
- 5. cdnsciencepub.com [cdnsciencepub.com]
- 6. cdnsciencepub.com [cdnsciencepub.com]
- 7. researchgate.net [researchgate.net]
- 8. Organic salt NEDC (N-naphthylethylenediamine dihydrochloride) assisted laser desorption ionization mass spectrometry for identification of metal ions in real samples - Analyst (RSC Publishing) [pubs.rsc.org]
- 9. Organic salt NEDC (N-naphthylethylenediamine dihydrochloride) assisted laser desorption ionization mass spectrometry for identification of metal ions in real samples - Analyst (RSC Publishing) [pubs.rsc.org]
- 10. reddit.com [reddit.com]
- 11. PubChemLite - 1,4-diazabicyclo[3.2.2]nonane (C7H14N2) [pubchemlite.lcsb.uni.lu]
Crystal Structure of 1,4-Diazabicyclo[3.2.2]nonane Dihydrochloride: A Technical Guide
Audience: Researchers, scientists, and drug development professionals.
Disclaimer: As of the date of this publication, a definitive, publicly available crystal structure of 1,4-Diazabicyclo[3.2.2]nonane dihydrochloride has not been found in the searched scientific literature and crystallographic databases. This guide provides a comprehensive overview of the compound and presents a generalized experimental protocol for its crystal structure determination based on standard methodologies for similar small organic molecules. The included data tables are templates illustrating the type of information that would be derived from a successful crystallographic analysis.
Introduction
1,4-Diazabicyclo[3.2.2]nonane is a bicyclic diamine that serves as a versatile scaffold in medicinal chemistry. Its rigid structure and the presence of two basic nitrogen atoms make it an attractive building block for the synthesis of a variety of biologically active compounds. The dihydrochloride salt is a common form for handling and formulation due to its increased stability and solubility in aqueous media. Understanding the three-dimensional arrangement of atoms in the solid state through single-crystal X-ray diffraction is crucial for rational drug design, polymorphism studies, and ensuring the quality and consistency of active pharmaceutical ingredients (APIs).
This technical guide outlines the typical procedures for the synthesis, crystallization, and crystallographic analysis of this compound.
Synthesis and Crystallization
The synthesis of this compound involves the preparation of the free base followed by its reaction with hydrochloric acid.
Synthesis of 1,4-Diazabicyclo[3.2.2]nonane
Formation of the Dihydrochloride Salt
The dihydrochloride salt is typically prepared by treating a solution of the free base in a suitable organic solvent (e.g., isopropanol, ethanol, or diethyl ether) with a stoichiometric amount of hydrochloric acid (either as a gas or a solution in a compatible solvent).
Crystallization for Single-Crystal X-ray Diffraction
Obtaining crystals of sufficient size and quality for single-crystal X-ray diffraction is a critical step. A general protocol for the recrystallization of a small organic hydrochloride salt is as follows:
-
Solvent Selection: The synthesized dihydrochloride salt is dissolved in a minimal amount of a suitable solvent or solvent mixture in which it is sparingly soluble at room temperature but more soluble at elevated temperatures (e.g., ethanol/water, methanol/acetonitrile).
-
Slow Evaporation: The saturated solution is loosely covered and left undisturbed at a constant temperature. Slow evaporation of the solvent increases the concentration of the solute, leading to the formation of single crystals over time.
-
Vapor Diffusion: The saturated solution of the compound is placed in a small, open vial, which is then placed inside a larger, sealed container containing a more volatile "anti-solvent" in which the compound is insoluble. The vapor of the anti-solvent slowly diffuses into the solution, reducing the solubility of the compound and promoting crystallization.
-
Slow Cooling: A saturated solution at an elevated temperature is slowly cooled to room temperature, or below, to induce crystallization. The rate of cooling is critical to obtain high-quality crystals.
X-ray Crystallography
A general workflow for the determination of a crystal structure using single-crystal X-ray diffraction is depicted below.
An In-depth Technical Guide to the Solubility and Stability of 1,4-Diazabicyclo[3.2.2]nonane Dihydrochloride
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the known solubility and stability characteristics of 1,4-Diazabicyclo[3.2.2]nonane dihydrochloride (CAS RN: 150208-70-1). Due to the limited availability of specific quantitative data in public literature, this document focuses on providing detailed experimental protocols for researchers to determine these critical parameters. The guide is intended to be a practical resource for scientists working with this compound in pharmaceutical development and other research contexts.
Chemical and Physical Properties
This compound is the hydrochloride salt of the bicyclic diamine 1,4-Diazabicyclo[3.2.2]nonane. Key identifying information is presented in Table 1. The compound is noted to be a hygroscopic, white solid, which necessitates careful handling and storage to prevent moisture uptake. The recommended storage temperature of below -15°C suggests that the compound may have limited thermal stability at ambient temperatures.
Table 1: Chemical and Physical Properties of 1,4-Diazabicyclo[3.2.2]nonane and its Dihydrochloride Salt
| Property | 1,4-Diazabicyclo[3.2.2]nonane (Free Base) | This compound | Reference(s) |
| CAS Number | 283-38-5 | 150208-70-1 | [1] |
| Molecular Formula | C₇H₁₄N₂ | C₇H₁₄N₂·2HCl | [1] |
| Molecular Weight | 126.20 g/mol | 199.12 g/mol | [1] |
| Appearance | Colorless to yellow solid | White solid | [2] |
| Hygroscopicity | Not specified | Hygroscopic |
Solubility Profile
To address this data gap, detailed protocols for determining both kinetic and thermodynamic solubility are provided below.
Experimental Protocols for Solubility Determination
2.1.1. Thermodynamic Solubility (Shake-Flask Method)
This method determines the equilibrium solubility of a compound, which is a critical parameter for pre-formulation studies.
-
Objective: To determine the equilibrium concentration of this compound in a given solvent at a specific temperature.
-
Materials:
-
This compound
-
Selected solvents (e.g., water, phosphate-buffered saline (PBS) at various pH values, ethanol, methanol, DMSO)
-
Vials with screw caps
-
Orbital shaker with temperature control
-
Centrifuge
-
HPLC with a suitable column (e.g., C18) and detector (e.g., UV-Vis or MS)
-
Syringe filters (0.22 µm)
-
-
Procedure:
-
Add an excess amount of this compound to a vial containing a known volume of the solvent. The excess solid should be clearly visible.
-
Seal the vials and place them in a temperature-controlled orbital shaker.
-
Agitate the samples for a sufficient time to reach equilibrium (typically 24-48 hours).
-
After agitation, allow the samples to stand at the same temperature to allow the undissolved solid to settle.
-
Centrifuge the samples to further separate the solid from the supernatant.
-
Carefully withdraw an aliquot of the supernatant and filter it through a 0.22 µm syringe filter.
-
Dilute the filtrate with a suitable solvent and analyze the concentration of the dissolved compound using a validated HPLC method.
-
Repeat the experiment at different temperatures to determine the temperature dependence of solubility.
-
2.1.2. Kinetic Solubility
Kinetic solubility is often measured in early drug discovery to assess the solubility of compounds from a DMSO stock solution, mimicking high-throughput screening conditions.
-
Objective: To determine the concentration at which this compound precipitates from an aqueous buffer when added from a DMSO stock solution.
-
Materials:
-
This compound dissolved in DMSO (e.g., 10 mM stock)
-
Aqueous buffer (e.g., PBS, pH 7.4)
-
96-well microtiter plates
-
Plate reader capable of nephelometry or UV-Vis spectroscopy
-
-
Procedure:
-
Prepare serial dilutions of the DMSO stock solution in a 96-well plate.
-
Add the aqueous buffer to each well to achieve the desired final compound concentrations.
-
Mix the plate and incubate at a controlled temperature (e.g., 25°C or 37°C) for a set period (e.g., 2 hours).
-
Measure the turbidity of each well using a nephelometer. The concentration at which a significant increase in light scattering is observed is the kinetic solubility.
-
Alternatively, the plate can be centrifuged, and the concentration of the supernatant measured by UV-Vis spectroscopy.
-
Caption: Workflow for Thermodynamic Solubility Determination.
Stability Profile
The stability of a drug substance is a critical factor influencing its shelf-life, storage conditions, and formulation development. As this compound is hygroscopic and recommended for cold storage, a thorough evaluation of its stability under various stress conditions is essential.
Experimental Protocols for Stability Assessment (Forced Degradation Studies)
Forced degradation studies are conducted to identify potential degradation products and pathways, and to develop stability-indicating analytical methods.[3] The following protocols are based on ICH guidelines.
3.1.1. Hydrolytic Stability
-
Objective: To evaluate the stability of the compound in aqueous solutions at different pH values.
-
Procedure:
-
Prepare solutions of this compound in acidic (e.g., 0.1 M HCl), neutral (e.g., water), and basic (e.g., 0.1 M NaOH) media.
-
Incubate the solutions at an elevated temperature (e.g., 60°C) for a defined period (e.g., up to 7 days).
-
Withdraw samples at various time points (e.g., 0, 1, 3, 7 days).
-
Neutralize the acidic and basic samples before analysis.
-
Analyze the samples using a stability-indicating HPLC method to quantify the parent compound and any degradation products.
-
3.1.2. Oxidative Stability
-
Objective: To assess the susceptibility of the compound to oxidation.
-
Procedure:
-
Prepare a solution of this compound in a suitable solvent.
-
Add a solution of an oxidizing agent (e.g., 3% hydrogen peroxide).
-
Incubate the solution at room temperature for a defined period, protected from light.
-
Withdraw samples at various time points and analyze by HPLC.
-
3.1.3. Thermal Stability (Solid State)
-
Objective: To evaluate the stability of the solid compound at elevated temperatures.
-
Procedure:
-
Place a known amount of solid this compound in open and closed vials.
-
Expose the samples to elevated temperatures (e.g., 40°C, 60°C, 80°C) in a stability chamber.
-
To assess the effect of humidity, conduct the study at a controlled relative humidity (e.g., 75% RH).
-
Withdraw samples at various time points and analyze for purity and degradation products by HPLC.
-
Physical changes such as color and appearance should also be noted.
-
3.1.4. Photostability
-
Objective: To determine the effect of light exposure on the stability of the compound.
-
Procedure:
-
Expose a solid sample and a solution of this compound to a light source that provides both UV and visible light, as specified in ICH Q1B guidelines.
-
A control sample should be wrapped in aluminum foil to protect it from light and stored under the same conditions.
-
Expose the samples for a specified duration or until a certain light exposure is achieved.
-
Analyze the samples by HPLC to determine the extent of degradation.
-
References
Technical Guide: Purity and Quality Specifications of 1,4-Diazabicyclo[3.2.2]nonane Dihydrochloride
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides an in-depth overview of the purity and quality specifications for 1,4-Diazabicyclo[3.2.2]nonane dihydrochloride, a key bicyclic amine intermediate in pharmaceutical research and development. This document outlines typical quality control parameters, analytical methodologies, and potential impurity profiles to ensure the compound's suitability for its intended applications.
Quality Control Specifications
The quality of this compound is assessed through a series of physicochemical tests. The following table summarizes the typical specifications for this compound. These values are representative and may vary slightly between suppliers. It is crucial to refer to the supplier-specific Certificate of Analysis (CoA) for lot-specific data.[1]
| Parameter | Specification | Test Method |
| Appearance | White to off-white crystalline powder | Visual Inspection |
| Identification | ||
| Infrared (IR) Spectrum | Conforms to the reference spectrum | FTIR Spectroscopy |
| 1H NMR Spectrum | Conforms to the structure | 1H NMR Spectroscopy |
| Assay (Purity) | ≥ 98.0% (by Titration) | Acid-Base Titration |
| Purity by HPLC | ≥ 98.0% | High-Performance Liquid Chromatography (HPLC) |
| Water Content | ≤ 0.5% | Karl Fischer Titration |
| Heavy Metals | ≤ 20 ppm | Inductively Coupled Plasma (ICP) Spectroscopy (as per USP <232>/<233>) |
| Residual Solvents | Complies with ICH Q3C guidelines | Headspace Gas Chromatography (GC-HS) |
| Sulphated Ash | ≤ 0.1% | Gravimetric Analysis |
Experimental Protocols
Detailed methodologies are essential for the accurate assessment of this compound's quality. Below are outlines of the key experimental protocols.
High-Performance Liquid Chromatography (HPLC) for Purity Determination
This method is used to separate and quantify the main component from its organic impurities.
-
Instrumentation: A standard HPLC system equipped with a UV detector.
-
Column: C18 reverse-phase column (e.g., 250 mm x 4.6 mm, 5 µm).
-
Mobile Phase: A gradient or isocratic mixture of an aqueous buffer (e.g., phosphate or acetate buffer) and an organic solvent (e.g., acetonitrile or methanol). The exact composition should be optimized for adequate separation.
-
Flow Rate: Typically 1.0 mL/min.
-
Detection Wavelength: As this compound lacks a strong chromophore, derivatization with a UV-active agent may be necessary. Alternatively, a detector such as an Evaporative Light Scattering Detector (ELSD) or a Charged Aerosol Detector (CAD) can be used.
-
Sample Preparation: Accurately weigh and dissolve the sample in a suitable diluent (e.g., water or mobile phase) to a known concentration.
-
Analysis: Inject the sample and a reference standard solution. The purity is calculated by comparing the peak area of the main component to the total area of all peaks.
Karl Fischer Titration for Water Content
This is a specific method for the determination of water content.
-
Instrumentation: A coulometric or volumetric Karl Fischer titrator.
-
Reagents: Karl Fischer reagent (e.g., Hydranal™-Composite 5). For strongly basic amines, the use of a neutralizing agent in the solvent may be necessary to prevent interference with the reaction.
-
Sample Preparation: Accurately weigh the sample and introduce it directly into the titration vessel containing a pre-titrated solvent (e.g., methanol).
-
Analysis: The instrument automatically titrates the water present in the sample with the Karl Fischer reagent. The water content is then calculated based on the amount of reagent consumed.
Headspace Gas Chromatography (GC-HS) for Residual Solvents
This method is employed to identify and quantify volatile organic solvents that may be present from the manufacturing process.[2]
-
Instrumentation: A gas chromatograph equipped with a headspace autosampler and a flame ionization detector (FID) or a mass spectrometer (MS).
-
Column: A capillary column suitable for volatile organic compounds (e.g., DB-624 or equivalent).
-
Oven Temperature Program: A programmed temperature gradient to ensure the separation of all potential solvents.
-
Carrier Gas: Helium or Nitrogen.
-
Sample Preparation: Accurately weigh the sample and place it in a headspace vial with a suitable solvent (e.g., dimethyl sulfoxide or N,N-dimethylformamide).
-
Analysis: The vial is heated to volatilize the solvents, and an aliquot of the headspace gas is injected into the GC. The identification and quantification are performed by comparing the retention times and peak areas with those of known solvent standards. The limits for residual solvents should comply with the International Council for Harmonisation (ICH) Q3C guidelines.
Inductively Coupled Plasma (ICP) Spectroscopy for Heavy Metals
This modern technique is used for the detection and quantification of elemental impurities.
-
Instrumentation: Inductively Coupled Plasma-Optical Emission Spectrometry (ICP-OES) or Inductively Coupled Plasma-Mass Spectrometry (ICP-MS).
-
Sample Preparation: The sample is digested using a mixture of concentrated acids (e.g., nitric acid and hydrochloric acid) to bring the metals into solution.
-
Analysis: The digested sample solution is introduced into the plasma, which excites the atoms of the elements present. The characteristic emission spectra or mass-to-charge ratios are then measured to identify and quantify the elemental impurities. The acceptance criteria should be in accordance with the limits set by the United States Pharmacopeia (USP) General Chapter <232> and <233>.
Signaling Pathways and Experimental Workflows
The following diagrams illustrate the logical flow of the quality control process and a potential impurity profile for this compound.
References
The Dawn of a Privileged Scaffold: A Technical Guide to the Discovery and History of 1,4-Diazabicyclo[3.2.2]nonane Compounds
For Researchers, Scientists, and Drug Development Professionals
Abstract
The 1,4-diazabicyclo[3.2.2]nonane core is a fascinating bridged bicyclic amine that has emerged as a privileged scaffold in modern medicinal chemistry. Its rigid structure and unique stereoelectronic properties have made it a cornerstone in the design of potent and selective ligands for various biological targets, most notably the α7 nicotinic acetylcholine receptor (nAChR). This technical guide provides an in-depth exploration of the discovery, historical development, and synthetic evolution of 1,4-diazabicyclo[3.2.2]nonane and its derivatives. We will delve into key synthetic methodologies, present collated quantitative data on the biological activity of prominent compounds, and provide detailed experimental protocols for seminal reactions. Furthermore, this guide visualizes the intricate signaling pathways associated with these compounds and outlines a typical drug discovery workflow, offering a comprehensive resource for researchers in the field.
A Historical Perspective: The Emergence of a Novel Bicyclic Amine
The first documented disclosure of the 1,4-diazabicyclo[3.2.2]nonane scaffold appears in a 1963 publication in the Russian scientific journal, Zhurnal Obshchei Khimii (Journal of General Chemistry).[1] While access to a direct English translation of this seminal work is limited, this reference marks the entry of this unique bicyclic amine into the chemical literature.
For a considerable period, the 1,4-diazabicyclo[3.2.2]nonane ring system remained a subject of niche academic interest. However, the late 20th and early 21st centuries witnessed a surge in research focused on this scaffold, driven by the quest for novel therapeutics targeting the central nervous system. The rigid, three-dimensional structure of the 1,4-diazabicyclo[3.2.2]nonane core was recognized as an ideal platform for presenting pharmacophoric elements in a defined spatial orientation, leading to enhanced binding affinity and selectivity for specific receptor subtypes.
A pivotal moment in the history of these compounds was the discovery of their potent activity as ligands for neuronal nicotinic acetylcholine receptors (nAChRs), particularly the α7 subtype. This discovery opened up new avenues for the development of treatments for cognitive disorders, such as Alzheimer's disease and schizophrenia, where dysfunction of the cholinergic system and α7 nAChRs is implicated.
Synthetic Strategies: Crafting the Bicyclic Core
The synthesis of the 1,4-diazabicyclo[3.2.2]nonane framework has evolved over the years, with several key methodologies being developed and refined.
The Beckmann Rearrangement: A Classic Approach
One of the earliest and most historically significant routes to the 1,4-diazabicyclo[3.2.2]nonane core involves the Beckmann rearrangement of 3-quinuclidinone oxime.[2] This acid-catalyzed reaction transforms the cyclic ketoxime into a lactam, 1,4-diazabicyclo[3.2.2]nonan-3-one, which can then be reduced to the parent bicyclic amine. Polyphosphoric acid (PPA) is a commonly used reagent for this transformation.[3][4]
Modern Synthetic Methodologies
In recent years, more versatile and efficient methods have been developed for the synthesis of 1,4-diazabicyclo[3.2.2]nonane and its derivatives, facilitating the exploration of a wider chemical space.
-
Buchwald-Hartwig Cross-Coupling: This powerful palladium-catalyzed cross-coupling reaction has been extensively used to couple 1,4-diazabicyclo[3.2.2]nonane with various aryl and heteroaryl halides, providing a direct and modular approach to a diverse range of derivatives.[5]
-
Nucleophilic Substitution Reactions: The secondary amine in the 1,4-diazabicyclo[3.2.2]nonane core can readily participate in nucleophilic substitution reactions with electrophiles such as 2-chlorobenzoxazole and other activated heterocyclic systems.
-
Intramolecular Cyclization Strategies: The construction of the bicyclic framework can also be achieved through various intramolecular cyclization reactions of appropriately functionalized acyclic or monocyclic precursors.
Quantitative Analysis of Biological Activity
The primary therapeutic interest in 1,4-diazabicyclo[3.2.2]nonane derivatives lies in their activity as ligands for the α7 nicotinic acetylcholine receptor. Extensive structure-activity relationship (SAR) studies have been conducted, leading to the development of compounds with high affinity and selectivity. The following tables summarize key quantitative data for some notable derivatives.
| Compound | Target | Assay Type | Kᵢ (nM) | Reference |
| SSR180711 | human α7 nAChR | Binding Assay | 14 | [6][7] |
| SSR180711 | rat α7 nAChR | Binding Assay | 22 | [6][7] |
| Compound 14 | α7 nAChR | Binding Assay | 0.0069 | [8] |
| A-803401 | α7 nAChR | Binding Assay | - | [2] |
| A-582941 | α7 nAChR | Binding Assay | - | [2] |
| Tropisetron | α7 nAChR | Binding Assay | 6.9 | [9] |
| Compound | Target | Assay Type | IC₅₀ (nM) | Reference |
| KS7 | [³H]Cytisine Binding Sites | Inhibition Assay | 50 - 172 | [9] |
| KS7 | [¹²⁵I]-α-bungarotoxin Binding Sites | Inhibition Assay | 10,000 | [9] |
Experimental Protocols
This section provides detailed methodologies for key experiments relevant to the synthesis and evaluation of 1,4-diazabicyclo[3.2.2]nonane compounds.
Synthesis of 1,4-Diazabicyclo[3.2.2]nonan-3-one via Beckmann Rearrangement
This protocol describes the synthesis of the lactam precursor to 1,4-diazabicyclo[3.2.2]nonane from 3-quinuclidinone hydrochloride.
Step 1: Preparation of 3-Quinuclidinone Oxime
-
To a solution of 3-quinuclidinone hydrochloride (1 equivalent) in water, add a solution of hydroxylamine hydrochloride (1.2 equivalents) in water.
-
Add a solution of sodium carbonate (1.5 equivalents) in water dropwise to the mixture while stirring.
-
Heat the reaction mixture at reflux for 2-3 hours.
-
Cool the mixture to room temperature and extract with a suitable organic solvent (e.g., chloroform or dichloromethane).
-
Dry the combined organic extracts over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield the crude 3-quinuclidinone oxime.
-
The crude product can be purified by recrystallization from a suitable solvent system (e.g., ethanol/water).
Step 2: Beckmann Rearrangement to 1,4-Diazabicyclo[3.2.2]nonan-3-one
-
Caution: Polyphosphoric acid (PPA) is corrosive and viscous. Handle with appropriate personal protective equipment in a well-ventilated fume hood.
-
Preheat polyphosphoric acid (PPA) to 120-130 °C in a round-bottom flask equipped with a mechanical stirrer.
-
Add 3-quinuclidinone oxime (1 equivalent) portion-wise to the hot PPA with vigorous stirring.
-
Maintain the reaction mixture at 120-130 °C for 1-2 hours, monitoring the reaction progress by thin-layer chromatography (TLC).
-
Allow the mixture to cool to approximately 80-90 °C and then pour it carefully onto crushed ice with stirring.
-
Neutralize the acidic solution by the slow addition of a saturated aqueous solution of sodium or potassium hydroxide until the pH is basic (pH > 10).
-
Extract the aqueous mixture with a suitable organic solvent (e.g., chloroform or a mixture of dichloromethane and isopropanol).
-
Dry the combined organic extracts over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to afford the crude 1,4-diazabicyclo[3.2.2]nonan-3-one.
-
The crude lactam can be purified by column chromatography on silica gel or by recrystallization.
Step 3: Reduction to 1,4-Diazabicyclo[3.2.2]nonane
-
Caution: Lithium aluminum hydride (LiAlH₄) is a highly reactive and flammable reagent. Handle with extreme care under an inert atmosphere (e.g., nitrogen or argon).
-
In a flame-dried, three-necked flask equipped with a reflux condenser, a dropping funnel, and a nitrogen inlet, suspend lithium aluminum hydride (excess, e.g., 2-3 equivalents) in anhydrous tetrahydrofuran (THF).
-
Dissolve 1,4-diazabicyclo[3.2.2]nonan-3-one (1 equivalent) in anhydrous THF and add it dropwise to the LiAlH₄ suspension with stirring.
-
After the addition is complete, heat the reaction mixture to reflux for several hours until the reaction is complete (monitored by TLC).
-
Cool the reaction mixture in an ice bath and carefully quench the excess LiAlH₄ by the sequential dropwise addition of water, followed by a 15% aqueous sodium hydroxide solution, and then more water (Fieser workup).
-
Filter the resulting granular precipitate and wash it thoroughly with THF.
-
Combine the filtrate and washings and dry over anhydrous sodium sulfate.
-
Filter and concentrate the solution under reduced pressure to yield 1,4-diazabicyclo[3.2.2]nonane. The product can be further purified by sublimation or distillation under reduced pressure.
Competitive Radioligand Binding Assay for α7 nAChR
This protocol outlines a general procedure for determining the binding affinity of test compounds to the α7 nAChR using a competitive binding assay with a radiolabeled ligand, such as [¹²⁵I]α-bungarotoxin.
Materials:
-
Membrane preparation from cells or tissues expressing α7 nAChRs.
-
Radioligand: [¹²⁵I]α-bungarotoxin.
-
Non-specific binding control: A high concentration of a known α7 nAChR ligand (e.g., nicotine or unlabeled α-bungarotoxin).
-
Test compounds at various concentrations.
-
Assay buffer (e.g., 50 mM Tris-HCl, pH 7.4, containing 1 mM MgCl₂, 2 mM CaCl₂, and 0.1% BSA).
-
96-well filter plates with glass fiber filters.
-
Scintillation cocktail and a scintillation counter.
Procedure:
-
In a 96-well plate, add the assay buffer.
-
Add a solution of the test compound at various concentrations to the wells. For total binding, add buffer instead of the test compound. For non-specific binding, add the non-specific binding control.
-
Add the radioligand ([¹²⁵I]α-bungarotoxin) at a fixed concentration (typically at or below its Kd value).
-
Initiate the binding reaction by adding the membrane preparation to each well.
-
Incubate the plate at room temperature for a sufficient time to reach equilibrium (e.g., 2-3 hours).
-
Terminate the incubation by rapid filtration through the glass fiber filter plate using a cell harvester. This separates the bound radioligand from the free radioligand.
-
Wash the filters several times with ice-cold assay buffer to remove any unbound radioligand.
-
Dry the filter mat and add a scintillation cocktail to each well.
-
Quantify the radioactivity in each well using a scintillation counter.
-
Data Analysis:
-
Calculate the specific binding by subtracting the non-specific binding from the total binding.
-
Plot the percentage of specific binding as a function of the logarithm of the test compound concentration.
-
Determine the IC₅₀ value (the concentration of the test compound that inhibits 50% of the specific binding of the radioligand) from the resulting sigmoidal curve using non-linear regression analysis.
-
Calculate the inhibitory constant (Kᵢ) using the Cheng-Prusoff equation: Kᵢ = IC₅₀ / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.
-
Biological Role and Signaling Pathways
The primary biological target of many 1,4-diazabicyclo[3.2.2]nonane derivatives is the α7 nicotinic acetylcholine receptor (α7 nAChR), a ligand-gated ion channel widely expressed in the central nervous system. Activation of α7 nAChRs by agonists leads to the influx of cations, primarily Ca²⁺, which triggers a cascade of downstream signaling events. These pathways are crucial for various neuronal processes, including synaptic plasticity, learning, and memory.[10][11]
The influx of calcium can activate several key signaling molecules, including:
-
Calmodulin-dependent protein kinase II (CaMKII): Plays a critical role in synaptic plasticity and memory formation.
-
Protein Kinase C (PKC): Involved in a wide range of cellular processes, including neurotransmitter release and gene expression.
-
Extracellular signal-regulated kinases (ERK): A component of the mitogen-activated protein kinase (MAPK) pathway, which is important for cell growth, differentiation, and survival.
-
Phosphatidylinositol 3-kinase (PI3K)-Akt pathway: A crucial signaling pathway involved in cell survival and proliferation.[12]
-
Janus kinase 2 (JAK2)-Signal transducer and activator of transcription 3 (STAT3) pathway: This pathway is particularly relevant in the context of the anti-inflammatory effects mediated by α7 nAChR activation.[10]
The following diagram illustrates the major signaling pathways activated by the binding of a 1,4-diazabicyclo[3.2.2]nonane agonist to the α7 nAChR.
A Typical Drug Discovery Workflow
The discovery and development of novel 1,4-diazabicyclo[3.2.2]nonane-based drug candidates typically follow a structured workflow, from initial hit identification to preclinical evaluation. The following diagram outlines the key stages in this process.
Conclusion
The 1,4-diazabicyclo[3.2.2]nonane scaffold has traversed a remarkable journey from its initial synthesis in the mid-20th century to its current status as a highly sought-after structural motif in medicinal chemistry. Its unique conformational rigidity and synthetic tractability have enabled the development of a multitude of derivatives with potent and selective activities, particularly as modulators of the α7 nicotinic acetylcholine receptor. This technical guide has provided a comprehensive overview of the history, synthesis, and biological significance of these fascinating compounds. The detailed experimental protocols and visual representations of signaling pathways and drug discovery workflows are intended to serve as a valuable resource for researchers dedicated to advancing the therapeutic potential of this privileged scaffold. As our understanding of the intricate roles of nAChRs in health and disease continues to grow, the 1,4-diazabicyclo[3.2.2]nonane core is poised to remain at the forefront of innovative drug design and development.
References
- 1. researchgate.net [researchgate.net]
- 2. Synthesis and Antiprotozoal Activity of Azabicyclo-Nonane Pyrimidine Hybrids - PMC [pmc.ncbi.nlm.nih.gov]
- 3. masterorganicchemistry.com [masterorganicchemistry.com]
- 4. ChemicalDesk.Com: Beckmann Rearrangement [allchemist.blogspot.com]
- 5. Derivatives of dibenzothiophene for PET imaging of α7-Nicotinic Acetylcholine Receptors - PMC [pmc.ncbi.nlm.nih.gov]
- 6. courseware.cutm.ac.in [courseware.cutm.ac.in]
- 7. Journal of General Chemistry of the USSR 1963: Vol 33 Index : Free Download, Borrow, and Streaming : Internet Archive [archive.org]
- 8. Design, synthesis and biological evaluation of 1,4-Diazobicylco[3.2.2]nonane derivatives as α7-Nicotinic acetylcholine receptor PET/CT imaging agents and agonists for Alzheimer's disease - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. escholarship.org [escholarship.org]
- 10. researchgate.net [researchgate.net]
- 11. Role of α7 nicotinic receptor in the immune system and intracellular signaling pathways - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Cellular responses and functions of α7 nicotinic acetylcholine receptor activation in the brain: a narrative review - PMC [pmc.ncbi.nlm.nih.gov]
In-Depth Technical Guide to the Basic Mechanism of Action of 1,4-Diazabicyclo[3.2.2]nonane Derivatives
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the fundamental mechanism of action of 1,4-Diazabicyclo[3.2.2]nonane derivatives, a class of compounds with significant therapeutic potential, particularly in the realm of neurological and psychiatric disorders. These derivatives primarily exert their effects through modulation of nicotinic acetylcholine receptors (nAChRs), with a notable selectivity for the α7 subtype. This document details their binding affinities, functional activities, the signaling pathways they influence, and the experimental protocols used for their characterization.
Core Mechanism of Action: Targeting Nicotinic Acetylcholine Receptors
1,4-Diazabicyclo[3.2.2]nonane derivatives are recognized as potent ligands for nAChRs. These receptors are pentameric ligand-gated ion channels that play a crucial role in synaptic transmission throughout the central and peripheral nervous systems. Upon binding of an agonist, the receptor undergoes a conformational change, opening a central pore permeable to cations, primarily sodium (Na⁺) and calcium (Ca²⁺). This influx of positive ions leads to depolarization of the cell membrane and the initiation of downstream signaling cascades.
The therapeutic interest in 1,4-Diazabicyclo[3.2.2]nonane derivatives stems from their often high affinity and selectivity for the α7 nAChR subtype. The α7 nAChR is a homopentameric receptor (composed of five α7 subunits) characterized by its high calcium permeability and rapid desensitization. Its activation is implicated in various cognitive processes, including learning, memory, and attention. Consequently, α7 nAChR agonists and partial agonists are being investigated for the treatment of cognitive deficits associated with conditions like Alzheimer's disease and schizophrenia.
Quantitative Pharmacological Data
The following table summarizes the in vitro pharmacological data for several key 1,4-Diazabicyclo[3.2.2]nonane derivatives, highlighting their binding affinities (Ki), and functional potencies (EC50) and efficacies at various nAChR subtypes.
| Compound | nAChR Subtype | Binding Affinity (Ki, nM) | Functional Potency (EC50, nM) | Efficacy (% of ACh response) | Reference |
| SSR180711 | human α7 | 14 | - | Partial Agonist | [1] |
| rat α7 | 22 | - | - | [1] | |
| CP-810,123 | rat α7 | 13.5 | 244 | 46% | [2] |
| α4β2 | 1,350 | - | - | [2] | |
| ganglionic | 5,370 | - | - | [2] | |
| Compound 7aa | α7 | 23 | - | 175% | [3] |
| NS10743 | human α7 | 11.6 | - | - | |
| human α3β4 | 84 | - | - | ||
| Dibenzothiophene Derivative 5 | α7 | 0.023 | - | Antagonist | [4] |
| Fluoro-derivative 7a | α7 | 0.4 | - | - | |
| Fluoro-derivative 7c | α7 | 1.3 | - | - |
Signaling Pathways Modulated by 1,4-Diazabicyclo[3.2.2]nonane Derivatives
The activation of α7 nAChRs by 1,4-Diazabicyclo[3.2.2]nonane derivatives initiates a cascade of intracellular signaling events, largely driven by the influx of Ca²⁺. These pathways are critical for the neuroprotective and cognitive-enhancing effects attributed to these compounds. Two of the most prominent downstream signaling pathways are the Phosphoinositide 3-kinase (PI3K)-Akt pathway and the Mitogen-activated protein kinase (MAPK) pathway.
α7 nAChR-Mediated Signaling Cascade
Figure 1: Simplified signaling pathway of α7 nAChR activation.
Experimental Protocols
This section provides detailed methodologies for key experiments cited in the characterization of 1,4-Diazabicyclo[3.2.2]nonane derivatives.
Radioligand Binding Assay
This protocol describes a competitive radioligand binding assay to determine the affinity of test compounds for nAChRs using [³H]-Epibatidine.
1. Materials:
-
Membrane Preparation: Homogenates from cells expressing the nAChR subtype of interest or from specific brain regions.
-
Radioligand: [³H]-Epibatidine (specific activity ~50-80 Ci/mmol).
-
Unlabeled Ligand for Non-specific Binding: Nicotine or other suitable nAChR ligand.
-
Test Compounds: 1,4-Diazabicyclo[3.2.2]nonane derivatives.
-
Binding Buffer: 50 mM Tris-HCl, pH 7.4, containing 120 mM NaCl, 5 mM KCl, 2 mM CaCl₂, 1 mM MgCl₂.
-
Wash Buffer: Ice-cold Binding Buffer.
-
Filtration Apparatus: Cell harvester with glass fiber filters (e.g., Whatman GF/C) pre-soaked in 0.5% polyethyleneimine.
-
Scintillation Cocktail and Counter.
2. Procedure:
-
Membrane Preparation:
-
Homogenize tissue or cells in ice-cold binding buffer.
-
Centrifuge at 1,000 x g for 10 minutes at 4°C to remove nuclei and debris.
-
Centrifuge the supernatant at 40,000 x g for 30 minutes at 4°C to pellet the membranes.
-
Wash the pellet by resuspending in fresh binding buffer and repeating the centrifugation.
-
Resuspend the final pellet in binding buffer and determine the protein concentration (e.g., Bradford assay).
-
-
Assay Setup (in triplicate in a 96-well plate):
-
Total Binding: Membrane preparation + [³H]-Epibatidine + binding buffer.
-
Non-specific Binding: Membrane preparation + [³H]-Epibatidine + a saturating concentration of unlabeled nicotine (e.g., 300 µM).
-
Competition Binding: Membrane preparation + [³H]-Epibatidine + varying concentrations of the test compound.
-
-
Incubation: Incubate the plate at room temperature for 4 hours to reach equilibrium.
-
Termination: Rapidly filter the contents of each well through the pre-soaked glass fiber filters using a cell harvester.
-
Washing: Wash the filters three times with ice-cold wash buffer.
-
Quantification: Place the filters in scintillation vials, add scintillation cocktail, and measure the radioactivity using a liquid scintillation counter.
3. Data Analysis:
-
Calculate specific binding = Total binding - Non-specific binding.
-
Plot the percentage of specific binding against the log concentration of the test compound.
-
Determine the IC50 value (the concentration of the test compound that inhibits 50% of the specific binding) by fitting the data to a sigmoidal dose-response curve.
-
Calculate the Ki (inhibition constant) using the Cheng-Prusoff equation: Ki = IC50 / (1 + ([L]/Kd)), where [L] is the concentration of the radioligand and Kd is its dissociation constant.
Figure 2: Workflow for a radioligand binding assay.
Two-Electrode Voltage Clamp (TEVC) Electrophysiology in Xenopus Oocytes
This protocol outlines the functional characterization of 1,4-Diazabicyclo[3.2.2]nonane derivatives on nAChRs expressed in Xenopus laevis oocytes.
1. Materials:
-
Xenopus laevis oocytes.
-
cRNA: In vitro transcribed cRNA encoding the desired nAChR subunits.
-
Injection Apparatus: Nanoject injector.
-
Recording Chamber and Perfusion System.
-
TEVC Amplifier and Data Acquisition System.
-
Microelectrodes: Glass capillaries pulled to a resistance of 0.5-2 MΩ when filled with 3 M KCl.
-
Recording Solution (ND96): 96 mM NaCl, 2 mM KCl, 1.8 mM CaCl₂, 1 mM MgCl₂, 5 mM HEPES, pH 7.5.
-
Agonists and Antagonists.
2. Procedure:
-
Oocyte Preparation and Injection:
-
Harvest and defolliculate oocytes from a female Xenopus laevis.
-
Inject each oocyte with ~50 nL of nAChR subunit cRNA solution.
-
Incubate the injected oocytes for 2-7 days at 16-18°C in ND96 supplemented with antibiotics.
-
-
Electrophysiological Recording:
-
Place an oocyte in the recording chamber and perfuse with ND96 solution.
-
Impale the oocyte with two microelectrodes (one for voltage sensing, one for current injection).
-
Clamp the membrane potential at a holding potential of -70 mV.
-
Apply the test compound (1,4-Diazabicyclo[3.2.2]nonane derivative) at various concentrations via the perfusion system.
-
Record the elicited ionic currents.
-
For antagonist studies, co-apply the test compound with a known agonist (e.g., acetylcholine).
-
3. Data Analysis:
-
Measure the peak current amplitude for each concentration of the test compound.
-
Plot the normalized current response against the log concentration of the compound.
-
Determine the EC50 (for agonists) or IC50 (for antagonists) by fitting the data to a dose-response curve.
Figure 3: Workflow for TEVC electrophysiology in Xenopus oocytes.
In Vivo Positron Emission Tomography (PET) Imaging
This protocol provides a general outline for in vivo PET imaging of brain nAChRs using a radiolabeled 1,4-Diazabicyclo[3.2.2]nonane derivative, such as [¹¹C]CHIBA-1001.
1. Materials:
-
Radioligand: [¹¹C]CHIBA-1001 or another suitable radiolabeled derivative.
-
Animal Model: Non-human primate or other suitable species.
-
PET Scanner.
-
Anesthesia and physiological monitoring equipment.
-
Blocking agents: Selective α7 and α4β2 nAChR ligands (e.g., SSR180711 and A-85380, respectively) for specificity studies.
2. Procedure:
-
Animal Preparation:
-
Anesthetize the animal and maintain physiological stability.
-
Position the animal in the PET scanner.
-
-
Radioligand Administration:
-
Administer a bolus injection of the radioligand intravenously.
-
-
PET Scan:
-
Acquire dynamic PET data for 90-120 minutes.
-
-
Blood Sampling:
-
Collect arterial blood samples throughout the scan to measure the radioligand concentration in plasma and its metabolites.
-
-
Specificity Studies:
-
In separate scans, pre-treat the animal with a blocking agent to demonstrate receptor-specific binding.
-
3. Data Analysis:
-
Reconstruct the PET images.
-
Define regions of interest (ROIs) on the images corresponding to different brain areas.
-
Generate time-activity curves (TACs) for each ROI.
-
Use kinetic modeling (e.g., two-tissue compartment model) with the arterial input function to estimate binding parameters such as the total distribution volume (VT).
Figure 4: Workflow for in vivo PET imaging.
Conclusion
1,4-Diazabicyclo[3.2.2]nonane derivatives represent a promising class of compounds that selectively target nAChRs, particularly the α7 subtype. Their mechanism of action involves direct binding to these receptors, leading to ion channel opening and the activation of downstream signaling pathways crucial for neuronal function and survival. The data and protocols presented in this guide provide a foundational understanding for researchers and drug development professionals working with this important class of molecules. Further research into the structure-activity relationships and the precise downstream effects of these derivatives will continue to advance their therapeutic potential.
References
- 1. pubs.acs.org [pubs.acs.org]
- 2. npi's guide to Two Electrode Voltage Clamp in Xenopus oocytes - NPI Electronic [npielectronic.com]
- 3. Brain PET Imaging of α7-nAChR with [18F]ASEM: Reproducibility, Occupancy, Receptor Density, and Changes in Schizophrenia - PMC [pmc.ncbi.nlm.nih.gov]
- 4. multichannelsystems.com [multichannelsystems.com]
Methodological & Application
Application Notes and Protocols for 1,4-Diazabicyclo[3.2.2]nonane Dihydrochloride as a Nicotinic Acetylcholine Receptor Agonist
For Researchers, Scientists, and Drug Development Professionals
Introduction
1,4-Diazabicyclo[3.2.2]nonane is a key scaffold in the development of selective agonists for nicotinic acetylcholine receptors (nAChRs), particularly the α7 subtype. The dihydrochloride salt of these derivatives is often utilized to improve solubility and stability for in vitro and in vivo studies. These compounds have garnered significant interest as potential therapeutic agents for neurological and psychiatric disorders characterized by cognitive deficits, such as Alzheimer's disease and schizophrenia.
This document provides detailed application notes and experimental protocols for utilizing 1,4-diazabicyclo[3.2.2]nonane dihydrochloride and its analogs as nAChR agonists. It includes quantitative data on their binding affinities and functional activities, comprehensive methodologies for key experiments, and diagrams of relevant signaling pathways and experimental workflows.
Data Presentation: Quantitative Analysis of 1,4-Diazabicyclo[3.2.2]nonane Derivatives
The following tables summarize the binding affinities (Ki) and functional potencies (EC50) of representative 1,4-diazabicyclo[3.2.2]nonane derivatives at various nAChR subtypes.
Table 1: Binding Affinity (Ki) of 1,4-Diazabicyclo[3.2.2]nonane Derivatives at nAChR Subtypes
| Compound | nAChR Subtype | Species | Ki (nM) | Reference |
| SSR180711 | α7 | Human | 14 ± 1 | [1] |
| α7 | Rat | 22 ± 4 | [1] | |
| Dibenzothiophene Derivative 5 | α7 | Rat | 0.023 | [2] |
| Dibenzothiophene Derivative 7a | α7 | Rat | 0.4 | [2] |
| Dibenzothiophene Derivative 7c | α7 | Rat | 1.3 | [2] |
| Compound 14 | α7 | Not Specified | 0.0069 | [3] |
| Compound 15 | α7 | Not Specified | 2.98 ± 1.41 | [3] |
| Various Derivatives | α7 | Not Specified | 0.001 - 25 | [3] |
Table 2: Functional Activity (EC50 and Intrinsic Activity) of SSR180711 at α7 nAChRs
| Experimental System | Parameter | Value | Reference |
| Human α7 nAChRs in Xenopus oocytes | EC50 | 4.4 µM | [1] |
| Intrinsic Activity | 51% | [1] | |
| Human α7 nAChRs in GH4C1 cells | EC50 | 0.9 µM | [1] |
| Intrinsic Activity | 36% | [1] |
Experimental Protocols
Radioligand Binding Assay for α7 nAChR
This protocol describes a competitive binding assay to determine the affinity of 1,4-diazabicyclo[3.2.2]nonane derivatives for the α7 nAChR using [³H]-methyllycaconitine ([³H]-MLA) as the radioligand.
Materials:
-
Membrane Preparation: Rat cortical membranes or membranes from cells stably expressing the human α7 nAChR.
-
Radioligand: [³H]-MLA (specific activity ~15-30 Ci/mmol).
-
Test Compound: 1,4-Diazabicyclo[3.2.2]nonane derivative (e.g., SSR180711).
-
Non-specific Binding Control: Unlabeled α-bungarotoxin (1 µM) or another high-affinity α7 ligand.
-
Assay Buffer: 50 mM Tris-HCl, pH 7.4.
-
Wash Buffer: Ice-cold 50 mM Tris-HCl, pH 7.4.
-
Scintillation Cocktail.
-
Glass fiber filters (GF/B or GF/C), pre-soaked in 0.5% polyethyleneimine (PEI).
-
96-well plates.
-
Filtration apparatus and scintillation counter.
Procedure:
-
Membrane Preparation: Homogenize rat cortical tissue or cell pellets in ice-cold assay buffer. Centrifuge at 1,000 x g for 10 minutes at 4°C to remove nuclei and debris. Centrifuge the supernatant at 40,000 x g for 30 minutes at 4°C to pellet the membranes. Wash the pellet by resuspension in fresh assay buffer and repeat the high-speed centrifugation. Resuspend the final pellet in assay buffer and determine the protein concentration.
-
Assay Setup: In a 96-well plate, set up the following in triplicate:
-
Total Binding: 50 µL of membrane preparation, 50 µL of [³H]-MLA (final concentration ~1-2 nM), and 50 µL of assay buffer.
-
Non-specific Binding: 50 µL of membrane preparation, 50 µL of [³H]-MLA, and 50 µL of non-specific binding control.
-
Competition: 50 µL of membrane preparation, 50 µL of [³H]-MLA, and 50 µL of serially diluted test compound.
-
-
Incubation: Incubate the plate at room temperature for 60-90 minutes.
-
Filtration: Terminate the incubation by rapid filtration through the pre-soaked glass fiber filters using a filtration manifold. Wash the filters three times with 3 mL of ice-cold wash buffer.
-
Quantification: Place the filters in scintillation vials, add scintillation cocktail, and quantify the radioactivity using a scintillation counter.
-
Data Analysis: Calculate the specific binding by subtracting the non-specific binding from the total binding. Plot the percentage of specific binding against the logarithm of the test compound concentration. Determine the IC50 value and calculate the Ki using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.
Caption: Workflow for the α7 nAChR Radioligand Binding Assay.
Two-Electrode Voltage Clamp (TEVC) Electrophysiology in Xenopus Oocytes
This protocol describes the functional characterization of 1,4-diazabicyclo[3.2.2]nonane derivatives on human α7 nAChRs expressed in Xenopus laevis oocytes.
Materials:
-
Xenopus laevis oocytes.
-
cRNA for human α7 nAChR subunit.
-
TEVC setup: amplifier, micromanipulators, perfusion system, data acquisition system.
-
Glass microelectrodes (0.5-2 MΩ resistance when filled with 3 M KCl).
-
Recording Solution (ND96): 96 mM NaCl, 2 mM KCl, 1.8 mM CaCl₂, 1 mM MgCl₂, 5 mM HEPES, pH 7.5.
-
Test Compound: 1,4-Diazabicyclo[3.2.2]nonane derivative dissolved in recording solution.
Procedure:
-
Oocyte Preparation and Injection: Surgically remove oocytes from an anesthetized female Xenopus laevis. Treat with collagenase to defolliculate. Inject each oocyte with ~50 nL of α7 nAChR cRNA (50-100 ng/µL). Incubate the oocytes for 2-5 days at 16-18°C in ND96 solution supplemented with antibiotics.
-
TEVC Recording:
-
Place an oocyte in the recording chamber and perfuse with recording solution.
-
Impale the oocyte with two microelectrodes, one for voltage recording and one for current injection.
-
Clamp the membrane potential at a holding potential of -70 mV.
-
Apply the test compound at various concentrations via the perfusion system for a defined duration (e.g., 10-30 seconds).
-
Record the inward current elicited by the agonist.
-
-
Data Analysis:
-
Measure the peak amplitude of the current response for each concentration of the test compound.
-
Normalize the responses to the maximal response elicited by a saturating concentration of a full agonist (e.g., acetylcholine).
-
Plot the normalized current amplitude against the logarithm of the agonist concentration and fit the data to the Hill equation to determine the EC50 and Hill coefficient.
-
Calculate the intrinsic activity by comparing the maximal response of the test compound to that of the full agonist.
-
Caption: Workflow for Two-Electrode Voltage Clamp (TEVC) Electrophysiology.
Novel Object Recognition (NOR) Test in Rodents
This protocol assesses the effects of 1,4-diazabicyclo[3.2.2]nonane derivatives on recognition memory in rodents, a measure of cognitive enhancement.
Materials:
-
Test Animals: Adult male mice or rats.
-
Test Arena: A square open-field box (e.g., 40 x 40 x 40 cm for mice).
-
Objects: Two sets of three identical objects that are different in shape, color, and texture but similar in size. The objects should be heavy enough that the animals cannot displace them.
-
Test Compound: 1,4-Diazabicyclo[3.2.2]nonane derivative administered via an appropriate route (e.g., intraperitoneal, oral).
-
Video recording and analysis software.
Procedure:
-
Habituation: On day 1, allow each animal to freely explore the empty test arena for 5-10 minutes to acclimate to the environment.
-
Training (Familiarization) Phase: On day 2, administer the test compound or vehicle to the animals at a predetermined time before the training phase (e.g., 30 minutes). Place two identical objects in the arena. Place the animal in the arena, facing away from the objects, and allow it to explore for a set period (e.g., 5-10 minutes). Record the time spent exploring each object. Exploration is defined as sniffing or touching the object with the nose while the head is oriented towards the object.
-
Retention (Test) Phase: After a retention interval (e.g., 1 hour to 24 hours), place the animal back in the arena. One of the familiar objects is replaced with a novel object. Allow the animal to explore for a set period (e.g., 5 minutes). Record the time spent exploring the familiar object (T_familiar) and the novel object (T_novel).
-
Data Analysis: Calculate the discrimination index (DI) using the formula: DI = (T_novel - T_familiar) / (T_novel + T_familiar). A higher DI indicates better recognition memory. Compare the DI between the vehicle-treated and compound-treated groups using appropriate statistical tests (e.g., t-test or ANOVA).
Caption: Workflow for the Novel Object Recognition (NOR) Test.
Signaling Pathways
Activation of nAChRs, particularly the α7 subtype, by agonists like 1,4-diazabicyclo[3.2.2]nonane derivatives, triggers several downstream signaling cascades that are crucial for neuronal function and survival.
References
- 1. SSR180711, a novel selective alpha7 nicotinic receptor partial agonist: (1) binding and functional profile - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Derivatives of dibenzothiophene for PET imaging of α7-Nicotinic Acetylcholine Receptors - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Design, synthesis and biological evaluation of 1,4-Diazobicylco[3.2.2]nonane derivatives as α7-Nicotinic acetylcholine receptor PET/CT imaging agents and agonists for Alzheimer's disease - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes and Protocols for In Vitro Assays with 1,4-Diazabicyclo[3.2.2]nonane Dihydrochloride and its Analogs
For Researchers, Scientists, and Drug Development Professionals
These application notes provide detailed protocols for the in vitro characterization of compounds containing the 1,4-Diazabicyclo[3.2.2]nonane scaffold, which are frequently investigated as modulators of nicotinic acetylcholine receptors (nAChRs), particularly the α7 subtype. The representative compound, SSR180711 (1,4-Diazabicyclo[3.2.2]nonane-4-carboxylic acid, 4-bromophenyl ester), serves as a key example in these protocols.
Introduction
The 1,4-Diazabicyclo[3.2.2]nonane moiety is a crucial pharmacophore in the development of ligands targeting nAChRs. The dihydrochloride salt form is commonly used to improve the solubility and handling of these compounds. Derivatives based on this scaffold have shown promise as selective agonists or partial agonists of the α7 nAChR, a ligand-gated ion channel implicated in cognitive processes.[1] Dysregulation of the α7 nAChR is associated with various neurological and psychiatric disorders, including Alzheimer's disease and schizophrenia.
The following protocols describe standard in vitro assays to determine the binding affinity, functional potency, and electrophysiological properties of compounds incorporating the 1,4-Diazabicyclo[3.2.2]nonane core structure.
Data Presentation: Quantitative Analysis
The pharmacological activity of representative compounds featuring the 1,4-Diazabicyclo[3.2.2]nonane scaffold is summarized below. SSR180711 is a well-characterized partial agonist of the α7 nAChR.[1][2]
| Compound | Assay Type | Target | Species | Cell Line/Tissue | Parameter | Value | Reference |
| SSR180711 | Radioligand Binding | α7 nAChR | Human | - | Ki | 14 ± 1 nM | [2] |
| SSR180711 | Radioligand Binding | α7 nAChR | Rat | - | Ki | 22 ± 4 nM | [2] |
| SSR180711 | Functional Assay | α7 nAChR | Human | Xenopus oocytes | EC50 | 4.4 µM | [2] |
| SSR180711 | Functional Assay | α7 nAChR | Human | GH4C1 cells | EC50 | 0.9 µM | [2] |
| SSR180711 | Ex vivo Binding | α7 nAChR | Mouse | Cortical homogenates | ID50 | 8 mg/kg (p.o.) | [2] |
Experimental Protocols
Radioligand Binding Assay for α7 nAChR
This protocol details a competitive binding assay to determine the affinity (Ki) of a test compound for the α7 nAChR using a radiolabeled antagonist, such as [³H]methyllycaconitine ([³H]MLA) or [¹²⁵I]α-bungarotoxin.
Workflow for Radioligand Binding Assay
Caption: Workflow of the radioligand binding assay.
a. Materials and Reagents
-
Cell Membranes: Membranes from HEK293 or CHO cells stably expressing the human α7 nAChR, or rat brain tissue (hippocampus or hypothalamus).
-
Radioligand: [³H]methyllycaconitine ([³H]MLA) or [¹²⁵I]α-bungarotoxin.
-
Test Compound: 1,4-Diazabicyclo[3.2.2]nonane dihydrochloride derivative (e.g., SSR180711).
-
Non-specific Binding Control: A high concentration of a known α7 nAChR ligand (e.g., 1 µM α-bungarotoxin or 300 µM nicotine).
-
Binding Buffer: 50 mM Tris-HCl, pH 7.4.
-
Wash Buffer: Ice-cold 50 mM Tris-HCl, pH 7.4.
-
Filters: Glass fiber filters (e.g., Whatman GF/C) pre-soaked in 0.3-0.5% polyethyleneimine (PEI).
-
Scintillation cocktail and counter.
-
96-well plates and a vacuum filtration manifold.
b. Membrane Preparation
-
Harvest cells expressing α7 nAChR or dissect brain tissue and place in ice-cold homogenization buffer (e.g., 50 mM Tris-HCl, pH 7.4, with protease inhibitors).
-
Homogenize the tissue/cells using a Polytron or Dounce homogenizer.
-
Centrifuge the homogenate at 1,000 x g for 10 minutes at 4°C to remove nuclei and cellular debris.
-
Transfer the supernatant to a new tube and centrifuge at 40,000 x g for 30 minutes at 4°C to pellet the membranes.
-
Resuspend the pellet in fresh, ice-cold homogenization buffer and repeat the high-speed centrifugation.
-
Resuspend the final membrane pellet in binding buffer.
-
Determine the protein concentration using a Bradford or BCA protein assay.
c. Assay Procedure
-
In a 96-well plate, set up the following in triplicate:
-
Total Binding: 50 µL binding buffer + 50 µL radioligand + 100 µL membrane suspension.
-
Non-specific Binding: 50 µL non-specific binding control + 50 µL radioligand + 100 µL membrane suspension.
-
Competition: 50 µL of test compound at various concentrations + 50 µL radioligand + 100 µL membrane suspension.
-
-
Incubate the plate for 60-120 minutes at room temperature to reach equilibrium.
-
Terminate the reaction by rapid vacuum filtration through the pre-soaked glass fiber filters.
-
Wash the filters three to four times with ice-cold wash buffer.
-
Transfer the filters to scintillation vials, add scintillation cocktail, and quantify radioactivity using a scintillation counter.
d. Data Analysis
-
Calculate the specific binding by subtracting the non-specific binding from the total binding.
-
Plot the percentage of specific binding against the log concentration of the test compound.
-
Determine the IC50 value (the concentration of test compound that inhibits 50% of specific binding) using non-linear regression analysis.
-
Calculate the inhibition constant (Ki) using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.
Calcium Imaging Assay for α7 nAChR Function
This protocol describes a cell-based functional assay to measure the agonist or partial agonist activity of a test compound by monitoring changes in intracellular calcium concentration ([Ca²⁺]i) using a fluorescent calcium indicator.
Workflow for Calcium Imaging Assay
Caption: Workflow of the calcium imaging assay.
a. Materials and Reagents
-
Cells: HEK293 cells stably co-expressing human α7 nAChR and the chaperone protein RIC-3.
-
Test Compound: this compound derivative.
-
Positive Control: A known α7 nAChR agonist (e.g., acetylcholine or nicotine).
-
Calcium Indicator Dye: Fluo-4 AM or a similar calcium-sensitive dye.
-
Recording Buffer: Tyrode's buffer or similar physiological salt solution.
-
Cell Culture Medium: DMEM supplemented with 10% FBS and appropriate selection antibiotics.
-
Black-walled, clear-bottom 96-well plates.
-
Fluorescence plate reader (e.g., FLIPR) or a fluorescence microscope.
b. Cell Preparation
-
Seed the HEK293-α7-RIC3 cells into black-walled, clear-bottom 96-well plates at an appropriate density to achieve a confluent monolayer on the day of the assay.
-
Culture the cells for 24-48 hours at 37°C in a 5% CO₂ incubator.
c. Assay Procedure
-
On the day of the assay, remove the culture medium from the wells.
-
Prepare a loading solution of the calcium indicator dye (e.g., 2 µM Fluo-4 AM) in the recording buffer.
-
Add the loading solution to each well and incubate for 30-60 minutes at 37°C, protected from light.
-
Wash the cells twice with recording buffer to remove excess dye.
-
Place the plate in the fluorescence plate reader and allow it to equilibrate.
-
Measure the baseline fluorescence for each well.
-
Add varying concentrations of the test compound or positive control to the wells.
-
Immediately begin recording the fluorescence intensity over time.
d. Data Analysis
-
Calculate the change in fluorescence (ΔF) by subtracting the baseline fluorescence from the peak fluorescence after compound addition.
-
Normalize the data as ΔF/F₀, where F₀ is the baseline fluorescence.
-
Plot the normalized fluorescence response against the log concentration of the test compound.
-
Determine the EC50 value (the concentration of the compound that elicits 50% of the maximal response) using a sigmoidal dose-response curve fit.
Whole-Cell Patch-Clamp Electrophysiology
This protocol provides a method to directly measure the ion channel activity of α7 nAChRs in response to a test compound.
Workflow for Whole-Cell Patch-Clamp
Caption: Workflow of the whole-cell patch-clamp assay.
a. Materials and Reagents
-
Cells: Xenopus oocytes or HEK293 cells expressing α7 nAChRs.
-
Test Compound: this compound derivative.
-
External Solution: Physiological salt solution (e.g., for HEK293 cells: 140 mM NaCl, 2.8 mM KCl, 2 mM CaCl₂, 2 mM MgCl₂, 10 mM HEPES, 10 mM glucose, pH 7.3).
-
Internal Solution (Pipette Solution): (e.g., 140 mM KCl, 2 mM MgCl₂, 1 mM CaCl₂, 11 mM EGTA, 10 mM HEPES, 2 mM ATP, pH 7.3).
-
Patch-clamp rig including a microscope, micromanipulator, amplifier, and data acquisition system.
-
Borosilicate glass capillaries for pulling patch pipettes.
b. Procedure
-
Place a coverslip with adherent cells (or an oocyte) in the recording chamber on the microscope stage.
-
Continuously perfuse the chamber with the external solution.
-
Pull a patch pipette from a borosilicate glass capillary to a resistance of 3-5 MΩ when filled with the internal solution.
-
Fill the pipette with the internal solution.
-
Under visual guidance, approach a single cell with the pipette tip while applying slight positive pressure.
-
Once the pipette touches the cell membrane, release the positive pressure and apply gentle suction to form a high-resistance seal (gigaseal, >1 GΩ).
-
Apply a brief pulse of stronger suction to rupture the cell membrane and achieve the whole-cell configuration.
-
Clamp the cell membrane potential at a holding potential of -60 to -70 mV.
-
Rapidly apply the test compound at various concentrations using a perfusion system and record the elicited currents. Due to the rapid desensitization of α7 nAChRs, a fast application system is crucial.
-
Wash out the compound with the external solution between applications.
c. Data Analysis
-
Measure the peak amplitude of the inward current elicited by each concentration of the test compound.
-
Plot the peak current amplitude against the log concentration of the compound.
-
Fit the data to a sigmoidal dose-response curve to determine the EC50 value.
Signaling Pathway
Activation of the α7 nAChR by an agonist, such as a 1,4-Diazabicyclo[3.2.2]nonane derivative, leads to the opening of its intrinsic ion channel, which is highly permeable to Ca²⁺. The resulting influx of Ca²⁺ acts as a second messenger, triggering various downstream signaling cascades.
α7 nAChR Signaling Pathway
Caption: Simplified signaling pathway of α7 nAChR activation.
References
- 1. α7 Nicotinic Receptor Agonists: Potential Therapeutic Drugs for Treatment of Cognitive Impairments in Schizophrenia and Alzheimer’s Disease - PMC [pmc.ncbi.nlm.nih.gov]
- 2. SSR180711, a novel selective alpha7 nicotinic receptor partial agonist: (1) binding and functional profile - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes: 1,4-Diazabicyclo[3.2.2]nonane Derivatives in Alzheimer's Disease Research
Introduction
Alzheimer's disease (AD) is a progressive neurodegenerative disorder characterized by cognitive decline and memory loss.[1] A key aspect of AD pathology is the dysfunction of the cholinergic system.[2][3] The α7 nicotinic acetylcholine receptor (α7 nAChR), a ligand-gated ion channel highly expressed in brain regions crucial for learning and memory like the hippocampus and cortex, has emerged as a significant therapeutic target.[1][4] Activation of α7 nAChRs is associated with improved cognitive performance, neuroprotection, and anti-inflammatory effects.[4][5][6]
1,4-Diazabicyclo[3.2.2]nonane is a privileged scaffold in medicinal chemistry for targeting nAChRs. Its derivatives have been developed as potent and selective agonists and positive allosteric modulators (PAMs) for the α7 nAChR.[7][8][9] These compounds are valuable tools for investigating the role of α7 nAChR in AD pathophysiology and serve as lead structures for developing novel therapeutics.[6][9] This document provides detailed application notes and protocols for researchers utilizing these derivatives in AD research.
Mechanism of Action: α7 nAChR Signaling
The α7 nAChR is a homopentameric ion channel with a high relative permeability to calcium (Ca²⁺).[4] Upon binding of an agonist, such as acetylcholine or a 1,4-diazabicyclo[3.2.2]nonane derivative, the channel opens, leading to Ca²⁺ influx. This calcium signal triggers downstream pathways that are critical for neuronal function and survival, including the activation of kinases that promote synaptic plasticity and gene expression related to cell survival.
Caption: Signaling pathway of the α7 nicotinic acetylcholine receptor (nAChR).
Application Note 1: In Vitro Pharmacological Characterization
The initial evaluation of novel 1,4-diazabicyclo[3.2.2]nonane derivatives involves determining their binding affinity and functional activity at the α7 nAChR. This is typically achieved through competitive radioligand binding assays and functional assays measuring ion flux or downstream signaling.
Data Presentation: Binding Affinities and Functional Activity
The following tables summarize quantitative data for representative 1,4-diazabicyclo[3.2.2]nonane derivatives targeting the α7 nAChR.
Table 1: α7 nAChR Binding Affinities (Ki)
| Compound Class/Name | Derivative Example | Ki (nM) | Target Species | Reference |
|---|---|---|---|---|
| Dibenzothiophene Dioxide | [¹⁸F]7a | 0.4 | Not Specified | [5] |
| Dibenzothiophene Dioxide | [¹⁸F]7c | 1.3 | Not Specified | [5] |
| Phenyl Carbamate | Compound 7aa | 23 | Not Specified | [10] |
| Carboxylate | SSR180711 | 14 (human), 22 (rat) | Human, Rat | [6] |
| Oxadiazole | NS6784 | 3.3 | Rat | [11] |
| Furan-methanone | NS6740 | 1.1 | Rat | [11] |
| General Derivative | Compound 14 | 0.0069 | Not Specified | [7] |
| General Derivative | Compound 15 | 2.98 | Not Specified |[7] |
Table 2: Functional Activity at α7 nAChR
| Compound Name | Assay Type | Efficacy | EC50 (µM) | Reference |
|---|---|---|---|---|
| SSR180711 | Electrophysiology | Partial Agonist | Not Specified | [6] |
| NS6784 | Electrophysiology | Full Agonist | Not Specified | [11] |
| NS6740 | Electrophysiology | Weak Partial Agonist (<10%) | Not Specified | [11] |
| Phenyl Carbamate (7aa) | Not Specified | 175% (Agonist Activity) | Not Specified |[10] |
Experimental Protocols
This protocol is for determining the binding affinity (Ki) of a test compound by measuring its ability to compete with a known radioligand for binding to α7 nAChRs in brain tissue homogenates or cell lines expressing the receptor.
Caption: Workflow for a competitive radioligand binding assay.
Materials:
-
Buffer: 50 mM Tris-HCl, containing 120 mM NaCl, 2 mM KCl, 1 mM CaCl₂, 1 mM MgCl₂, pH 7.4.[12]
-
Radioligand: [³H]Methyllycaconitine ([³H]MLA) or another suitable α7-selective radioligand.[13]
-
Non-specific binding control: A high concentration (e.g., 30 µM) of a known α7 ligand like SSR180711.[12]
-
Membrane Source: Rat brain tissue (hippocampus or cortex) or membranes from cells stably expressing α7 nAChRs.[13][14]
-
96-well plates, glass fiber filters (e.g., GF/C, pre-soaked in polyethyleneimine).[15]
-
Cell harvester and a scintillation counter.[15]
Procedure:
-
Membrane Preparation:
-
Homogenize brain tissue in 15 volumes of ice-cold buffer using a Polytron homogenizer.[12]
-
Centrifuge the homogenate at 48,000 x g for 20 minutes at 4°C.[12]
-
Discard the supernatant, resuspend the pellet in fresh buffer, and repeat the centrifugation step twice.[12][16]
-
Resuspend the final pellet in buffer and determine the protein concentration (e.g., BCA assay).[15] Store aliquots at -80°C.
-
-
Assay Setup:
-
In a 96-well plate, set up triplicate wells for total binding, non-specific binding, and competitor concentrations.[16]
-
The final assay volume is typically 250 µL.[15]
-
Total Binding: Add membrane preparation, radioligand (at a concentration near its Kd), and buffer.[16]
-
Non-specific Binding: Add membrane preparation, radioligand, and a high concentration of an unlabeled competitor (e.g., SSR180711).[12]
-
Competition: Add membrane preparation, radioligand, and varying concentrations of the 1,4-diazabicyclo[3.2.2]nonane test compound.[15]
-
-
Incubation & Filtration:
-
Quantification and Analysis:
-
Dry the filters and place them in scintillation vials with a scintillation cocktail.[15]
-
Measure the radioactivity (counts per minute, CPM) using a scintillation counter.
-
Calculate specific binding by subtracting the non-specific binding CPM from the total binding CPM.
-
Plot the percentage of specific binding against the log concentration of the test compound to generate a competition curve.
-
Determine the IC₅₀ value (the concentration of test compound that inhibits 50% of specific binding) using non-linear regression.
-
Calculate the Ki value using the Cheng-Prusoff equation: Ki = IC₅₀ / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.[15]
-
This protocol assesses the functional activity (agonist or PAM) of a test compound by measuring changes in intracellular calcium ([Ca²⁺]i) in cells expressing α7 nAChRs, often using a Fluorometric Imaging Plate Reader (FLIPR).[17][18]
Caption: Workflow for a calcium imaging functional assay.
Materials:
-
Cell Line: A cell line stably expressing functional α7 nAChRs (e.g., GH4C1, HEK293).[17]
-
Assay Buffer: Krebs-HEPES solution (in mM: 140 NaCl, 5.6 KCl, 1.2 MgCl₂, 2 CaCl₂, 10 HEPES, 11 D-glucose, pH 7.4).[19]
-
Calcium Indicator Dye: Fluo-4 AM or a similar fluorescent Ca²⁺ indicator.[19][20]
-
Pluronic F-127.[20]
-
Black, clear-bottom 96-well plates.[19]
-
Fluorometric Imaging Plate Reader (FLIPR) or fluorescence microscope.
Procedure:
-
Cell Plating:
-
Plate the α7 nAChR-expressing cells in black, clear-bottom 96-well plates at an appropriate density (e.g., 200,000 cells per well) and allow them to adhere overnight.[19]
-
-
Dye Loading:
-
Remove the culture medium and wash the cells with assay buffer.
-
Load the cells with the Ca²⁺ indicator dye (e.g., 4-5 µM Fluo-4 AM with 0.02% Pluronic F-127) in assay buffer.[19][20]
-
Wash the cells twice with assay buffer to remove excess dye and allow for de-esterification for at least 30 minutes at room temperature.[19][20]
-
-
Measurement:
-
Place the plate in the FLIPR instrument.
-
Establish a stable baseline fluorescence reading for each well.
-
For Agonist Testing: Inject varying concentrations of the 1,4-diazabicyclo[3.2.2]nonane test compound and monitor the change in fluorescence over time.
-
For PAM Testing: Pre-incubate cells with the test compound for a short period, then inject a sub-maximal concentration of a known agonist (like acetylcholine) and monitor the potentiation of the calcium response.[17]
-
-
Data Analysis:
-
The change in fluorescence (ΔF) is normalized to the baseline fluorescence (F₀) to yield ΔF/F₀.[21]
-
Plot the peak ΔF/F₀ against the log concentration of the test compound to generate a dose-response curve.
-
Calculate the EC₅₀ (concentration for 50% of maximal response) and Emax (maximum effect) values using non-linear regression.
-
Application Note 2: In Vivo Evaluation in Alzheimer's Disease Models
Following in vitro characterization, promising compounds are evaluated in animal models of AD to assess their effects on cognition and brain pathophysiology.
Protocol 3: Morris Water Maze (MWM) for Spatial Memory
The MWM is a widely used behavioral test to assess hippocampal-dependent spatial learning and memory, which is often impaired in AD mouse models.[22][23][24]
Caption: Experimental timeline for the Morris Water Maze (MWM) test.
Materials:
-
Apparatus: A circular pool (150 cm diameter) filled with water made opaque with non-toxic paint.[23] A submerged platform hidden ~1 cm below the water surface. High-contrast spatial cues are placed around the room.[23][25]
-
Subjects: Alzheimer's disease transgenic model mice and wild-type littermates.
-
Software: A video tracking system to record the mouse's swim path, speed, and latency to find the platform.
Procedure:
-
Acclimation & Dosing:
-
Handle the mice for several days before the experiment begins.
-
Administer the 1,4-diazabicyclo[3.2.2]nonane derivative or vehicle to the respective groups daily, starting before and continuing throughout the behavioral testing period.
-
-
Visible Platform Trial (Day 1):
-
The platform is made visible by placing it 1 cm above the water surface or attaching a flag.[23][24]
-
Conduct 4-5 trials where the mouse is placed in the water from different start positions and allowed to find the platform. This phase assesses swimming ability and motivation, ensuring there are no confounding sensorimotor deficits.[24]
-
-
Acquisition Phase / Hidden Platform Trial (Days 2-6):
-
The platform is submerged and hidden in a constant location (e.g., SE quadrant).[24]
-
Each day, each mouse performs multiple trials (e.g., 4 trials) starting from different quadrants.[24]
-
A trial ends when the mouse finds the platform or after a set time (e.g., 60 seconds). If the mouse fails to find it, it is gently guided to the platform.[23][24]
-
Record the escape latency (time to find the platform) and path length for each trial. A decrease in these measures over days indicates learning.[25]
-
-
Probe Trial (Day 7):
-
The platform is removed from the pool.[24]
-
The mouse is allowed to swim freely for 60 seconds.[24]
-
The tracking software records the time spent in the target quadrant (where the platform used to be) and the number of times the mouse crosses the exact former location of the platform.[24]
-
Greater time in the target quadrant indicates better spatial memory retention.
-
-
Data Analysis:
-
Analyze escape latency and path length during the acquisition phase using a repeated-measures ANOVA to assess learning differences between groups.
-
Analyze probe trial data (time in target quadrant, platform crossings) using a one-way ANOVA to compare memory retention between groups.
-
References
- 1. 4-[11C]Methylphenyl-1,4-diazabicyclo[3.2.2]nonane-4-carboxylate - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. ouci.dntb.gov.ua [ouci.dntb.gov.ua]
- 3. researchgate.net [researchgate.net]
- 4. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 5. scispace.com [scispace.com]
- 6. α7 Nicotinic Receptor Agonists: Potential Therapeutic Drugs for Treatment of Cognitive Impairments in Schizophrenia and Alzheimer’s Disease [openmedicinalchemistryjournal.com]
- 7. Design, synthesis and biological evaluation of 1,4-Diazobicylco[3.2.2]nonane derivatives as α7-Nicotinic acetylcholine receptor PET/CT imaging agents and agonists for Alzheimer's disease - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Synthesis and SAR studies of 1,4-diazabicyclo[3.2.2]nonane phenyl carbamates--subtype selective, high affinity alpha7 nicotinic acetylcholine receptor agonists - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. pubs.acs.org [pubs.acs.org]
- 10. α7 Nicotinic Receptor Agonists: Potential Therapeutic Drugs for Treatment of Cognitive Impairments in Schizophrenia and Alzheimer’s Disease - PMC [pmc.ncbi.nlm.nih.gov]
- 11. scispace.com [scispace.com]
- 12. An Experimental Study on 131I-CHIBA-1001: A Radioligand for α7 Nicotinic Acetylcholine Receptors - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Radioligand binding characterization of neuronal nicotinic acetylcholine receptors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. pdspdb.unc.edu [pdspdb.unc.edu]
- 15. giffordbioscience.com [giffordbioscience.com]
- 16. benchchem.com [benchchem.com]
- 17. In vitro screening strategies for nicotinic receptor ligands - PubMed [pubmed.ncbi.nlm.nih.gov]
- 18. researchgate.net [researchgate.net]
- 19. Calcium signalling mediated through α7 and non-α7 nAChR stimulation is differentially regulated in bovine chromaffin cells to induce catecholamine release - PMC [pmc.ncbi.nlm.nih.gov]
- 20. Live Imaging of Nicotine Induced Calcium Signaling and Neurotransmitter Release Along Ventral Hippocampal Axons - PMC [pmc.ncbi.nlm.nih.gov]
- 21. protocols.io [protocols.io]
- 22. [PDF] Morris Water Maze Test for Learning and Memory Deficits in Alzheimer's Disease Model Mice | Semantic Scholar [semanticscholar.org]
- 23. Morris Water Maze Test for Learning and Memory Deficits in Alzheimer's Disease Model Mice - PMC [pmc.ncbi.nlm.nih.gov]
- 24. Analysis of Learning and Memory Ability in an Alzheimer's Disease Mouse Model using the Morris Water Maze [jove.com]
- 25. researchgate.net [researchgate.net]
Application Notes and Protocols: 1,4-Diazabicyclo[3.2.2]nonane Derivatives in Preclinical Models of Cognitive Deficits in Schizophrenia
For Researchers, Scientists, and Drug Development Professionals
Introduction
Cognitive impairment is a core and debilitating feature of schizophrenia, for which current treatments offer limited efficacy. The α7 nicotinic acetylcholine receptor (nAChR) has emerged as a promising therapeutic target for addressing these cognitive deficits. A class of compounds based on the 1,4-diazabicyclo[3.2.2]nonane scaffold has shown significant potential as selective α7 nAChR agonists. These application notes provide a comprehensive overview of the use of these compounds in preclinical models of schizophrenia-related cognitive dysfunction, including detailed experimental protocols and a summary of key efficacy data.
Featured Compounds
Several 1,4-diazabicyclo[3.2.2]nonane derivatives have been investigated for their pro-cognitive effects. This document focuses on two prominent examples:
-
SSR180711 (4-bromophenyl 1,4-diazabicyclo[3.2.2]nonane-4-carboxylate hydrochloride) : A selective α7 nAChR partial agonist.
-
CP-810,123 (4-(5-methyloxazolo[4,5-b]pyridin-2-yl)-1,4-diazabicyclo[3.2.2]nonane) : A potent and selective α7 nAChR agonist.
Quantitative Data Summary
The following tables summarize the binding affinities and effective doses of key 1,4-diazabicyclo[3.2.2]nonane derivatives in preclinical studies.
Table 1: Binding Affinity (Ki) for α7 nAChR
| Compound | Species | Ki (nM) | Reference |
| SSR180711 | Human | 14 | [1][2] |
| SSR180711 | Rat | 22 | [1] |
| CP-810,123 | Not Specified | High Affinity | [3] |
Table 2: Efficacy in Preclinical Cognitive Models
| Compound | Animal Model | Cognitive Task | Effective Dose (mg/kg) | Route | Effect | Reference |
| SSR180711 | PCP-induced deficit | Selective Attention | 0.3 (MED) | i.p. | Reversal of deficit | |
| SSR180711 | PCP or Dizocilpine-induced deficit | Short-term Episodic Memory | Not Specified | Not Specified | Restoration of memory | [1] |
| SSR180711 | PCP or Dizocilpine-induced deficit | Spatial Working Memory | Not Specified | Not Specified | Restoration of memory | [1] |
| SSR180711 | MK-801-induced deficit | Episodic Memory (Object Recognition) | 0.3 (MED) | i.p./p.o. | Reversal of deficit | |
| SSR180711 | Neonatal PCP treatment | Selective Attention | 0.3 (MED) | i.p./p.o. | Reversal of deficit | |
| SSR180711 | MK-801 or PCP-induced deficit | Memory (Morris Water Maze/Linear Maze) | 1-3 (MED) | i.p./p.o. | Restoration of memory | |
| CP-810,123 | Rodent models | Auditory Sensory Gating & Novel Object Recognition | Not Specified | Oral | In vivo efficacy |
MED: Minimum Effective Dose PCP: Phencyclidine MK-801: Dizocilpine
Signaling Pathways and Experimental Workflow
α7 Nicotinic Acetylcholine Receptor Signaling Pathway
Activation of the α7 nAChR by agonists like 1,4-diazabicyclo[3.2.2]nonane derivatives leads to the influx of Ca2+ ions. This influx triggers downstream signaling cascades, including the PI3K-Akt pathway, which are crucial for synaptic plasticity, learning, and memory.[4]
Experimental Workflow for Preclinical Cognitive Testing
The general workflow for evaluating the efficacy of 1,4-diazabicyclo[3.2.2]nonane derivatives in a PCP-induced cognitive deficit model is outlined below.
Experimental Protocols
Protocol 1: Phencyclidine (PCP)-Induced Cognitive Deficit Model in Rats
This protocol describes the induction of cognitive deficits relevant to schizophrenia using sub-chronic administration of PCP.
Materials:
-
Phencyclidine (PCP) hydrochloride
-
Sterile saline (0.9% NaCl)
-
Male Wistar or Sprague-Dawley rats (250-300 g)
-
Standard animal housing and husbandry equipment
-
Syringes and needles for intraperitoneal (i.p.) injections
Procedure:
-
Acclimation: Acclimate rats to the housing facility for at least one week prior to the start of the experiment.
-
PCP Administration:
-
Prepare a solution of PCP in sterile saline. A common dosage is 5 mg/kg.
-
Administer PCP (5 mg/kg, i.p.) or vehicle (saline, 1 ml/kg, i.p.) to the rats twice daily (e.g., at 8:00 AM and 8:00 PM) for 7 consecutive days.[4]
-
-
Washout Period: Following the 7-day administration period, leave the animals undisturbed in their home cages for a 7-day washout period.[4] This allows for the acute motor effects of PCP to dissipate, isolating the more persistent cognitive deficits.
-
Behavioral Testing: After the washout period, the animals are ready for cognitive testing using paradigms such as the Novel Object Recognition test or the Morris Water Maze.
Protocol 2: Novel Object Recognition (NOR) Test
The NOR test is used to assess recognition memory, a cognitive domain often impaired in schizophrenia.
Apparatus:
-
An open-field arena (e.g., a 50 cm x 50 cm x 40 cm box made of non-reflective material).
-
A set of three-dimensional objects that are of similar size but differ in shape and texture. The objects should be heavy enough that the rats cannot displace them.
-
A video camera mounted above the arena to record the sessions.
-
Video tracking software for data analysis.
Procedure:
-
Habituation:
-
On the day before the test, habituate each rat to the empty open-field arena for 5-10 minutes. This reduces novelty-induced stress during the testing phase.
-
-
Familiarization/Training Trial (T1):
-
Inter-Trial Interval (ITI):
-
The time between the familiarization and test trials can be varied to assess short-term or long-term memory. A common ITI for schizophrenia models is 1 hour.
-
-
Test Trial (T2):
-
Replace one of the familiar objects with a novel object. The position of the novel object should be counterbalanced across animals.
-
Place the rat back into the arena and allow it to explore for the same duration as in T1.
-
-
Data Analysis:
-
Score the amount of time the rat spends exploring each object. Exploration is typically defined as the rat's nose being within 2 cm of the object and oriented towards it.
-
Calculate the Discrimination Index (DI) :
-
DI = (Time exploring novel object - Time exploring familiar object) / (Total exploration time)
-
-
A positive DI indicates that the rat remembers the familiar object and prefers to explore the novel one. A DI close to zero suggests a memory deficit.
-
Logical Relationship between Compound, Model, and Outcome
References
- 1. α7 Nicotinic Receptor Agonists: Potential Therapeutic Drugs for Treatment of Cognitive Impairments in Schizophrenia and Alzheimer’s Disease - PMC [pmc.ncbi.nlm.nih.gov]
- 2. The current agonists and positive allosteric modulators of α7 nAChR for CNS indications in clinical trials - PMC [pmc.ncbi.nlm.nih.gov]
- 3. medchemexpress.com [medchemexpress.com]
- 4. Overview - Nicotinic Acetylcholine Receptor Signaling in Neuroprotection - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. researchgate.net [researchgate.net]
- 7. The novel object recognition memory: neurobiology, test procedure, and its modifications - PMC [pmc.ncbi.nlm.nih.gov]
Application Note and Protocol: Preparation of Stock Solutions of 1,4-Diazabicyclo[3.2.2]nonane dihydrochloride
Audience: Researchers, scientists, and drug development professionals.
Abstract
This document provides a detailed protocol for the preparation of stock solutions of 1,4-Diazabicyclo[3.2.2]nonane dihydrochloride (CAS: 150208-70-1). It includes essential physicochemical data, safety and handling precautions, a step-by-step experimental workflow, and guidelines for storage to ensure solution stability. The objective is to enable researchers to accurately and safely prepare this compound for use in various experimental settings.
Physicochemical Properties
This compound is a bicyclic organic compound utilized as a building block in the synthesis of more complex molecules, including pharmaceuticals. Accurate preparation of stock solutions is critical for experimental reproducibility. Key properties are summarized below.
| Property | Value | Reference |
| CAS Number | 150208-70-1 | [1] |
| Molecular Formula | C₇H₁₄N₂ · 2HCl | |
| Molecular Weight | 199.12 g/mol | [1] |
| Appearance | White solid | [2] |
| Purity | Typically ≥95% | [3] |
| Solubility | Reported to be soluble in organic solvents. Solubility in aqueous buffers or common lab solvents like DMSO should be empirically determined. | [2] |
| Storage | Store at ≤ -15°C. |
Safety and Handling Precautions
Appropriate safety measures are mandatory when handling this compound. The dihydrochloride salt is classified as an irritant.
-
Hazard Statements:
-
Precautionary Measures:
-
Engineering Controls: Handle in a well-ventilated area, preferably within a chemical fume hood to minimize inhalation of dust.[4][5]
-
Personal Protective Equipment (PPE): Wear a lab coat, chemical-resistant gloves (e.g., nitrile), and safety glasses or goggles.[4][5]
-
Handling: Avoid generating dust.[4] Wash hands thoroughly after handling.[4] Avoid contact with skin and eyes.[5]
-
First Aid: In case of skin contact, wash immediately with plenty of soap and water. For eye contact, rinse cautiously with water for several minutes. If inhaled, move the person to fresh air. If swallowed, rinse mouth and seek immediate medical attention.[4][5]
-
Experimental Protocol: Preparation of a 100 mM Stock Solution
This protocol details the steps to prepare a 100 mM stock solution. The formula can be adjusted for any desired concentration.
Materials and Equipment:
-
This compound powder
-
High-purity solvent (e.g., sterile deionized water, DMSO, or PBS)
-
Analytical balance
-
Spatula
-
Weighing paper or boat
-
Appropriately sized sterile conical tube or volumetric flask
-
Vortex mixer and/or sonicator
-
Sterile syringe filters (0.22 µm pore size), if preparing for cell-based assays
-
Sterile microcentrifuge tubes or cryovials for aliquoting
Workflow for Stock Solution Preparation
Caption: Workflow for preparing this compound stock solutions.
Step-by-Step Procedure:
-
Calculate the Required Mass:
-
Use the formula: Mass (g) = Concentration (mol/L) × Volume (L) × Molecular Weight ( g/mol ) .
-
Example for 1 mL of a 100 mM solution:
-
Mass = 0.1 mol/L × 0.001 L × 199.12 g/mol = 0.01991 g = 19.91 mg .
-
-
-
Weigh the Compound:
-
Allow the container of this compound to equilibrate to room temperature before opening to prevent condensation.
-
Using an analytical balance inside a fume hood, carefully weigh out the calculated mass (e.g., 19.91 mg) onto weighing paper.
-
Transfer the powder into a sterile conical tube or volumetric flask.
-
-
Dissolve the Compound:
-
Add approximately 80% of the final required volume of the chosen solvent (e.g., 800 µL for a 1 mL final volume) to the tube containing the powder.
-
Cap the tube securely and vortex until the powder is fully dissolved. If dissolution is slow, use a bath sonicator. Gentle warming can be tested but may affect compound stability.
-
Once fully dissolved, add the solvent to reach the final desired volume (e.g., 1 mL).
-
-
Sterilization and Aliquoting (Optional but Recommended):
-
If the stock solution will be used in sterile applications like cell culture, pass it through a 0.22 µm syringe filter into a new sterile tube.
-
To avoid repeated freeze-thaw cycles, which can degrade the compound, dispense the stock solution into single-use aliquots in sterile cryovials or microcentrifuge tubes.
-
-
Storage:
-
Label all aliquots clearly with the compound name, concentration, solvent, and date of preparation.
-
Store the aliquots at or below -15°C as recommended for the solid compound. The stability of the compound in solution should be validated for long-term storage.
-
Logical Workflow for Solution Preparation
The process of preparing a stock solution follows a logical sequence to ensure accuracy, safety, and sterility.
Caption: Logical relationship diagram for the stock solution preparation protocol.
References
Application Notes and Protocols for In Vivo Dosing and Administration of 1,4-Diazabicyclo[3.2.2]nonane Compounds in Rodents
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview of the in vivo dosing and administration of 1,4-Diazabicyclo[3.2.2]nonane compounds in rodent models. This class of compounds, particularly agonists of the α7 nicotinic acetylcholine receptor (α7 nAChR), has shown significant promise in preclinical studies for cognitive disorders. This document outlines quantitative data on dosing regimens, detailed experimental protocols for administration and behavioral assessment, and visualizations of the relevant signaling pathways and experimental workflows.
Quantitative Data Summary
The following tables summarize the in vivo dosing parameters for two prominent 1,4-Diazabicyclo[3.2.2]nonane compounds, SSR180711 and CP-810,123, in rodents.
Table 1: In Vivo Dosing of SSR180711 (4-bromophenyl-1,4-diazabicyclo[3.2.2]nonane-4-carboxylate)
| Species | Administration Route | Dose Range (mg/kg) | Vehicle | Therapeutic Area | Reference |
| Rat | Intraperitoneal (i.p.) | 0.3 - 10 | Saline or Water | Cognitive Deficits (Schizophrenia models) | [1] |
| Rat | Oral (p.o.) | 0.3 - 10 | Saline or Water | Cognitive Deficits (Schizophrenia models) | [1] |
| Mouse | Intraperitoneal (i.p.) | 0.3 - 10 | Saline or Water | Cognitive Deficits (PCP-induced) | [2] |
| Mouse | Oral (p.o.) | 8 (ID50 for brain penetration) | Not Specified | Brain Receptor Occupancy | [3] |
Table 2: In Vivo Dosing of CP-810,123 (4-(5-Methyloxazolo[4,5-b]pyridin-2-yl)-1,4-diazabicyclo[3.2.2]nonane)
| Species | Administration Route | Key Findings | Vehicle | Therapeutic Area | Reference |
| Rodent | Oral (p.o.) | High oral bioavailability and excellent brain penetration | Not Specified | Cognitive Disorders (Schizophrenia, Alzheimer's) | [3] |
Experimental Protocols
General Protocol for Oral Gavage in Rodents
This protocol provides a standardized procedure for the oral administration of 1,4-Diazabicyclo[3.2.2]nonane compounds.
Materials:
-
Test compound (e.g., SSR180711, CP-810,123)
-
Vehicle (e.g., sterile water, 0.9% saline, or 0.5% methylcellulose in water)
-
Oral gavage needles (flexible-tipped for mice, 18-20 gauge; for rats, 16-18 gauge)
-
Syringes (1 mL or appropriate size)
-
Animal balance
Procedure:
-
Animal Preparation:
-
Acclimatize animals to the housing conditions for at least one week before the experiment.
-
Handle the animals for several days prior to the experiment to reduce stress.
-
Weigh each animal immediately before dosing to ensure accurate dose calculation.
-
-
Formulation Preparation:
-
Prepare the dosing solution by dissolving or suspending the test compound in the chosen vehicle to the desired concentration.
-
Ensure the solution is homogeneous. If the compound has low solubility, gentle warming or sonication may be used. A common vehicle for suspension is 0.5% methylcellulose.
-
-
Administration:
-
The maximum recommended gavage volume is 10 mL/kg for mice and 5-10 mL/kg for rats.
-
Restrain the animal firmly but gently. For mice, scruff the neck to immobilize the head. For rats, hold the animal securely against your body.
-
Measure the gavage needle from the tip of the animal's nose to the last rib to estimate the insertion depth to the stomach.
-
Gently insert the gavage needle into the diastema (the gap between the incisors and molars) and advance it along the roof of the mouth and down the esophagus. The needle should pass smoothly without resistance.
-
Administer the dose with a slow and steady depression of the syringe plunger.
-
Withdraw the needle smoothly along the same path of insertion.
-
-
Post-Administration Monitoring:
-
Return the animal to its home cage and monitor for at least 15-30 minutes for any signs of immediate distress, such as labored breathing or discomfort.
-
Continue to monitor the animals as required by the experimental design.
-
Protocol for Novel Object Recognition (NOR) Test
The NOR test is used to assess recognition memory in rodents.
Materials:
-
Open field arena (e.g., 40 x 40 x 40 cm for mice)
-
Two sets of identical objects (familiar objects) and one set of novel objects. Objects should be of similar size and material but different shapes and textures.
-
Video recording and analysis software
Procedure:
-
Habituation (Day 1):
-
Place each animal individually into the empty open field arena for 5-10 minutes to allow for exploration and adaptation to the new environment.
-
-
Familiarization/Training (Day 2):
-
Place two identical objects (familiar objects) in opposite corners of the arena.
-
Administer the test compound or vehicle at a predetermined time before the training session (e.g., 30-60 minutes for i.p. or p.o. administration).
-
Place the animal in the center of the arena and allow it to explore the objects for a set period (e.g., 5-10 minutes).
-
Record the time spent exploring each object. Exploration is defined as the animal's nose being within 2 cm of the object and oriented towards it.
-
-
Test (Day 2, after a retention interval):
-
After a retention interval (e.g., 1 to 24 hours), return the animal to the arena.
-
One of the familiar objects is replaced with a novel object.
-
Allow the animal to explore the objects for a set period (e.g., 5 minutes).
-
Record the time spent exploring the familiar and the novel object.
-
Data Analysis:
-
Discrimination Index (DI): (Time exploring novel object - Time exploring familiar object) / (Total exploration time)
-
A positive DI indicates that the animal remembers the familiar object and prefers to explore the novel one.
Protocol for Auditory Sensory Gating (P50 Suppression)
Auditory sensory gating is a measure of pre-attentive filtering of sensory information, which is often deficient in conditions like schizophrenia. The P50 wave of the event-related potential (ERP) is commonly used to assess this.
Materials:
-
Sound-attenuated chamber
-
EEG recording system with scalp or implanted electrodes
-
Auditory stimulus generator (for paired clicks)
-
Amplifier and data acquisition system
Procedure:
-
Animal Preparation:
-
Animals are anesthetized for electrode implantation (if not using scalp electrodes). Electrodes are typically placed over the vertex (Cz) and referenced to the mastoid or another neutral site.
-
Allow for a recovery period after surgery.
-
-
Recording Session:
-
Place the animal in the sound-attenuated chamber.
-
Administer the test compound or vehicle at a predetermined time before the recording session.
-
Present a series of paired auditory clicks (S1 and S2). The clicks are typically brief (e.g., 1 ms) and identical, with an inter-stimulus interval of 500 ms. The pairs are presented at a regular interval (e.g., every 8-10 seconds).
-
-
Data Acquisition and Analysis:
-
Record the EEG signal continuously.
-
Epoch the EEG data around the onset of each click.
-
Average the epochs for the first click (S1) and the second click (S2) separately.
-
Identify and measure the amplitude of the P50 wave (a positive peak occurring around 50 ms post-stimulus) for both S1 and S2.
-
Gating Ratio: P50 amplitude (S2) / P50 amplitude (S1)
-
A smaller gating ratio (closer to 0) indicates better sensory gating.
-
Visualizations
Signaling Pathway of α7 Nicotinic Acetylcholine Receptor
The following diagram illustrates the key signaling pathways activated by the stimulation of α7 nAChRs by 1,4-Diazabicyclo[3.2.2]nonane compounds.
Caption: α7 nAChR Signaling Cascade.
Experimental Workflow for In Vivo Studies
The following diagram outlines the general workflow for conducting in vivo studies with 1,4-Diazabicyclo[3.2.2]nonane compounds in rodents.
Caption: In Vivo Study Workflow.
References
- 1. SSR180711, a novel selective alpha7 nicotinic receptor partial agonist: (II) efficacy in experimental models predictive of activity against cognitive symptoms of schizophrenia - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Phencyclidine-induced cognitive deficits in mice are improved by subsequent subchronic administration of the novel selective alpha7 nicotinic receptor agonist SSR180711 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. SSR180711, a novel selective alpha7 nicotinic receptor partial agonist: (1) binding and functional profile - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes and Protocols: 1,4-Diazabicyclo[3.2.2]nonane Derivatives as PET Imaging Agents for α7 Nicotinic Acetylcholine Receptors
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview and detailed protocols for the use of 1,4-diazabicyclo[3.2.2]nonane derivatives as Positron Emission Tomography (PET) imaging agents targeting the α7 nicotinic acetylcholine receptor (α7-nAChR). This class of compounds has demonstrated high binding affinity and selectivity, making them valuable tools for in vivo visualization and quantification of α7-nAChRs in the context of neurological and psychiatric disorders such as Alzheimer's disease and schizophrenia.
Introduction to 1,4-Diazabicyclo[3.2.2]nonane Derivatives for α7-nAChR PET Imaging
The α7 nicotinic acetylcholine receptor is a ligand-gated ion channel widely expressed in the central nervous system and implicated in cognitive processes like learning and memory.[1][2] Altered expression and function of α7-nAChRs are associated with various neuropsychiatric conditions. PET imaging with specific radioligands allows for the non-invasive in vivo assessment of α7-nAChR distribution, density, and occupancy, which is crucial for understanding disease pathophysiology and for the development of novel therapeutics targeting this receptor.
1,4-Diazabicyclo[3.2.2]nonane-based compounds have emerged as a promising scaffold for the development of α7-nAChR PET tracers. These derivatives, often coupled with a dibenzothiophene dioxide or similar core, exhibit high binding affinities (in the low nanomolar to picomolar range) and excellent selectivity over other nAChR subtypes and the structurally related 5-HT3 receptor.[2][3][4] Radiolabeling with fluorine-18 (¹⁸F), a positron emitter with a convenient half-life of 109.8 minutes, allows for high-quality PET imaging.
Quantitative Data Summary
The following tables summarize the in vitro binding affinities and in vivo brain uptake of representative 1,4-diazabicyclo[3.2.2]nonane-based PET radioligands for α7-nAChR.
Table 1: In Vitro Binding Affinities (Ki) of 1,4-Diazabicyclo[3.2.2]nonane Derivatives for α7-nAChR
| Compound | Ki (nM) for α7-nAChR | Selectivity over α4β2-nAChR | Reference |
| [¹⁸F]7a | 0.4 | High | [2][4] |
| [¹⁸F]7c | 1.3 | High | [2][4] |
| [¹⁸F]10a ([¹⁸F]DBT-10) | Not explicitly stated, but selected for its high affinity and selectivity | >800 | [3] |
| [¹⁸F]15 | 2.98 ± 1.41 | High | [1] |
| Compound 14 | 0.0069 | High | [1] |
Table 2: In Vivo Brain Uptake of ¹⁸F-labeled 1,4-Diazabicyclo[3.2.2]nonane Derivatives
| Radiotracer | Species | Brain Uptake (%ID/g at peak) | Brain-to-Blood Ratio (at specific timepoint) | Reference |
| [¹⁸F]15 | Rat | 11.60 ± 0.14 (at 15 min) | 9.57 (at 30 min) | [1] |
| [¹⁸F]7a | Mouse | Readily enters the brain | Not specified | [2][4] |
| [¹⁸F]7c | Mouse | Readily enters the brain | Not specified | [2][4] |
| [¹⁸F]10a ([¹⁸F]DBT-10) | Piglet, Monkey | High uptake | Not specified | [3] |
Experimental Protocols
Synthesis of 1,4-Diazabicyclo[3.2.2]nonane Derivatives via Buchwald-Hartwig Amination
The core structure of these imaging agents is typically synthesized using a palladium-catalyzed Buchwald-Hartwig cross-coupling reaction. This method forms the crucial C-N bond between an aryl halide (or triflate) and the 1,4-diazabicyclo[3.2.2]nonane moiety.
Protocol: General Procedure for Buchwald-Hartwig Amination
-
Reaction Setup: In a nitrogen-filled glovebox, combine the aryl bromide (1.0 equiv.), 1,4-diazabicyclo[3.2.2]nonane (1.2-1.5 equiv.), cesium carbonate (Cs₂CO₃, 2.0 equiv.), a palladium catalyst such as Pd₂(dba)₃ (tris(dibenzylideneacetone)dipalladium(0), 0.05 equiv.), and a phosphine ligand like BINAP (2,2'-bis(diphenylphosphino)-1,1'-binaphthyl, 0.08 equiv.) in a dry Schlenk flask equipped with a magnetic stir bar.
-
Solvent Addition: Add anhydrous toluene to the flask.
-
Degassing: Seal the flask and remove it from the glovebox. Subject the reaction mixture to three cycles of vacuum and backfilling with nitrogen to ensure an inert atmosphere.
-
Reaction: Heat the mixture to 85-110 °C and stir for 8-24 hours. Monitor the reaction progress by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).
-
Workup: After the reaction is complete, cool the mixture to room temperature. Filter the mixture through a pad of Celite to remove the catalyst and inorganic salts, washing the pad with additional toluene or ethyl acetate.
-
Purification: Concentrate the filtrate under reduced pressure. Purify the resulting crude product by silica gel column chromatography to obtain the desired 1,4-diazabicyclo[3.2.2]nonane derivative.
Automated Radiosynthesis of ¹⁸F-labeled 1,4-Diazabicyclo[3.2.2]nonane Derivatives (Example: [¹⁸F]ASEM)
The radiosynthesis of these tracers is typically performed using an automated synthesis module for safety and reproducibility. The following is a general protocol for the ¹⁸F-labeling of a nitro-precursor via nucleophilic aromatic substitution.
Protocol: Automated Radiosynthesis of [¹⁸F]ASEM
-
[¹⁸F]Fluoride Trapping: Load the aqueous [¹⁸F]fluoride solution produced by a cyclotron onto a pre-conditioned anion exchange cartridge (e.g., QMA).
-
Elution: Elute the trapped [¹⁸F]fluoride from the cartridge into the reaction vessel using a solution of Kryptofix 2.2.2 (K₂₂₂) and potassium carbonate (K₂CO₃) in acetonitrile/water.
-
Azeotropic Drying: Dry the [¹⁸F]fluoride/K₂₂₂/K₂CO₃ complex by azeotropic distillation with anhydrous acetonitrile under a stream of nitrogen. This step is crucial to remove any residual water.
-
Radiofluorination: Add a solution of the nitro-precursor (e.g., 3-(1,4-Diazabicyclo[3.2.2]nonan-4-yl)-6-nitrodibenzo[b,d]- thiophene 5,5-Dioxide for [¹⁸F]ASEM) in a suitable solvent like DMSO to the dried [¹⁸F]fluoride complex. Heat the reaction mixture at 120-160 °C for 10-15 minutes. Microwave-assisted heating can significantly reduce the reaction time.
-
Quenching and Purification: After the reaction, quench the mixture with water and purify the crude product using semi-preparative high-performance liquid chromatography (HPLC).
-
Formulation: Collect the HPLC fraction containing the ¹⁸F-labeled product. Remove the organic solvent under reduced pressure and formulate the final product in a sterile, pyrogen-free solution (e.g., saline with a small amount of ethanol) for injection.
-
Quality Control: Perform quality control tests to determine radiochemical purity, specific activity, and residual solvent levels.
In Vitro Autoradiography
In vitro autoradiography is used to visualize the distribution of α7-nAChRs in brain tissue sections.
Protocol: In Vitro Autoradiography with ¹⁸F-labeled Ligands
-
Tissue Preparation:
-
Sacrifice the animal (e.g., rat or mouse) and rapidly dissect the brain.
-
Freeze the brain in isopentane cooled with dry ice.
-
Using a cryostat, cut 20 µm thick coronal or sagittal brain sections.
-
Thaw-mount the sections onto microscope slides and store them at -80 °C until use.
-
-
Pre-incubation:
-
Bring the slides to room temperature.
-
Pre-incubate the sections in a suitable buffer (e.g., 50 mM Tris-HCl, pH 7.4) for 20-30 minutes at room temperature to remove endogenous ligands.
-
-
Incubation:
-
Incubate the sections with the ¹⁸F-labeled radioligand (e.g., 1-5 nM in assay buffer) for 60-90 minutes at room temperature.
-
For determining non-specific binding, incubate adjacent sections with the radioligand in the presence of a high concentration (e.g., 10 µM) of a known α7-nAChR antagonist (e.g., SSR180711 or unlabeled ligand).
-
-
Washing:
-
Rapidly wash the slides in ice-cold wash buffer (e.g., 50 mM Tris-HCl) three times for 5 minutes each to remove unbound radioligand.
-
Perform a final brief rinse in ice-cold distilled water to remove buffer salts.
-
-
Drying and Exposure:
-
Dry the slides under a stream of cool, dry air.
-
Appose the dried slides to a phosphor imaging plate in a light-tight cassette.
-
-
Imaging and Analysis:
-
After an appropriate exposure time (typically several hours for ¹⁸F), scan the imaging plate using a phosphor imager.
-
Quantify the signal intensity in different brain regions using appropriate software. Specific binding is calculated by subtracting the non-specific binding from the total binding.
-
In Vivo PET Imaging in Mice
This protocol outlines the procedure for performing PET imaging studies in mice to assess the in vivo distribution and kinetics of the ¹⁸F-labeled 1,4-diazabicyclo[3.2.2]nonane derivatives.
Protocol: In Vivo PET Imaging in Mice
-
Animal Preparation:
-
Fast the mouse for 4-6 hours before the scan to reduce variability in tracer uptake.
-
Anesthetize the mouse using isoflurane (e.g., 2-3% for induction, 1.5-2% for maintenance) in oxygen.
-
Place a catheter in the lateral tail vein for radiotracer injection.
-
-
Radiotracer Administration:
-
Administer a bolus injection of the ¹⁸F-labeled tracer (typically 3.7-7.4 MBq in 100-150 µL of saline) via the tail vein catheter.
-
-
PET Scan Acquisition:
-
Position the anesthetized mouse in the PET scanner.
-
Dynamic Scan: For kinetic modeling, start a dynamic scan immediately upon tracer injection and acquire data for 60-90 minutes. The data is typically framed into a series of time intervals (e.g., 6 x 10s, 4 x 30s, 5 x 1min, 7 x 5min, 3 x 10min).
-
Static Scan: For simpler quantification of tracer uptake at a specific time point, a static scan (e.g., 10-30 minutes) can be acquired at a predefined time after injection (e.g., 30-60 minutes post-injection).
-
-
Image Reconstruction and Analysis:
-
Reconstruct the PET data using an appropriate algorithm (e.g., OSEM3D).
-
Co-register the PET images with an anatomical image (e.g., from a CT or MRI scan) for accurate anatomical localization.
-
Draw regions of interest (ROIs) on the images corresponding to different brain structures.
-
Generate time-activity curves (TACs) for dynamic scans or calculate the standardized uptake value (SUV) for static scans.
-
For blocking studies to confirm target specificity, pre-treat a group of animals with a high dose of an unlabeled α7-nAChR antagonist before injecting the radiotracer.
-
Visualizations
Signaling Pathway
Activation of the α7-nAChR by an agonist leads to the influx of Ca²⁺, which in turn triggers downstream signaling cascades, including the PI3K/Akt pathway, promoting cell survival and neuroprotection.
Caption: α7-nAChR signaling cascade.
Experimental Workflow
The following diagram illustrates the general workflow for the development and evaluation of a novel 1,4-diazabicyclo[3.2.2]nonane-based PET imaging agent.
Caption: PET tracer development workflow.
Logical Relationship
This diagram shows the logical relationship between the properties of an ideal PET tracer for α7-nAChR and the experimental outcomes.
Caption: Ideal PET tracer characteristics.
References
- 1. researchgate.net [researchgate.net]
- 2. Evaluation of Mouse Tail-Vein Injections Both Qualitatively and Quantitatively on Small-Animal PET Tail Scans | Journal of Nuclear Medicine Technology [tech.snmjournals.org]
- 3. Storage-phosphor autoradiography: a rapid and highly sensitive method for spatial imaging and quantitation of radioisotopes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Rodent Tail Vein Injections in Mice | Animals in Science [queensu.ca]
Application Notes and Protocols: Synthesis of Novel 1,4-Diazabicyclo[3.2.2]nonane Derivatives for Drug Discovery
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview of the synthesis and potential applications of novel derivatives of 1,4-diazabicyclo[3.2.2]nonane, a scaffold of significant interest in medicinal chemistry. The protocols detailed below focus on the synthesis of derivatives targeting the α7 nicotinic acetylcholine receptor (α7 nAChR), a key target in the development of therapeutics for cognitive disorders such as Alzheimer's disease and schizophrenia.
Introduction
The 1,4-diazabicyclo[3.2.2]nonane scaffold is a conformationally restricted diamine that has proven to be a valuable building block in the design of ligands for various biological targets. Its rigid structure allows for precise orientation of substituents, leading to enhanced selectivity and potency. In particular, derivatives of this scaffold have shown significant promise as modulators of nicotinic acetylcholine receptors (nAChRs), with a number of compounds demonstrating high affinity and selectivity for the α7 subtype.[1][2][3] Agonists of the α7 nAChR are of particular interest for their potential to improve cognitive function and reduce inflammation.[4][5][6]
This document provides a detailed protocol for the synthesis of a representative novel 1,4-diazabicyclo[3.2.2]nonane derivative, 4-(5-methyloxazolo[4,5-b]pyridin-2-yl)-1,4-diazabicyclo[3.2.2]nonane, and summarizes key pharmacological data for a selection of analogous compounds.
Data Presentation
The following table summarizes the in vitro pharmacological data for selected 1,4-diazabicyclo[3.2.2]nonane derivatives targeting the α7 nAChR. This data highlights the potential of this chemical class as potent and selective modulators of this important therapeutic target.
| Compound Name/Reference | Target | Assay Type | Ki (nM) | EC50 (nM) | % Efficacy |
| SSR180711 [3] | human α7 nAChR | Binding | 14 | - | - |
| rat α7 nAChR | Binding | 22 | - | - | |
| CP-810,123 [1] | α7 nAChR | Agonist Activity | - | - | Potent |
| Compound 7aa [3] | α7 nAChR | Binding | 23 | - | 175 |
| SEN12333 [2] | human α7 nAChR | Functional | - | 150 ± 40 | 64 |
| NS6784 [2] | α7 nAChR | Functional | - | ~2000 | ~70 |
Experimental Protocols
This section provides a detailed methodology for the synthesis of 4-(5-methyloxazolo[4,5-b]pyridin-2-yl)-1,4-diazabicyclo[3.2.2]nonane, a potent α7 nAChR agonist.[1] The synthesis involves a key Buchwald-Hartwig amination reaction.
Synthesis of 4-(5-Methyloxazolo[4,5-b]pyridin-2-yl)-1,4-diazabicyclo[3.2.2]nonane
Materials:
-
2-Chloro-5-methyloxazolo[4,5-b]pyridine
-
1,4-Diazabicyclo[3.2.2]nonane
-
Palladium(II) acetate (Pd(OAc)₂)
-
2-(Dicyclohexylphosphino)-2',4',6'-triisopropylbiphenyl (XPhos)
-
Sodium tert-butoxide (NaOtBu)
-
Toluene, anhydrous
-
Nitrogen gas
-
Standard laboratory glassware and purification equipment (e.g., rotary evaporator, column chromatography system)
Procedure:
-
Reaction Setup: To an oven-dried round-bottom flask equipped with a magnetic stir bar and a reflux condenser, add 2-chloro-5-methyloxazolo[4,5-b]pyridine (1.0 eq), 1,4-diazabicyclo[3.2.2]nonane (1.2 eq), sodium tert-butoxide (1.4 eq), palladium(II) acetate (0.02 eq), and XPhos (0.04 eq).
-
Inert Atmosphere: Evacuate and backfill the flask with nitrogen gas three times to ensure an inert atmosphere.
-
Solvent Addition: Add anhydrous toluene to the flask via syringe. The reaction concentration should be approximately 0.1 M with respect to the limiting reagent.
-
Reaction: Heat the reaction mixture to reflux (approximately 110 °C) and stir for 12-18 hours. Monitor the reaction progress by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).
-
Work-up: Upon completion, cool the reaction mixture to room temperature. Dilute with ethyl acetate and filter through a pad of celite to remove the catalyst.
-
Extraction: Wash the filtrate with water and brine. Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purification: Purify the crude product by flash column chromatography on silica gel, eluting with a gradient of dichloromethane and methanol to afford the desired product, 4-(5-methyloxazolo[4,5-b]pyridin-2-yl)-1,4-diazabicyclo[3.2.2]nonane, as a solid.
-
Characterization: Characterize the purified compound by ¹H NMR, ¹³C NMR, and high-resolution mass spectrometry (HRMS) to confirm its identity and purity.
Visualizations
Signaling Pathway
Activation of the α7 nicotinic acetylcholine receptor by a 1,4-diazabicyclo[3.2.2]nonane derivative agonist initiates a cascade of intracellular signaling events. This pathway is implicated in neuroprotection and the modulation of inflammation.[1][4][5][6]
Caption: α7 nAChR signaling cascade.
Experimental Workflow
The following diagram illustrates the general workflow for the synthesis, purification, and characterization of a library of novel 1,4-diazabicyclo[3.2.2]nonane derivatives.
Caption: Drug discovery workflow.
References
- 1. Overview - Nicotinic Acetylcholine Receptor Signaling in Neuroprotection - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 2. α7 nicotinic acetylcholine receptor signaling inhibits inflammasome activation by preventing mitochondrial DNA release - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. α7 Nicotinic Receptor Agonists: Potential Therapeutic Drugs for Treatment of Cognitive Impairments in Schizophrenia and Alzheimer’s Disease [openmedicinalchemistryjournal.com]
- 4. Role of α7 nicotinic receptor in the immune system and intracellular signaling pathways - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Cellular responses and functions of α7 nicotinic acetylcholine receptor activation in the brain: a narrative review - Xu - Annals of Translational Medicine [atm.amegroups.org]
- 6. Cellular responses and functions of α7 nicotinic acetylcholine receptor activation in the brain: a narrative review - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for High-Throughput Screening of 1,4-Diazabicyclo[3.2.2]nonane Analogs
For Researchers, Scientists, and Drug Development Professionals
Introduction
1,4-Diazabicyclo[3.2.2]nonane and its analogs represent a significant class of compounds, primarily targeting nicotinic acetylcholine receptors (nAChRs). These receptors are implicated in a wide range of neurological and psychiatric disorders, including Alzheimer's disease, Parkinson's disease, schizophrenia, and nicotine addiction.[1][2] The development of selective modulators for nAChR subtypes is a key objective in modern drug discovery. High-throughput screening (HTS) provides the necessary scalability to screen large libraries of 1,4-diazabicyclo[3.2.2]nonane analogs to identify novel and potent nAChR modulators.
These application notes provide detailed protocols for three common HTS assays used to characterize the activity of 1,4-diazabicyclo[3.2.2]nonane analogs on nAChRs: a radioligand binding assay, a fluorescence-based membrane potential assay, and a fluorescence-based calcium influx assay.
Target: Nicotinic Acetylcholine Receptors (nAChRs)
nAChRs are ligand-gated ion channels that are activated by the neurotransmitter acetylcholine. They are pentameric structures composed of various α and β subunits, with the specific subunit composition determining the pharmacological and physiological properties of the receptor subtype. The most abundant and well-characterized nAChR subtypes in the central nervous system are the homomeric α7 and the heteromeric α4β2 receptors.[1]
Signaling Pathways
Activation of nAChRs by agonists leads to a conformational change, opening a central ion channel permeable to cations, primarily Na+ and Ca2+. The influx of these ions results in depolarization of the cell membrane and the initiation of downstream signaling cascades.
The α7 nAChR subtype is characterized by its high permeability to calcium.[3] The resulting increase in intracellular calcium can activate a variety of signaling pathways, including the phosphatidylinositol 3-kinase (PI3K)-Akt pathway and the extracellular signal-regulated kinase (ERK) pathway, which are involved in neuroprotection and synaptic plasticity.[1]
The α4β2 nAChR subtype also mediates cation influx, leading to neuronal excitation. Its activation can modulate the release of other neurotransmitters, such as GABA, thereby influencing synaptic transmission and neuronal circuitry.[4]
Signaling Pathway for α7 nAChR
Caption: α7 nAChR signaling cascade.
Signaling Pathway for α4β2 nAChR
Caption: α4β2 nAChR modulation of GABA release.
Data Presentation
The following tables summarize representative quantitative data for 1,4-diazabicyclo[3.2.2]nonane analogs and other relevant nAChR modulators, illustrating the types of results obtained from HTS assays.
Table 1: Binding Affinities (Ki) of 1,4-Diazabicyclo[3.2.2]nonane Analogs at nAChR Subtypes
| Compound | nAChR Subtype | Ki (nM) | Reference |
| SSR180711 | human α7 | 14 | [5] |
| SSR180711 | rat α7 | 22 | [5] |
| NS6740 | rat brain α7 | 1.1 | [6] |
| NS6784 | rat brain α7 | 3.3 | [6] |
| Compound 14 | α7 | 0.0069 | [2] |
| Compound 15 | α7 | 2.98 | [2] |
Table 2: Functional Potencies (EC50) of 1,4-Diazabicyclo[3.2.2]nonane Analogs at nAChR Subtypes
| Compound | Assay | nAChR Subtype | EC50 (nM) | Reference |
| SSR180711A | ERK Phosphorylation | α7 | 54 | [7] |
| NS6784 | ERK Phosphorylation | α7 | 8.2 | [7] |
| NS6784 | Electrophysiology | human α7 | 720 | [6] |
| NS6784 | Electrophysiology | rat α7 | 880 | [6] |
| Compound 11 | Calcium Imaging | human α7 | 1000 - 1600 | [8] |
| Compound 13 | Calcium Imaging | human α7 | 1000 - 1600 | [8] |
| Compound 16 | Calcium Imaging | human α7 | 1000 - 1600 | [8] |
Experimental Protocols
Radioligand Competition Binding Assay
This protocol describes a method to determine the binding affinity (Ki) of unlabeled 1,4-diazabicyclo[3.2.2]nonane analogs by measuring their ability to compete with a radiolabeled ligand for binding to nAChRs.
Experimental Workflow
Caption: Radioligand competition binding assay workflow.
Materials:
-
Biological Material: Rat brain tissue (e.g., cortex or hippocampus) or cell lines stably expressing the nAChR subtype of interest.
-
Radioligand: [³H]epibatidine (Specific Activity: 50-80 Ci/mmol) or other suitable radioligand.
-
Test Compounds: 1,4-Diazabicyclo[3.2.2]nonane analogs dissolved in an appropriate solvent (e.g., DMSO).
-
Non-specific Binding Control: A high concentration of a known nAChR ligand (e.g., 100 µM nicotine).
-
Assay Buffer: 50 mM Tris-HCl, pH 7.4.
-
Wash Buffer: Cold 50 mM Tris-HCl, pH 7.4.
-
Filtration Plates: 96-well glass fiber filter plates (e.g., Millipore).
-
Scintillation Cocktail: A suitable liquid scintillation fluid.
-
Instrumentation: Filtration manifold, liquid scintillation counter.
Procedure:
-
Membrane Preparation:
-
Homogenize the tissue or cells in ice-cold assay buffer.
-
Centrifuge the homogenate at low speed (e.g., 1,000 x g for 10 minutes at 4°C) to remove nuclei and cellular debris.
-
Centrifuge the resulting supernatant at high speed (e.g., 40,000 x g for 20 minutes at 4°C) to pellet the membranes.
-
Resuspend the membrane pellet in fresh assay buffer and determine the protein concentration (e.g., using a BCA or Bradford assay). Adjust the concentration to 0.5-1.0 mg/mL.
-
-
Assay Setup (in a 96-well plate):
-
Total Binding: 50 µL of membrane preparation, 50 µL of assay buffer, and 50 µL of [³H]epibatidine (final concentration ~0.1-0.5 nM, near its Kd).
-
Non-specific Binding: 50 µL of membrane preparation, 50 µL of non-specific binding control, and 50 µL of [³H]epibatidine.
-
Competition Binding: 50 µL of membrane preparation, 50 µL of serially diluted 1,4-diazabicyclo[3.2.2]nonane analog, and 50 µL of [³H]epibatidine.
-
-
Incubation: Incubate the plate at room temperature for 60-90 minutes to allow the binding to reach equilibrium.
-
Filtration: Rapidly filter the contents of each well through the glass fiber filter plate using a filtration manifold.
-
Washing: Wash the filters three times with 200 µL of ice-cold wash buffer to remove unbound radioligand.
-
Scintillation Counting: Dry the filter plate, add scintillation cocktail to each well, and count the radioactivity using a liquid scintillation counter.
-
Data Analysis:
-
Calculate specific binding by subtracting the non-specific binding counts from the total binding and competition binding counts.
-
Plot the percentage of specific binding against the logarithm of the competitor concentration.
-
Determine the IC50 value (the concentration of the analog that inhibits 50% of the specific radioligand binding) by fitting the data to a sigmoidal dose-response curve.
-
Calculate the Ki value using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.
-
Fluorescence-Based Membrane Potential Assay
This assay measures changes in cell membrane potential upon nAChR activation, providing a functional readout of compound activity. It is particularly well-suited for HTS in a 384-well format using a Fluorometric Imaging Plate Reader (FLIPR).
Experimental Workflow
Caption: Membrane potential assay workflow.
Materials:
-
Cells: A cell line stably expressing the nAChR subtype of interest (e.g., SH-EP1 cells).
-
Assay Plates: 384-well black, clear-bottom tissue culture plates.
-
Membrane Potential Assay Kit: Commercially available kits (e.g., from Molecular Devices).
-
Assay Buffer: Hanks' Balanced Salt Solution (HBSS) with 20 mM HEPES, pH 7.4.
-
Agonist: Nicotine or another suitable nAChR agonist.
-
Instrumentation: FLIPR system.
Procedure:
-
Cell Plating:
-
Seed the nAChR-expressing cells into 384-well plates at a density of 5,000-10,000 cells per well in 50 µL of culture medium.
-
Incubate the plates overnight at 37°C and 5% CO2.
-
-
Dye Loading:
-
Prepare the membrane potential dye solution according to the manufacturer's instructions.
-
Remove the culture medium from the cell plates and add 50 µL of the dye solution to each well.
-
Incubate the plates at 37°C for 30-60 minutes.
-
-
Compound Addition and Fluorescence Reading:
-
Prepare a compound plate with serial dilutions of the 1,4-diazabicyclo[3.2.2]nonane analogs.
-
For antagonist screening, pre-incubate the cells with the analogs for 5-15 minutes before adding the agonist.
-
Place the cell plate and the compound plate in the FLIPR instrument.
-
The FLIPR will add the compounds (and agonist, if applicable) to the cell plate and simultaneously measure the fluorescence signal over time.
-
-
Data Analysis:
-
The change in fluorescence intensity reflects the change in membrane potential.
-
For agonist screening, plot the fluorescence change against the log of the analog concentration to determine the EC50 value.
-
For antagonist screening, plot the inhibition of the agonist-induced fluorescence change against the log of the analog concentration to determine the IC50 value.
-
Fluorescence-Based Calcium Influx Assay
This assay directly measures the increase in intracellular calcium concentration following nAChR activation, using a calcium-sensitive fluorescent dye like Fluo-4 AM.
Experimental Workflow
Caption: Calcium influx assay workflow.
Materials:
-
Cells: A cell line stably expressing the nAChR subtype of interest (e.g., HEK293 or CHO cells).
-
Assay Plates: 96- or 384-well black, clear-bottom tissue culture plates.
-
Fluorescent Dye: Fluo-4 AM.
-
Assay Buffer: HBSS with 20 mM HEPES, pH 7.4.
-
Pluronic F-127: To aid in dye loading.
-
Instrumentation: Fluorescence plate reader with kinetic reading capabilities or a FLIPR system.
Procedure:
-
Cell Plating:
-
Seed the nAChR-expressing cells into the assay plates at a density that will result in a confluent monolayer on the day of the assay.
-
Incubate the plates overnight at 37°C and 5% CO2.
-
-
Dye Loading:
-
Prepare a Fluo-4 AM loading solution (e.g., 2-5 µM Fluo-4 AM with 0.02% Pluronic F-127 in assay buffer).
-
Remove the culture medium and wash the cells once with assay buffer.
-
Add 100 µL (for 96-well) or 25 µL (for 384-well) of the Fluo-4 AM loading solution to each well.
-
Incubate the plate at 37°C for 45-60 minutes, followed by a 15-30 minute incubation at room temperature in the dark.
-
-
Compound Addition and Fluorescence Reading:
-
Prepare a compound plate with serial dilutions of the 1,4-diazabicyclo[3.2.2]nonane analogs.
-
Place the cell plate in the fluorescence plate reader.
-
Establish a baseline fluorescence reading for each well.
-
Add the compounds to the wells and immediately begin kinetic fluorescence reading (excitation ~490 nm, emission ~525 nm) for several minutes.
-
-
Data Analysis:
-
Calculate the change in fluorescence from baseline for each well.
-
Plot the peak fluorescence change against the logarithm of the analog concentration.
-
Determine the EC50 value by fitting the data to a sigmoidal dose-response curve.
-
Conclusion
The high-throughput screening assays detailed in these application notes provide robust and reliable methods for the identification and characterization of novel 1,4-diazabicyclo[3.2.2]nonane analogs as modulators of nicotinic acetylcholine receptors. The choice of assay will depend on the specific research question, available instrumentation, and the desired endpoint (binding affinity versus functional activity). By employing these protocols, researchers can efficiently screen large compound libraries and accelerate the discovery of new therapeutic agents for a variety of neurological and psychiatric disorders.
References
- 1. Overview - Nicotinic Acetylcholine Receptor Signaling in Neuroprotection - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 2. Design, synthesis and biological evaluation of 1,4-Diazobicylco[3.2.2]nonane derivatives as α7-Nicotinic acetylcholine receptor PET/CT imaging agents and agonists for Alzheimer's disease - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Nicotinic acetylcholine receptors: conventional and unconventional ligands and signaling - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Nicotinic acetylcholine receptor alpha7 and alpha4beta2 subtypes differentially control GABAergic input to CA1 neurons in rat hippocampus - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. bpspubs.onlinelibrary.wiley.com [bpspubs.onlinelibrary.wiley.com]
- 6. scispace.com [scispace.com]
- 7. Pharmacology of α7 nicotinic acetylcholine receptor mediated extracellular signal-regulated kinase signalling in PC12 cells - PMC [pmc.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
Troubleshooting & Optimization
Technical Support Center: Synthesis of 1,4-Diazabicyclo[3.2.2]nonane Dihydrochloride
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in improving the yield of 1,4-Diazabicyclo[3.2.2]nonane dihydrochloride synthesis.
Troubleshooting Guide
This guide addresses specific issues that may be encountered during the synthesis of this compound, particularly when following established synthetic routes.
Problem 1: Low Yield in the Cyclization Step of the Hofmann-Löffler-Freytag Reaction.
-
Question: I am attempting the synthesis of a diazabicyclic system using a Hofmann-Löffler-Freytag reaction, but the yield of the cyclized product is consistently low. What are the potential causes and how can I improve the yield?
-
Answer: The Hofmann-Löffler-Freytag reaction is a powerful method for synthesizing pyrrolidines and piperidines via an intramolecular 1,5-hydrogen atom transfer.[1][2] However, its efficiency can be influenced by several factors. Low yields are often attributed to:
-
Inefficient Homolytic Cleavage: The reaction is initiated by the homolytic cleavage of an N-haloamine, which can be promoted by heat or UV light.[1][3] Insufficient energy input can lead to an incomplete reaction.
-
Side Reactions: Competing side reactions, such as intermolecular reactions or elimination, can reduce the yield of the desired cyclized product.
-
Stability of the N-haloamine Intermediate: N-haloamines can be unstable, and their decomposition can lead to undesired byproducts.[3]
Troubleshooting Steps:
-
Optimize Reaction Conditions:
-
Acid Catalyst: The reaction is typically carried out in the presence of a strong acid, such as sulfuric acid or trifluoroacetic acid.[1] Ensure the acid is of appropriate concentration and purity.
-
Initiation: If using photochemical initiation, ensure the UV lamp is of the correct wavelength and intensity. For thermal initiation, carefully control the reaction temperature.
-
-
Consider Alternative Reagents: Modifications to the classical Hofmann-Löffler-Freytag reaction have been developed to improve yields and expand its scope. The Suarez modification, for example, utilizes reagents like Pb(OAc)4/I2 or diacetate iodobenzene (DIB)/I2, which can lead to milder reaction conditions and improved yields.[3]
-
Control of Substrate Purity: Ensure the starting N-haloamine is pure and free of any contaminants that might interfere with the radical chain reaction.
-
Problem 2: Difficult Purification of the Final Product.
-
Question: After the final deprotection and salt formation steps, I am struggling to obtain pure this compound. What purification strategies are recommended?
-
Answer: Purification of the final dihydrochloride salt can be challenging due to its high polarity and solubility in aqueous media. Common impurities may include residual protecting groups, byproducts from the deprotection step, and inorganic salts.
Recommended Purification Protocol:
-
Crystallization: This is the most effective method for purifying the dihydrochloride salt.
-
Solvent System: A common solvent system for crystallization is isopropanol/water or ethanol/water. The crude product can be dissolved in a minimal amount of hot water, and then isopropanol or ethanol is added until turbidity is observed. Cooling the mixture should induce crystallization of the pure product.
-
pH Adjustment: Ensure the solution is acidic to maintain the dihydrochloride salt form and prevent the free base from precipitating.
-
-
Chromatography: While less common for the final salt, ion-exchange chromatography can be employed to remove charged impurities.
-
Washing: If the product precipitates from the reaction mixture, thorough washing with a suitable organic solvent in which the product is insoluble (e.g., acetone, diethyl ether) can help remove organic impurities.
-
Frequently Asked Questions (FAQs)
Q1: What are the common synthetic routes to 1,4-Diazabicyclo[3.2.2]nonane?
A1: Several synthetic routes to 1,4-Diazabicyclo[3.2.2]nonane have been reported. The choice of route often depends on the availability of starting materials and the desired scale of the synthesis. Key approaches include:
-
From Homopiperazine: This is a common starting material for the construction of the 1,4-diazabicyclo[3.2.2]nonane core. The synthesis typically involves the annulation of a three-carbon bridge across the homopiperazine ring.
-
Via 3-Quinuclidinone: Reduction of 3-quinuclidinone to 3-quinuclidinol is a critical step in some synthetic pathways.[4][5] The resulting amino alcohol can then be further manipulated to form the second nitrogen-containing ring.
-
Hofmann-Löffler-Freytag Reaction: This intramolecular cyclization of an N-haloamine can be a powerful tool for constructing the bicyclic framework.[1][2][3]
Q2: How can I improve the yield of the reduction of 3-quinuclidinone?
A2: The asymmetric reduction of 3-quinuclidinone is a key step in many synthetic routes. Both biocatalytic and chemocatalytic methods have been shown to be effective.[4]
-
Biocatalysis: Whole-cell biocatalysts (e.g., E. coli expressing a suitable reductase) can provide excellent enantioselectivity (>99.9%) and high yields (>99%) under mild conditions (e.g., 30°C).[4][6]
-
Chemocatalysis: Ruthenium-based catalysts with chiral ligands are also highly effective for the asymmetric hydrogenation of 3-quinuclidinone, often achieving high yields and enantiomeric excess.[4][7]
Q3: What are the critical parameters to control during the synthesis?
A3: Several parameters are critical for achieving a high yield and purity of this compound:
-
Purity of Starting Materials: Using high-purity starting materials is crucial to avoid side reactions and simplify purification.
-
Reaction Temperature: Many of the reaction steps, particularly cyclizations and reductions, are temperature-sensitive. Careful temperature control is essential.
-
Stoichiometry of Reagents: Precise control of the stoichiometry of reagents is important to ensure complete reaction and minimize the formation of byproducts.
-
Atmosphere: For reactions involving air- or moisture-sensitive reagents (e.g., organometallics, certain catalysts), maintaining an inert atmosphere (e.g., nitrogen or argon) is critical.
-
pH Control: During workup and purification, maintaining the correct pH is essential to ensure the product is in the desired form (free base or salt).
Data Presentation
Table 1: Comparison of Catalytic Systems for the Reduction of 3-Quinuclidinone
| Catalyst System | Substrate Conc. | Yield (%) | ee (%) | Temp (°C) | Time (h) | Co-factor/Co-substrate | Reference |
| Whole-Cell Biocatalyst (E. coli expressing KgQR and mutant GDH) | 242 g/L | >99 | >99.9 (R) | 30 | 3 | Glucose | [4] |
| Whole-Cell Biocatalyst (Nocardia sp. WY1202) | - | 93 | >99 (R) | 30 | - | - | [4] |
| Whole-Cell Biocatalyst (Rhodococcus erythropolis WY1406) | - | 92 | >99 (S) | 37 | - | - | [4] |
| Whole-Cell Biocatalyst (E. coli expressing ReQR-25) | 5 g/L | 93 | >99 (S) | - | 14 | - | [4] |
| Asymmetric Ru-catalysed hydrogenation | - | - | 88-97 | - | - | H₂ | [5] |
Experimental Protocols
Protocol 1: Biocatalytic Reduction of 3-Quinuclidinone (Based on[4])
-
Catalyst Preparation: Prepare a whole-cell biocatalyst system, for example, E. coli expressing a suitable quinuclidinone reductase and a cofactor regeneration enzyme like glucose dehydrogenase.
-
Reaction Setup: In a temperature-controlled reactor, suspend the whole-cell biocatalyst in a suitable buffer (e.g., phosphate buffer).
-
Substrate Addition: Add 3-quinuclidinone and a co-substrate for cofactor regeneration (e.g., glucose).
-
Reaction Monitoring: Maintain the reaction at the optimal temperature (e.g., 30°C) and monitor the progress by techniques such as TLC or HPLC.
-
Work-up: Upon completion, remove the cells by centrifugation. Extract the product, 3-quinuclidinol, from the supernatant with an organic solvent (e.g., chloroform or ethyl acetate).
-
Purification: Combine the organic layers, dry over anhydrous sodium sulfate, and evaporate the solvent to yield the product.
Visualizations
Caption: Synthetic routes to 1,4-Diazabicyclo[3.2.2]nonane.
Caption: Troubleshooting workflow for low yield synthesis.
References
- 1. Hofmann-Löffler-Freytag Reaction (Chapter 31) - Name Reactions in Organic Synthesis [resolve.cambridge.org]
- 2. grokipedia.com [grokipedia.com]
- 3. alfa-chemistry.com [alfa-chemistry.com]
- 4. benchchem.com [benchchem.com]
- 5. Frontiers | Preparation of (3R)-quinuclidinol using heterogeneous biocatalytic hydrogenation in a dynamically-mixed continuous flow reactor [frontiersin.org]
- 6. biocat.jiangnan.edu.cn [biocat.jiangnan.edu.cn]
- 7. CN114437060A - Preparation method of (R) -and (S) -3-quinuclidinol - Google Patents [patents.google.com]
Overcoming solubility issues with 1,4-Diazabicyclo[3.2.2]nonane dihydrochloride in buffers
Welcome to the technical support center for 1,4-Diazabicyclo[3.2.2]nonane Dihydrochloride. This resource is designed to assist researchers, scientists, and drug development professionals in overcoming common challenges encountered during the experimental use of this compound, with a particular focus on solubility in buffer systems.
Frequently Asked Questions (FAQs)
Q1: What is the general solubility of this compound?
A1: this compound is the salt of a bicyclic amine and is generally expected to be soluble in aqueous solutions. The free base, 1,4-Diazabicyclo[3.2.2]nonane, is highly soluble in water, with a reported solubility of 317 g/L at 25°C.[1] While the solubility of the dihydrochloride salt may differ slightly, it is also expected to have good aqueous solubility. However, solubility can be significantly influenced by the pH and composition of the buffer.
Q2: What is the recommended solvent for preparing a stock solution?
A2: For most biological experiments, it is recommended to prepare a concentrated stock solution in a high-quality organic solvent such as dimethyl sulfoxide (DMSO). A stock solution in DMSO can then be diluted to the final desired concentration in the aqueous buffer of your choice. This approach minimizes the risk of solubility issues directly in the buffer.
Q3: Can I dissolve this compound directly in an aqueous buffer?
A3: Yes, it is generally possible to dissolve the compound directly in aqueous buffers. However, the pH of the buffer is a critical factor. As a dihydrochloride salt of a diamine, the compound will have an acidic pH in unbuffered water. When dissolving in a buffer, the final pH of the solution should be considered to ensure the compound remains protonated and soluble. For many biological assays, maintaining a physiological pH (typically 7.2-7.4) is crucial.
Q4: Which aqueous buffers are recommended for use with this compound?
A4: Buffers commonly used in cellular and electrophysiological assays are generally compatible. Based on protocols for similar compounds targeting the α7 nicotinic acetylcholine receptor (nAChR), buffers such as HEPES-buffered saline and Tris-buffered saline are suitable choices. It is advisable to start with a buffer at a physiological pH and adjust as needed if solubility issues arise.
Troubleshooting Guide
| Issue | Possible Cause | Troubleshooting Steps |
| Precipitation upon dilution of DMSO stock solution in buffer | 1. The final concentration in the buffer exceeds the compound's solubility limit in that specific buffer. 2. The buffer components are interacting with the compound. 3. The pH of the buffer is causing the compound to become less soluble. | 1. Lower the final concentration of the compound in the buffer. 2. Ensure the DMSO concentration in the final solution is low (typically <0.5%) to avoid solvent effects. 3. Try a different buffer system (e.g., switch from a phosphate-based buffer to a Tris or HEPES-based buffer). 4. Adjust the pH of the buffer slightly (e.g., from 7.4 to 7.2) to see if it improves solubility. 5. Briefly sonicate the solution after dilution to aid dissolution. |
| Compound does not fully dissolve directly in aqueous buffer | 1. The concentration is too high for the given buffer conditions. 2. The pH of the buffer is not optimal for solubility. 3. Insufficient mixing or time for dissolution. | 1. Try preparing a more dilute solution. 2. Adjust the pH of the buffer. Since it is a dihydrochloride salt, a slightly acidic to neutral pH is generally favorable for the solubility of the protonated form. 3. Gently warm the solution (e.g., to 37°C) while stirring. 4. Use sonication to aid in dissolving the compound. 5. If direct dissolution remains problematic, revert to preparing a concentrated stock solution in DMSO. |
| Cloudiness or precipitation observed over time | 1. The compound is degrading in the aqueous buffer. 2. The solution is supersaturated and the compound is slowly precipitating out. 3. The buffer is unstable at the storage temperature. | 1. Prepare fresh solutions before each experiment. 2. Store stock solutions at -20°C or -80°C in small aliquots to minimize freeze-thaw cycles. 3. If the working solution in the buffer is to be used over several hours, keep it on ice. 4. Filter the solution through a 0.22 µm filter after dissolution to remove any micro-precipitates. |
Experimental Protocols
Protocol 1: Preparation of a 10 mM Stock Solution in DMSO
-
Weighing: Accurately weigh out the required amount of this compound (Molecular Weight: 199.12 g/mol ). For example, for 1 mL of a 10 mM stock solution, weigh 1.9912 mg.
-
Dissolution: Add the appropriate volume of high-purity DMSO to the weighed compound.
-
Mixing: Vortex the solution until the compound is completely dissolved. Gentle warming (e.g., in a 37°C water bath) or brief sonication can be used to aid dissolution if necessary.
-
Storage: Store the stock solution in small aliquots at -20°C or -80°C to avoid repeated freeze-thaw cycles.
Protocol 2: Preparation of a Working Solution in a Biological Buffer
-
Buffer Preparation: Prepare your desired aqueous buffer (e.g., HEPES-buffered saline: 10 mM HEPES, 140 mM NaCl, 5 mM KCl, 2 mM CaCl₂, 1 mM MgCl₂, 10 mM glucose, pH adjusted to 7.4 with NaOH).
-
Dilution: On the day of the experiment, thaw an aliquot of the 10 mM DMSO stock solution.
-
Addition: Add the required volume of the DMSO stock solution to the pre-warmed (e.g., to room temperature or 37°C) aqueous buffer to achieve the final desired concentration. It is recommended to add the stock solution to the buffer while vortexing to ensure rapid mixing and minimize local high concentrations that could lead to precipitation.
-
Final DMSO Concentration: Ensure the final concentration of DMSO in the working solution is low (ideally ≤ 0.5%) to prevent solvent-induced artifacts in your experiment.
-
Use: Use the freshly prepared working solution for your experiment.
Visualizing Experimental Relationships
Logical Workflow for Troubleshooting Solubility Issues
Caption: Troubleshooting workflow for solubility issues.
Signaling Pathway of α7 Nicotinic Acetylcholine Receptor (α7 nAChR)
As 1,4-Diazabicyclo[3.2.2]nonane and its derivatives are often investigated as agonists for the α7 nAChR, understanding its signaling pathway is crucial for experimental design.
Caption: Key signaling pathways activated by α7 nAChR agonists.[2][3][4]
References
- 1. Page loading... [guidechem.com]
- 2. Cellular responses and functions of α7 nicotinic acetylcholine receptor activation in the brain: a narrative review - PMC [pmc.ncbi.nlm.nih.gov]
- 3. The Role of α7-Nicotinic Acetylcholine Receptors in the Pathophysiology and Treatment of Parkinson’s Disease [mdpi.com]
- 4. Cellular responses and functions of α7 nicotinic acetylcholine receptor activation in the brain: a narrative review - Xu - Annals of Translational Medicine [atm.amegroups.org]
Stabilizing 1,4-Diazabicyclo[3.2.2]nonane dihydrochloride for long-term storage.
This technical support center provides guidance on the long-term storage and stabilization of 1,4-Diazabicyclo[3.2.2]nonane dihydrochloride for researchers, scientists, and drug development professionals.
Frequently Asked Questions (FAQs)
Q1: What are the ideal long-term storage conditions for this compound?
A1: For optimal long-term stability, this compound should be stored in a cool, dry, and inert environment. Specific temperature recommendations from suppliers may vary, ranging from 2-8°C to below -15°C.[1][] It is crucial to store the compound in a tightly sealed container to protect it from moisture, as it is hygroscopic.[3][4] Storage under an inert atmosphere, such as argon or nitrogen, is also recommended to prevent oxidation.
Q2: Why is controlling moisture so critical for this compound?
A2: this compound is a hygroscopic salt, meaning it readily absorbs moisture from the atmosphere.[3][4] This can lead to several stability issues, including:
-
Deliquescence: The solid may absorb enough water to dissolve and turn into a liquid.[4]
-
Chemical Degradation: The presence of water can facilitate hydrolysis and other degradation pathways.
-
Inaccurate Weighing: The presence of absorbed water will lead to inaccuracies when preparing solutions of a specific concentration.
Q3: What are the potential degradation pathways for this compound?
A3: While specific degradation pathways for this compound are not extensively documented in publicly available literature, bicyclic amines and their hydrochloride salts can be susceptible to oxidation.[5] Forced degradation studies on similar compounds suggest that under stress conditions, oxidation of the nitrogen atoms to form N-oxides can occur. Hydrolysis is also a potential degradation route, especially if the compound is exposed to high humidity.
Q4: How can I assess the purity and stability of my stored this compound?
A4: A stability-indicating High-Performance Liquid Chromatography (HPLC) method is a common and effective way to assess the purity and detect degradation products.[6] Other analytical techniques such as Nuclear Magnetic Resonance (NMR) spectroscopy and Mass Spectrometry (MS) can also be used to confirm the structure and identify any impurities or degradants.[7]
Troubleshooting Guide
| Problem | Possible Cause | Recommended Action |
| The solid has become clumpy or turned into a liquid. | Hygroscopicity: The compound has absorbed a significant amount of moisture from the atmosphere.[4] | 1. Handle the material in a controlled environment with low humidity, such as a glove box or under a stream of dry inert gas.[8][9]2. If the material is essential and a fresh lot is unavailable, it may be possible to dry it under high vacuum. However, this may not remove all water and is not ideal.3. For future prevention, ensure the container is tightly sealed and consider using a desiccator for storage.[4] |
| I am seeing unexpected peaks in my HPLC analysis. | Degradation: The compound may have started to degrade due to improper storage conditions (exposure to moisture, light, or high temperatures). | 1. Review the storage conditions of your sample. Ensure it has been stored in a cool, dry, and dark place.2. Perform a forced degradation study on a reference sample to identify potential degradation products and confirm if the unexpected peaks correspond to these degradants.3. If degradation is confirmed, it is recommended to use a fresh, unopened lot of the compound for your experiments. |
| The appearance of the solid has changed (e.g., color change). | Impurity Formation or Degradation: This could indicate the presence of impurities from the synthesis or degradation over time. | 1. Assess the purity of the material using an appropriate analytical method (e.g., HPLC, NMR).2. Compare the appearance and analytical data to the certificate of analysis provided by the supplier.3. If significant changes are observed, the material should not be used for critical experiments. |
Experimental Protocols
Protocol 1: Hygroscopicity Assessment
This protocol provides a basic gravimetric method to assess the hygroscopicity of this compound.
Objective: To determine the tendency of the compound to absorb moisture from the air.
Materials:
-
This compound
-
Analytical balance
-
Weighing boat
-
Controlled humidity chamber or a desiccator with a saturated salt solution to maintain a specific relative humidity (e.g., a saturated solution of sodium chloride creates a relative humidity of approximately 75%).
Procedure:
-
Place an empty weighing boat on the analytical balance and tare it.
-
Accurately weigh approximately 100 mg of this compound into the weighing boat and record the initial weight (W_initial).
-
Place the weighing boat with the sample in a controlled humidity chamber or desiccator set to a specific relative humidity (e.g., 75% RH) and temperature (e.g., 25°C).
-
After a predetermined time interval (e.g., 24, 48, 72 hours), remove the weighing boat and quickly weigh it, recording the new weight (W_final).
-
Calculate the percentage of weight gain using the following formula: % Weight Gain = ((W_final - W_initial) / W_initial) * 100
-
Repeat the measurement at different time points to observe the rate of moisture absorption.
Data Presentation:
| Time (hours) | Initial Weight (mg) | Final Weight (mg) | Weight Gain (mg) | % Weight Gain |
| 24 | ||||
| 48 | ||||
| 72 |
Protocol 2: Stability-Indicating HPLC Method Development
This protocol outlines a general approach to developing a stability-indicating HPLC method for this compound.
Objective: To develop an HPLC method capable of separating the parent compound from its potential degradation products.
Materials and Equipment:
-
HPLC system with a UV detector
-
C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm)
-
This compound reference standard
-
Acetonitrile (HPLC grade)
-
Water (HPLC grade)
-
Formic acid or trifluoroacetic acid (for mobile phase modification)
-
Forced degradation samples (from acid, base, oxidative, thermal, and photolytic stress)
Procedure:
-
Mobile Phase Preparation: Prepare a series of mobile phases with varying ratios of aqueous buffer (e.g., 0.1% formic acid in water) and organic solvent (e.g., acetonitrile).
-
Standard Solution Preparation: Prepare a stock solution of the reference standard in a suitable solvent (e.g., water or mobile phase) at a concentration of approximately 1 mg/mL.
-
Forced Degradation: Subject the compound to forced degradation conditions (e.g., 0.1 M HCl, 0.1 M NaOH, 3% H₂O₂, heat, UV light) to generate potential degradation products.
-
Method Development:
-
Inject the reference standard and the forced degradation samples onto the HPLC system.
-
Optimize the mobile phase composition (gradient or isocratic elution) and flow rate to achieve good separation between the parent peak and any degradation peaks.
-
Monitor the elution profile at a suitable wavelength (e.g., 210 nm, as the compound lacks a strong chromophore).
-
-
Method Validation: Once a suitable method is developed, validate it according to ICH guidelines for parameters such as specificity, linearity, accuracy, precision, and robustness.[10]
Data Presentation:
| Parameter | Condition | Observation/Result |
| Column | C18, 4.6 x 150 mm, 5 µm | |
| Mobile Phase A | 0.1% Formic Acid in Water | |
| Mobile Phase B | Acetonitrile | |
| Gradient | (Example) 5% B to 95% B over 20 min | |
| Flow Rate | 1.0 mL/min | |
| Detection Wavelength | 210 nm | |
| Retention Time (Parent) | ||
| Retention Time (Degradant 1) | ||
| Resolution (Parent/Degradant 1) |
Visualizations
Caption: Experimental workflow for handling and stability testing.
Caption: Troubleshooting logic for stability issues.
References
- 1. pharmtech.com [pharmtech.com]
- 3. SOP for Hygroscopicity Testing in Powders – SOP Guide for Pharma [pharmasop.in]
- 4. globalresearchonline.net [globalresearchonline.net]
- 5. Development of forced degradation and stability indicating studies of drugs—A review - PMC [pmc.ncbi.nlm.nih.gov]
- 6. ajpsonline.com [ajpsonline.com]
- 7. This compound [synhet.com]
- 8. pharmainfo.in [pharmainfo.in]
- 9. forced degradation products: Topics by Science.gov [science.gov]
- 10. chromatographyonline.com [chromatographyonline.com]
α7 Nicotinic Acetylcholine Receptor (nAChR) Binding Assays: A Technical Support Center
Welcome to the technical support center for α7 nicotinic acetylcholine receptor (nAChR) binding assays. This resource is designed for researchers, scientists, and drug development professionals to troubleshoot common issues and provide clear guidance on experimental protocols.
Frequently Asked Questions (FAQs) & Troubleshooting Guides
This section addresses specific problems that you may encounter during your α7 nAChR binding assays, providing potential causes and actionable solutions.
Q1: Why am I observing high non-specific binding in my radioligand binding assay?
A: High non-specific binding (NSB) can mask the specific signal from your target receptor, making it difficult to obtain accurate data. Ideally, specific binding should account for at least 80-90% of the total binding.[1] High NSB is often caused by the radioligand adhering to components other than the α7 nAChR, such as the filters, cell membranes, or other proteins.[2]
Potential Causes and Solutions:
| Potential Cause | Troubleshooting Steps |
| Radioligand Issues | - Lower Radioligand Concentration: Use a concentration at or below the dissociation constant (Kd) of the radioligand to favor binding to high-affinity specific sites.[1] - Check Radioligand Purity: Ensure the radiochemical purity is high (>90%), as impurities can contribute to NSB.[2] - Consider Hydrophobicity: Highly hydrophobic radioligands tend to exhibit higher non-specific binding.[2] If possible, consider a more hydrophilic alternative. |
| Assay Conditions | - Optimize Blocking Agents: Insufficient blocking is a primary cause of high background.[3] Increase the concentration of blocking agents like Bovine Serum Albumin (BSA) in your assay buffer. Pre-coating filters with a solution of polyethyleneimine (PEI) or BSA can also be effective.[2][4] - Adjust Buffer Composition: Modify the pH or ionic strength of your buffer. Increasing the salt concentration can reduce charge-based non-specific interactions.[5] The inclusion of detergents at an optimal concentration can also help, but they may also affect receptor conformation.[6] - Optimize Incubation Time and Temperature: Shorter incubation times may reduce NSB, but it's crucial to ensure that specific binding has reached equilibrium.[2] Performing the incubation at a lower temperature (e.g., 4°C) can also minimize non-specific interactions.[7] |
| Filtration and Washing | - Increase Wash Steps: Increase the number and volume of washes with ice-cold wash buffer to more effectively remove unbound radioligand.[2] Using ice-cold buffer helps to minimize the dissociation of the specific radioligand-receptor complex during the washing process.[2] |
| Tissue/Membrane Preparation | - Reduce Protein Concentration: Using an excessive amount of membrane protein can increase non-specific binding sites. Titrate the amount of membrane protein to find the optimal concentration for your assay.[2][7] |
Q2: My specific binding signal is very low. What could be the problem?
A: A weak or absent specific binding signal can be frustrating. This issue can stem from problems with the receptor preparation, the radioligand, or the assay conditions.
Potential Causes and Solutions:
| Potential Cause | Troubleshooting Steps |
| Receptor Preparation | - Low Receptor Expression: The cell line or tissue preparation may have a low density of α7 nAChRs. Verify the expression level of the receptor. Consider using a cell line known to express high levels of α7 nAChRs or optimizing your transfection protocol.[1] - Receptor Degradation: Ensure proper storage of your membrane preparations at -80°C. Repeated freeze-thaw cycles should be avoided. Add protease inhibitors to your homogenization buffer during membrane preparation.[4] |
| Radioligand Issues | - Radioligand Degradation: Radioligands have a limited shelf life. Ensure that your radioligand has not expired and has been stored correctly according to the manufacturer's instructions. - Incorrect Radioligand Concentration: Using a radioligand concentration that is too far below the Kd will result in a low signal. Ensure you are using an appropriate concentration to detect specific binding. |
| Assay Conditions | - Assay Not at Equilibrium: The incubation time may be too short for the binding to reach equilibrium, particularly at low radioligand concentrations.[1] Conduct a time-course experiment to determine the optimal incubation time.[1] - Incorrect Buffer Composition: The pH, ionic strength, or absence of necessary divalent cations (like Ca²⁺ and Mg²⁺) can negatively impact binding.[8][9] Verify the composition and pH of your binding buffer. |
| Inappropriate Competitor | - Ineffective Displacer: The unlabeled ligand used to determine non-specific binding may not have a high enough affinity or may be used at too low a concentration to effectively displace the radioligand from the specific sites. Use a high concentration of a known high-affinity α7 nAChR ligand (e.g., nicotine, methyllycaconitine (MLA)).[10] |
Q3: I am getting inconsistent and variable results between experiments. What are the likely causes?
A: Inconsistent results in α7 nAChR assays can be particularly challenging due to the receptor's unique pharmacological properties, such as rapid desensitization.
Potential Causes and Solutions:
| Potential Cause | Troubleshooting Steps |
| Receptor Desensitization | - Rapid Desensitization: The α7 nAChR desensitizes very rapidly upon agonist binding, which can lead to an underestimation of agonist potency and efficacy in functional assays.[11][12][13] This can also affect binding assays if the receptor conformation changes upon ligand binding. - Use of Allosteric Modulators: For functional assays, consider using a positive allosteric modulator (PAM) to stabilize the active state of the receptor and obtain more robust and reproducible signals.[14][15] Type II PAMs, in particular, can dramatically slow the desensitization rate.[14] |
| Experimental Technique | - Pipetting Errors: Inconsistent pipetting can lead to significant variability. Ensure all pipettes are properly calibrated and use consistent technique. - Inconsistent Timing: For kinetic or functional assays, precise and consistent timing of reagent addition and measurements is critical. Automation can help to reduce this variability. |
| Reagent Variability | - Batch-to-Batch Variation: Reagents, including cell culture media, serum, and buffer components, can vary between batches. Test new batches of critical reagents before use in large-scale experiments. - Inconsistent Membrane Preparations: Variations in the membrane preparation process can lead to differences in receptor concentration and integrity. Standardize your membrane preparation protocol. |
| Cell-Based Assay Issues | - Cell Passage Number: Use cells within a consistent and low passage number range, as receptor expression and cell signaling can change with prolonged culturing. - Cell Health and Confluency: Ensure cells are healthy and at a consistent level of confluency for each experiment, as this can affect receptor expression and cellular responses. |
Quantitative Data Summary
The following tables summarize key quantitative data for commonly used ligands in α7 nAChR binding assays.
Table 1: Binding Affinities of Common α7 nAChR Ligands
| Ligand | Receptor Source | Assay Type | Radioligand | Kd / Ki (nM) | Reference |
| α-Bungarotoxin (α-BGT) | Bovine Adrenal Chromaffin Cells | Radioligand Binding | [¹²⁵I]α-BGT | Kd = 4.2 | |
| α-Bungarotoxin (α-BGT) | Bovine Adrenal Chromaffin Cells | Competition Binding | [¹²⁵I]α-BGT | Ki = 1.9 | |
| Methyllycaconitine (MLA) | Bovine Adrenal Chromaffin Cells | Competition Binding | [¹²⁵I]α-BGT | Ki = 30.6 | |
| Nicotine | Human α7-AChBP | Surface Plasmon Resonance | - | KD > 10,000 | [16] |
| Acetylcholine | Human α7-AChBP | Surface Plasmon Resonance | - | KD > 10,000 | [16] |
Note: Binding affinities can vary depending on the experimental conditions, receptor source (species, tissue, or cell line), and assay type.
Experimental Protocols
Protocol 1: Radioligand Binding Assay for α7 nAChR using [¹²⁵I]α-Bungarotoxin
This protocol describes a filtration-based radioligand binding assay using membrane preparations from cells or tissues expressing α7 nAChRs.
Materials:
-
Binding Buffer: 50 mM Tris-HCl, 120 mM NaCl, 5 mM KCl, 2 mM CaCl₂, 1 mM MgCl₂, pH 7.4.
-
Wash Buffer: Ice-cold 50 mM Tris-HCl, pH 7.4.
-
Radioligand: [¹²⁵I]α-Bungarotoxin ([¹²⁵I]α-BGT).
-
Non-specific Binding Control: 1 mM Nicotine or 1 µM unlabeled α-BGT.
-
Membrane Preparation: Aliquots of cell or tissue membranes expressing α7 nAChR, stored at -80°C.
-
GF/C glass fiber filters: Pre-soaked in 0.3-0.5% polyethyleneimine (PEI) for at least 1 hour at 4°C to reduce non-specific binding of the radioligand to the filter.
-
96-well plates, cell harvester, and scintillation counter.
Procedure:
-
Membrane Preparation:
-
Thaw the frozen membrane aliquot on ice.
-
Resuspend the membranes in ice-cold Binding Buffer to the desired protein concentration (typically 50-200 µg of protein per well, to be optimized). Homogenize briefly if necessary to ensure a uniform suspension.
-
-
Assay Setup (in a 96-well plate, in triplicate):
-
Total Binding: Add 50 µL of membrane suspension, 50 µL of [¹²⁵I]α-BGT (at a final concentration near its Kd, e.g., 1-5 nM), and 50 µL of Binding Buffer.
-
Non-specific Binding: Add 50 µL of membrane suspension, 50 µL of [¹²⁵I]α-BGT, and 50 µL of the non-specific binding control (e.g., 1 mM nicotine).
-
Competition Binding (Optional): Add 50 µL of membrane suspension, 50 µL of [¹²⁵I]α-BGT, and 50 µL of the desired concentration of the unlabeled test compound.
-
-
Incubation:
-
Incubate the plate for 2-4 hours at room temperature or 4°C with gentle agitation to allow the binding to reach equilibrium.[14] Longer incubation times may be necessary to reach equilibrium.
-
-
Termination and Filtration:
-
Terminate the binding reaction by rapid filtration through the pre-soaked GF/C filters using a cell harvester.
-
Quickly wash the filters 3-4 times with 3 mL of ice-cold Wash Buffer to remove unbound radioligand.
-
-
Counting:
-
Place the filters into scintillation vials.
-
Add 4-5 mL of scintillation cocktail to each vial.
-
Allow the vials to sit for at least 4 hours before counting in a scintillation counter.
-
-
Data Analysis:
-
Calculate the specific binding by subtracting the average counts per minute (CPM) of the non-specific binding wells from the average CPM of the total binding wells.
-
For competition assays, plot the percentage of specific binding against the log concentration of the competitor to determine the IC₅₀ value.
-
Calculate the Ki value using the Cheng-Prusoff equation: Ki = IC₅₀ / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.
-
Visualizations
Diagram 1: General Troubleshooting Workflow for Inconsistent α7 nAChR Binding Assay Results
Caption: A flowchart for troubleshooting inconsistent results in α7 nAChR binding assays.
Diagram 2: Simplified Signaling Pathway of α7 nAChR in a Neuronal Context
Caption: Simplified signaling cascade following α7 nAChR activation.
Diagram 3: Relationship Between Key Experimental Parameters in a Competition Binding Assay
Caption: Key parameters and their relationships in an α7 nAChR competition binding assay.
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. rupress.org [rupress.org]
- 4. giffordbioscience.com [giffordbioscience.com]
- 5. How to eliminate non-specific binding? | AAT Bioquest [aatbio.com]
- 6. Effects of lipids and detergents on the conformation of the nicotinic acetylcholine receptor from Torpedo californica - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. An Experimental Study on 131I-CHIBA-1001: A Radioligand for α7 Nicotinic Acetylcholine Receptors - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Advances in PET Imaging of α7 Nicotinic Receptors: From Radioligand Development to CNS Applications - PMC [pmc.ncbi.nlm.nih.gov]
- 10. benchchem.com [benchchem.com]
- 11. Therapeutic Targeting of α7 Nicotinic Acetylcholine Receptors - PMC [pmc.ncbi.nlm.nih.gov]
- 12. pnas.org [pnas.org]
- 13. Stable desensitization of α7 nicotinic acetylcholine receptors by NS6740 requires interaction with S36 in the orthosteric agonist binding site - PMC [pmc.ncbi.nlm.nih.gov]
- 14. Competitive binding at a nicotinic receptor transmembrane site of two α7-selective positive allosteric modulators with differing effects on agonist-evoked desensitization - PMC [pmc.ncbi.nlm.nih.gov]
- 15. Functional characterization and high-throughput screening of positive allosteric modulators of α7 nicotinic acetylcholine receptors in IMR-32 neuroblastoma cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. An allosteric binding site of the α7 nicotinic acetylcholine receptor revealed in a humanized acetylcholine-binding protein - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Optimizing Electrophysiological Recordings with 1,4-Diazabicyclo[3.2.2]nonane Agonists
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals utilizing 1,4-Diazabicyclo[3.2.2]nonane agonists in electrophysiological recordings.
Troubleshooting Guides
This section addresses common issues encountered during electrophysiological experiments with 1,4-Diazabicyclo[3.2.2]nonane agonists, which primarily target the α7 nicotinic acetylcholine receptor (nAChR).
| Problem | Possible Cause | Solution |
| No or very small current response to agonist application. | 1. Receptor Desensitization: α7 nAChRs exhibit rapid and profound desensitization upon agonist binding.[1][2] The channel may desensitize before a measurable current is recorded, especially with slow solution exchange. | 1. Rapid Solution Exchange: Employ a fast perfusion system to apply the agonist rapidly (on a millisecond scale).[3][4] 2. Use of Positive Allosteric Modulators (PAMs): Co-apply a Type II PAM, such as PNU-120596, to reduce desensitization and potentiate the current response.[5] 3. Low Agonist Concentration: Start with a low concentration of the agonist and perform a dose-response curve to find the optimal concentration that elicits a response without causing immediate, overwhelming desensitization. |
| 2. Low Receptor Expression: The cells may not be expressing a sufficient number of functional α7 nAChRs on their surface. | 1. Optimize Transfection/Expression: If using a heterologous expression system (e.g., Xenopus oocytes or HEK cells), verify the efficiency of transfection and expression of the α7 nAChR subunit. 2. Cell Line Selection: Use a cell line known to endogenously express α7 nAChRs or one that is optimized for heterologous expression. | |
| 3. Incorrect Agonist Concentration: The agonist concentration may be too low to elicit a response or so high that it causes immediate and complete desensitization. | 1. Dose-Response Curve: Perform a full dose-response curve to determine the EC50 of your specific 1,4-Diazabicyclo[3.2.2]nonane agonist.[6] 2. Literature Review: Consult literature for typical effective concentrations of similar compounds. | |
| 4. Poor Seal Quality (Patch-Clamp): A leaky seal will prevent the detection of small currents. | 1. Improve Seal Formation: Ensure proper pipette fabrication, fire-polishing, and a clean cell membrane to achieve a gigaohm seal (>1 GΩ).[7] | |
| Rapid current decay (rundown) with repeated agonist applications. | 1. Receptor Desensitization/Inactivation: As mentioned, α7 nAChRs desensitize rapidly. Repeated applications without sufficient recovery time will lead to diminished responses.[2][6] | 1. Increase Washout Time: Allow for a sufficient washout period between agonist applications to permit the receptors to recover from the desensitized state. 2. Use of PAMs: Co-application of a Type II PAM can help to stabilize the open state and reduce desensitization.[5] |
| 2. Cellular "Washout": In whole-cell patch-clamp, essential intracellular components can be lost into the patch pipette over time, leading to a decline in receptor function. | 1. Perforated Patch-Clamp: Use the perforated patch-clamp technique to preserve the intracellular environment. 2. Include ATP and GTP in Internal Solution: Add ATP and GTP to the intracellular solution to support cellular metabolism and signaling. | |
| High variability in responses between cells. | 1. Heterogeneous Receptor Expression: The level of α7 nAChR expression can vary significantly from cell to cell. | 1. Screen Cells: Select cells for recording that show consistent morphology and, if possible, use a fluorescent marker to identify successfully transfected cells. 2. Increase Sample Size: Record from a larger number of cells to obtain statistically significant data. |
| 2. Inconsistent Agonist Application: Variations in the speed and concentration of the agonist reaching the cell will lead to variable responses. | 1. Consistent Perfusion: Ensure your solution exchange system delivers the agonist consistently to each cell. | |
| Slow or inconsistent solution exchange. | 1. Perfusion System Issues: The perfusion system may not be optimized for rapid solution exchange, leading to slow rise times and underestimation of peak currents. | 1. Optimize Perfusion System: Use a system designed for rapid solution exchange, such as a piezoelectric-driven fast-step perfusion system.[3][4] 2. Positioning of Perfusion Pipette: Position the perfusion pipette close to the cell to minimize the dead volume and the time for the solution to reach the cell. |
Frequently Asked Questions (FAQs)
Q1: Why is receptor desensitization such a major issue with 1,4-Diazabicyclo[3.2.2]nonane agonists targeting α7 nAChRs?
A1: The α7 nAChR is an ion channel that is characterized by its very rapid activation and subsequent entry into a non-conducting, desensitized state upon agonist binding.[1][2] This is an intrinsic property of the receptor. 1,4-Diazabicyclo[3.2.2]nonane agonists, like other α7 agonists, trigger this process. The rapid desensitization can make it challenging to measure the true peak of the ionic current, as the channel may desensitize on a millisecond timescale, often faster than the solution can be exchanged around the cell in a standard perfusion system.[4]
Q2: How do Positive Allosteric Modulators (PAMs) help in recording currents mediated by 1,4-Diazabicyclo[3.2.2]nonane agonists?
A2: Positive Allosteric Modulators (PAMs) bind to a site on the α7 nAChR that is different from the agonist binding site (the orthosteric site). PAMs can be classified into two main types:
-
Type I PAMs primarily increase the peak current response to an agonist with minimal effect on the desensitization rate.
-
Type II PAMs , such as PNU-120596, not only enhance the peak current but also significantly slow down the rate of desensitization.[5] This allows for a more stable and prolonged current that is easier to measure, making them invaluable tools for studying α7 nAChR activation by agonists like the 1,4-Diazabicyclo[3.2.2]nonane derivatives.
Q3: What are the recommended starting concentrations for a novel 1,4-Diazabicyclo[3.2.2]nonane agonist in an electrophysiology experiment?
A3: The optimal concentration will depend on the specific affinity and efficacy of your compound. A good starting point is to perform a dose-response curve. Based on published data for similar compounds, you could start with concentrations ranging from 10 nM to 100 µM. For example, the Ki of some 1,4-diazobicylco[3.2.2]nonane derivatives for α7-nAChR can be in the low nanomolar range.[8] It is crucial to determine the EC50 for your specific agonist in your experimental system.
Q4: What are the key differences in experimental setup for whole-cell patch-clamp versus two-electrode voltage-clamp (TEVC) when studying these agonists?
A4:
-
Whole-Cell Patch-Clamp: This technique is used for smaller cells like cultured mammalian cells (e.g., HEK293, GH4C1) or neurons.[9][10][11] It offers high-resolution recording of currents from a single cell. However, it is susceptible to "washout" of intracellular components. A rapid solution exchange system is critical for studying fast-acting agonists on α7 nAChRs.[3][4]
-
Two-Electrode Voltage-Clamp (TEVC): This method is suitable for larger cells, most commonly Xenopus oocytes, which can be injected with cRNA encoding the α7 nAChR.[12][13] TEVC allows for robust and stable recordings over longer periods and is less prone to intracellular washout. However, the solution exchange around the large oocyte is generally slower than in patch-clamp, which can be a limitation for studying the fast kinetics of α7 nAChRs.
Q5: Can I study the metabotropic signaling of 1,4-Diazabicyclo[3.2.2]nonane agonists with electrophysiology?
A5: While electrophysiology directly measures the ionotropic function (ion flow) of the α7 nAChR, it can be used to infer aspects of metabotropic signaling. Some "silent agonists" can induce receptor desensitization without significant channel opening, and this desensitized state is thought to be capable of initiating intracellular signaling cascades.[14] Electrophysiological recordings can be used to characterize the ability of a compound to induce this desensitized state. However, to directly study the downstream signaling pathways, you would need to combine electrophysiology with other techniques like calcium imaging or biochemical assays that measure the activation of specific signaling molecules (e.g., phosphorylation of ERK or Akt).[15][16]
Quantitative Data
The following table summarizes key quantitative data for some 1,4-Diazabicyclo[3.2.2]nonane derivatives and other relevant α7 nAChR agonists.
| Compound | Receptor | Assay Type | Value | Reference |
| SSR180711 | Human α7 nAChR | Binding (Ki) | 14 nM | [17][18] |
| Rat α7 nAChR | Binding (Ki) | 22 nM | [18] | |
| Human α7 nAChR | Functional (EC50) | 1.16 µM (partial agonist) | [17] | |
| Various 1,4-diazobicylco[3.2.2]nonane derivatives | α7-nAChR | Binding (Ki) | 0.001 - 25 nM | [8] |
| Compound 7aa (1,4-diazabicyclo[3.2.2]nonane phenyl carbamate) | α7 nAChR | Binding (Ki) | 23 nM | [18] |
| GTS-21 (DMXB-A) | Rat α7 nAChRs | Functional (EC50) | 5.2 µM | [17] |
| Human α7 nAChRs | Functional (EC50) | 11 µM | [17] | |
| Nicotine | Human α7 nAChR | Functional (EC50) | 12 µM | [2] |
| Human α7 nAChR | Functional (IC50 for RID) | 80 µM | [2] | |
| ABT-126 | α7 nAChR | Binding (Ki) | 12-14 nM | [17] |
Experimental Protocols
Whole-Cell Patch-Clamp Recording from α7 nAChR-Expressing Mammalian Cells
This protocol is a general guideline and should be optimized for your specific cell type and equipment.
A. Solutions:
-
External Solution (aCSF): 126 mM NaCl, 3 mM KCl, 2 mM MgSO4, 2 mM CaCl2, 1.25 mM NaH2PO4, 26.4 mM NaHCO3, and 10 mM glucose. Bubble with 95% O2 / 5% CO2.
-
Internal (Pipette) Solution: 130 mM K-Gluconate, 10 mM KCl, 10 mM HEPES, 1 mM EGTA, 2 mM Mg-ATP, 0.3 mM Na-GTP. Adjust pH to 7.3 with KOH and osmolarity to ~290 mOsm.
B. Procedure:
-
Cell Preparation: Plate cells expressing α7 nAChRs onto coverslips a few days prior to recording.
-
Pipette Fabrication: Pull patch pipettes from borosilicate glass capillaries to a resistance of 3-7 MΩ when filled with internal solution.[11]
-
Establish Whole-Cell Configuration:
-
Place the coverslip in the recording chamber and perfuse with external solution.
-
Approach a cell with the patch pipette while applying positive pressure.
-
Upon contacting the cell membrane, release the positive pressure to form a gigaohm seal (>1 GΩ).
-
Apply gentle suction to rupture the membrane patch and establish the whole-cell configuration.
-
-
Data Acquisition:
-
Clamp the cell at a holding potential of -60 mV to -70 mV.
-
Use a rapid solution exchange system to apply the 1,4-Diazabicyclo[3.2.2]nonane agonist for a short duration (e.g., 1-10 ms).
-
If receptor desensitization is problematic, co-apply a Type II PAM (e.g., 1-10 µM PNU-120596) with the agonist.
-
Record the resulting inward current using an appropriate amplifier and data acquisition software.
-
Ensure a sufficient washout period between applications to allow for receptor recovery.
-
Two-Electrode Voltage-Clamp (TEVC) Recording from Xenopus Oocytes
A. Oocyte Preparation:
-
Surgically remove oocytes from a female Xenopus laevis.
-
Inject oocytes with cRNA encoding the human or rat α7 nAChR subunit.
-
Incubate the oocytes for 2-5 days at 16-18°C to allow for receptor expression.
B. Solutions:
-
Recording Solution (ND96): 96 mM NaCl, 2 mM KCl, 1.8 mM CaCl2, 1 mM MgCl2, 5 mM HEPES. Adjust pH to 7.5 with NaOH.
-
Electrode Solution: 3 M KCl.
C. Procedure:
-
Electrode Preparation: Pull two sharp microelectrodes to a resistance of 0.5-2 MΩ and fill with 3 M KCl.
-
Oocyte Impalement: Place an oocyte in the recording chamber and impale it with both the voltage-sensing and current-injecting electrodes.
-
Voltage Clamp: Clamp the oocyte membrane potential at a holding potential of -70 mV.
-
Agonist Application: Perfuse the oocyte with the recording solution containing the desired concentration of the 1,4-Diazabicyclo[3.2.2]nonane agonist.
-
Data Recording: Record the agonist-evoked current. Due to the slower solution exchange in TEVC setups, the observed desensitization kinetics may be limited by the speed of agonist application.
Signaling Pathways and Workflows
α7 nAChR Signaling Pathway
Activation of the α7 nAChR by a 1,4-Diazabicyclo[3.2.2]nonane agonist can lead to the activation of several intracellular signaling cascades, primarily through calcium influx.
Caption: α7 nAChR signaling cascade.
Experimental Workflow: Troubleshooting No Current Response
This logical workflow diagram illustrates the steps to take when no current is observed upon agonist application.
Caption: Troubleshooting workflow for no current.
References
- 1. pnas.org [pnas.org]
- 2. Activation and Desensitization of Nicotinic α7-type Acetylcholine Receptors by Benzylidene Anabaseines and Nicotine - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. Achieving Maximal Speed of Solution Exchange for Patch Clamp Experiments - PMC [pmc.ncbi.nlm.nih.gov]
- 5. air.unimi.it [air.unimi.it]
- 6. Structural insights into the progressive recovery of α7 nicotinic acetylcholine receptor from nicotine-induced desensitization - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Troubleshooting patch clamping - G23 Instruments [g23instruments.com]
- 8. Design, synthesis and biological evaluation of 1,4-Diazobicylco[3.2.2]nonane derivatives as α7-Nicotinic acetylcholine receptor PET/CT imaging agents and agonists for Alzheimer's disease - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. Whole Cell Patch Clamp Protocol [protocols.io]
- 11. Whole Cell Patch Clamp Protocol | AXOL Bioscience [axolbio.com]
- 12. researchgate.net [researchgate.net]
- 13. Two-electrode Voltage-clamp Recordings in Xenopus laevis Oocytes: Reconstitution of Abscisic Acid Activation of SLAC1 Anion Channel via PYL9 ABA Receptor - PMC [pmc.ncbi.nlm.nih.gov]
- 14. Therapeutic Targeting of α7 Nicotinic Acetylcholine Receptors - PMC [pmc.ncbi.nlm.nih.gov]
- 15. Role of α7 nicotinic receptor in the immune system and intracellular signaling pathways - PMC [pmc.ncbi.nlm.nih.gov]
- 16. Overview - Nicotinic Acetylcholine Receptor Signaling in Neuroprotection - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 17. The current agonists and positive allosteric modulators of α7 nAChR for CNS indications in clinical trials - PMC [pmc.ncbi.nlm.nih.gov]
- 18. α7 Nicotinic Receptor Agonists: Potential Therapeutic Drugs for Treatment of Cognitive Impairments in Schizophrenia and Alzheimer’s Disease [openmedicinalchemistryjournal.com]
How to handle and dispose of 1,4-Diazabicyclo[3.2.2]nonane dihydrochloride safely
This technical support center provides guidance for researchers, scientists, and drug development professionals on the safe handling and disposal of 1,4-Diazabicyclo[3.2.2]nonane dihydrochloride.
Frequently Asked Questions (FAQs)
Q1: What are the primary hazards associated with this compound?
A1: this compound is classified as a hazardous substance. The primary hazards include:
-
Acute oral toxicity (Category 4): Harmful if swallowed.[1]
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Skin corrosion/irritation (Category 2): Causes skin irritation.[1][2]
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Serious eye damage/eye irritation (Category 2A): Causes serious eye irritation.[1][2]
-
Specific target organ toxicity, single exposure (Category 3): May cause respiratory irritation.[1][2]
Q2: What personal protective equipment (PPE) is required when handling this compound?
A2: Appropriate PPE should always be worn to minimize exposure. This includes:
-
Eye Protection: Safety glasses with side-shields or a face shield, approved under government standards such as NIOSH (US) or EN 166 (EU).[1]
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Hand Protection: Chemical-resistant gloves (e.g., nitrile rubber). Gloves must be inspected before use and disposed of properly after.[1]
-
Body Protection: A complete suit protecting against chemicals or a lab coat.[1]
-
Respiratory Protection: For nuisance exposures or when dust is formed, use a P95 (US) or P1 (EU EN 143) particle respirator.[1]
Q3: How should I store this compound?
A3: The compound should be stored in a tightly closed container in a cool, dry, and well-ventilated area.[2] Recommended storage temperature is between 2-8°C.[1] It should be kept away from incompatible substances such as strong oxidizing agents.[2]
Q4: What should I do in case of accidental exposure?
A4: Immediate action is crucial. Follow these first-aid measures:
-
If inhaled: Move the person to fresh air. If not breathing, give artificial respiration. Consult a physician.[1]
-
In case of skin contact: Wash off with soap and plenty of water. Consult a physician.[1]
-
In case of eye contact: Rinse thoroughly with plenty of water for at least 15 minutes and consult a physician.[1]
-
If swallowed: Rinse mouth with water. Do NOT induce vomiting. Call a physician or poison control center immediately.[3]
Q5: How do I properly dispose of this chemical and its waste?
A5: Disposal must be in accordance with local, state, and federal regulations. Do not let the product enter drains.[1][2] Dispose of the chemical and its container at an approved waste disposal plant.[2] Uncleaned containers should be treated as the product itself.[3]
Troubleshooting Guide
| Issue | Possible Cause(s) | Solution(s) |
| Caking or clumping of the solid | Absorption of moisture from the air (hygroscopic nature). | Store the compound in a tightly sealed container with a desiccant. Handle in a dry, inert atmosphere (e.g., glovebox) if possible. |
| Unexpected reaction or fuming | Incompatibility with other reagents. | Ensure the compound is not mixed with strong oxidizing agents.[2] Review all reagents for potential incompatibilities before mixing. |
| Skin or eye irritation during handling | Inadequate personal protective equipment (PPE) or accidental exposure. | Always wear the recommended PPE, including gloves and safety glasses.[1] In case of contact, follow the first aid measures outlined in the FAQs. |
| Respiratory tract irritation | Inhalation of dust particles. | Handle the compound in a well-ventilated area, preferably in a chemical fume hood, to minimize dust formation.[1] Use appropriate respiratory protection if necessary.[1] |
Quantitative Data
| Property | Value | Reference |
| Molecular Formula | C₇H₁₆Cl₂N₂ | [4] |
| Molecular Weight | 199.12 g/mol | [4] |
| Appearance | Solid | [4] |
| Purity | ≥95.0% | [4] |
| Storage Temperature | 2-8°C | [1] |
Experimental Protocols
Protocol for Safe Handling of this compound
-
Preparation: Before handling, ensure you are in a well-ventilated area, preferably a chemical fume hood. Have all necessary PPE (safety glasses, lab coat, gloves) on.
-
Weighing: To minimize dust formation, weigh the compound carefully. Use a spatula to transfer the solid. Avoid creating dust clouds.
-
Dissolving: When preparing solutions, add the solid to the solvent slowly while stirring. This helps to control any potential exothermic reactions and aids in dissolution.
-
Reactions: When using in a reaction, add it to the reaction mixture in a controlled manner. Be aware of potential incompatibilities with other reagents, particularly strong oxidizing agents.[2]
-
Post-Handling: After handling, wash your hands thoroughly with soap and water.[1] Clean any contaminated surfaces.
Protocol for Disposal of this compound Waste
-
Waste Collection: Collect all waste containing the compound, including unused product and contaminated materials (e.g., gloves, weighing paper), in a designated, labeled, and sealed waste container.
-
Labeling: Clearly label the waste container with the chemical name and associated hazards.
-
Storage: Store the waste container in a designated secondary containment area away from incompatible materials pending disposal.
-
Disposal: Arrange for disposal through a licensed chemical waste disposal company, following all institutional and governmental regulations. Do not dispose of it down the drain.[1][2]
Visualizations
Caption: Workflow for the safe handling and disposal of this compound.
Caption: Chemical incompatibility of this compound.
References
Avoiding common pitfalls in experiments with bicyclic diamines
Welcome to the technical support center for researchers, scientists, and drug development professionals working with bicyclic diamines. This resource provides troubleshooting guides and frequently asked questions (FAQs) to address common pitfalls encountered during synthesis, purification, characterization, and application of these valuable compounds.
Frequently Asked Questions (FAQs)
Section 1: Synthesis & Reactivity
Q1: My synthesis of a bicyclic diamine is resulting in very low yields. What are the common causes?
A1: Low yields in bicyclic diamine synthesis can stem from several factors. The inherent ring strain of some bicyclic systems can make ring-closing reactions difficult. Furthermore, the reactivity of the diamine functional groups can lead to side reactions. For instance, attempts at Michael addition of an amine to an alpha, beta-unsaturated amide may fail or give poor yields because these amides are not strong Michael acceptors[1]. Polymerization of starting materials like acryloyl chloride is also a known issue that can lead to poor yields and impurities[1]. Consider alternative coupling reagents like DCCD or CDI for amide formation, which can then be reduced to the target diamine[1].
Q2: I'm observing unexpected side products, such as ring-opened compounds, during an oxidation reaction. Why is this happening?
A2: This is a known pitfall, particularly with strained bicyclic systems. For example, the Swern oxidation of certain pyrazine-fused bicyclo[2.2.1]heptene-2,3-diols has been shown to result in an unexpected ring-opening reaction rather than the expected α-diketone[2]. The proposed mechanism involves C-C bond cleavage of an initially formed sulfonium ion, followed by an intramolecular Cannizzaro-type reaction[2]. The choice of oxidizing agent can also influence the outcome; for example, using trifluoroacetic anhydride instead of oxalyl chloride in one Swern oxidation increased the yield of the desired dione from 61% to 73%[2].
Q3: My catalytic reaction using a bicyclic diamine as a ligand is not proceeding as expected. What should I check?
A3: The performance of bicyclic diamines as ligands can be sensitive to several factors.
-
Ligand Structure: The specific geometry and conformational restriction of the bicyclic scaffold are crucial for catalytic activity[3][4]. Even subtle changes can impact the reaction.
-
Catalyst Loading and Conditions: Many reactions are highly dependent on catalyst loading and temperature. For example, in some Pd-catalyzed arylations of hindered primary amines, reducing catalyst loadings from 1-2% to 0.5% and temperatures from 100-120 °C to 80 °C was possible with an optimized ligand[5].
-
Base and Solvent: The choice of base and solvent is critical. In the N-alkylation of anilines with alcohols, the amount of base (t-BuOK) significantly impacted reaction efficiency and rate[6].
-
Substrate Scope: Some catalyst systems have a narrow substrate scope. For instance, certain palladium-catalyzed aminocarbonylation/cyclization strategies are limited by the availability of a wide range of pyruvate starting materials[7].
Logical Troubleshooting for Unexpected Reaction Products
Caption: Troubleshooting workflow for unexpected reaction outcomes.
Section 2: Stereochemistry
Q4: My chiral bicyclic diamine appears to be racemizing during my experiment or upon storage. Why does this happen and how can I prevent it?
A4: Racemization, the conversion of an optically active compound into an optically inactive, 1:1 mixture of enantiomers, is a significant pitfall[8]. For amines, this can occur through pyramidal inversion at the nitrogen atom, although this is often suppressed in rigid bicyclic systems where the nitrogen is a bridgehead[9]. However, racemization can still occur through several chemical mechanisms:
-
Acid/Base Catalysis: Traces of acid or base can catalyze racemization, for example, via keto-enol tautomerization if a carbonyl group is adjacent to a stereocenter[8][9].
-
Temperature: High temperatures can provide the energy needed to overcome the inversion barrier or promote reversible ring-opening reactions that lead to racemization[9].
-
Solvent Effects: The polarity of the solvent can influence the rate of racemization[9].
Prevention Strategies:
-
Control pH: Maintain neutral conditions and use non-acidic/basic reagents where possible.
-
Lower Temperature: Running reactions at lower temperatures and storing compounds cold can slow racemization kinetics[10].
-
Careful Solvent Choice: Evaluate the impact of different solvents on the stereochemical stability of your compound.
Racemization Pathway via Achiral Intermediate
Caption: Conversion of a single enantiomer to a racemic mixture.
Section 3: Purification & Handling
Q5: I am struggling to purify my bicyclic diamine using standard column chromatography. What are some alternative strategies?
A5: Bicyclic diamines can be highly polar, making them difficult to elute from silica gel and prone to streaking.
-
pH-Tuned Liquid-Liquid Extraction: If your target compound is ionizable, you can use pH adjustments to move it between aqueous and organic layers, leaving neutral impurities behind[11]. This is a powerful technique for basic compounds like diamines.
-
Scavenger Resins: Solid-phase scavenger cartridges can be used in flow chemistry setups or in batch mode to remove specific impurities or excess reagents, simplifying the final purification[11].
-
Crystallization: If your compound is crystalline, crystallization or diastereomeric salt formation (for chiral compounds) can be a highly effective purification method that avoids solvent-intensive chromatography[10].
Q6: My bicyclic diamine seems to be degrading or changing over time. What are the best practices for handling and storage?
A6: Many simple diamines are hygroscopic and can readily absorb water and carbon dioxide from the air[12]. This can lead to the formation of carbamates and hydrates, changing the compound's properties and reactivity[12].
-
Inert Atmosphere: Handle and store bicyclic diamines under an inert atmosphere (e.g., nitrogen or argon) to minimize contact with air and moisture.
-
Desiccation: Store compounds in a desiccator over a drying agent.
-
Protection from Light: Some compounds can be light-sensitive. UV radiation from sunlight can degrade certain chemical structures[13]. Storing samples in amber vials is recommended.
Troubleshooting Guides & Data
Guide 1: Interpreting Complex ¹H NMR Spectra
Bridged bicyclic molecules often produce complex ¹H NMR spectra with overlapping signals and non-intuitive coupling patterns, making structure elucidation challenging[14][15].
| Problem | Potential Cause | Solution |
| Broad, poorly resolved peaks | Chemical or conformational exchange on the NMR timescale.[16] | Acquire the spectrum at a different temperature (either lower to resolve conformers or higher to get a sharp average).[16] |
| Paramagnetic impurities.[16] | Ensure glassware is scrupulously clean; filter the sample through a small plug of celite or silica.[16] | |
| Poor magnetic field homogeneity (shimming).[16] | Carefully re-shim the spectrometer before acquisition.[16] | |
| Unexpected Chemical Shifts | Through-space interactions in the rigid bicyclic frame.[16] | Use 2D NMR techniques (COSY, NOESY, HSQC) to assign protons and determine spatial relationships. NOESY is particularly useful for determining the relative orientation (endo/exo) of substituents[14]. |
| Solvent effects (e.g., using an aromatic solvent like benzene-d₆).[16] | Record spectra in different solvents (e.g., CDCl₃ vs. DMSO-d₆) to identify solvent-dependent shifts. |
Guide 2: Optimizing Catalytic C-H Amination
The following data illustrates the importance of ligand choice in a Pd-catalyzed allylic C-H amination reaction. The goal was to couple various amines with 3,3-dimethylallylbenzene.
| Entry | Amine Nucleophile | Ligand | Yield (%) | Reference |
| 1 | N-Methylaniline | Bicyclic Bissulfoxide | 85 | [17] |
| 2 | Morpholine | Bicyclic Bissulfoxide | 78 | [17] |
| 3 | N-Benzyl-p-toluenesulfonamide | Bicyclic Bissulfoxide | 72 | [17] |
| 4 | N-Methyl-p-toluenesulfonamide | Bicyclic Bissulfoxide | 65 | [17] |
| 5 | N-Methylaniline | (No Ligand) | No Reaction | [17] |
Reaction Conditions: Amine (0.2 mmol), 3,3-dimethylallylbenzene (0.3 mmol), Pd(OAc)₂ (5 mol%), Ligand (10 mol%), Ag₂CO₃ (0.2 mmol), HFIP (1.0 mL), 60 °C, 24 h.
The data clearly shows that the bicyclic bissulfoxide ligand is essential for reactivity, as no product was formed in its absence[17].
Experimental Protocols
Protocol 1: General Procedure for Swern Oxidation of a Bicyclic Diol
This protocol is adapted from the synthesis of bicyclo[2.2.1]hept-5-ene-2,3-dione[2].
-
Setup: In a flame-dried, three-necked flask equipped with a dropping funnel, magnetic stirrer, and nitrogen inlet, dissolve dimethyl sulfoxide (DMSO, 2.2 eq.) in anhydrous dichloromethane (DCM) and cool the solution to -78 °C in a dry ice/acetone bath.
-
Activator Addition: Add trifluoroacetic anhydride (1.1 eq.) dropwise to the stirred solution over 10 minutes, ensuring the temperature remains below -65 °C. Stir the resulting mixture for an additional 20 minutes at -78 °C.
-
Substrate Addition: Dissolve the bicyclic diol (1.0 eq.) in a small amount of anhydrous DCM and add it dropwise to the reaction mixture over 15 minutes.
-
Stirring: Stir the reaction mixture at -78 °C for 2 hours.
-
Quenching: Add triethylamine (5.0 eq.) dropwise, which may cause the mixture to become cloudy. After addition is complete, remove the cooling bath and allow the reaction to warm to room temperature over 30 minutes.
-
Workup: Quench the reaction by adding water. Separate the organic layer, and extract the aqueous layer twice with DCM. Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purification: Purify the crude product by flash column chromatography on silica gel to yield the desired α-diketone.
Experimental Workflow for Synthesis and Purification
Caption: General experimental workflow from synthesis to pure product.
References
- 1. researchgate.net [researchgate.net]
- 2. mdpi.com [mdpi.com]
- 3. montclair.edu [montclair.edu]
- 4. pubs.acs.org [pubs.acs.org]
- 5. pubs.acs.org [pubs.acs.org]
- 6. pubs.acs.org [pubs.acs.org]
- 7. An approach to new chiral bicyclic imines and amines via Horner–Wadsworth–Emmons reaction - RSC Advances (RSC Publishing) DOI:10.1039/D0RA02646H [pubs.rsc.org]
- 8. Racemization - Wikipedia [en.wikipedia.org]
- 9. books.rsc.org [books.rsc.org]
- 10. eprints.whiterose.ac.uk [eprints.whiterose.ac.uk]
- 11. BJOC - Inline purification in continuous flow synthesis – opportunities and challenges [beilstein-journals.org]
- 12. Piperazine - Wikipedia [en.wikipedia.org]
- 13. Kevlar - Wikipedia [en.wikipedia.org]
- 14. Bridged bicyclic molecule NMR challenge - Enamine [enamine.net]
- 15. researchgate.net [researchgate.net]
- 16. benchchem.com [benchchem.com]
- 17. mdpi.com [mdpi.com]
Enhancing the selectivity of 1,4-Diazabicyclo[3.2.2]nonane-based ligands
This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) for enhancing the selectivity of 1,4-diazabicyclo[3.2.2]nonane-based ligands.
Frequently Asked Questions (FAQs)
Q1: What is the primary role of the 1,4-diazabicyclo[3.2.2]nonane moiety in ligand design?
A1: The 1,4-diazabicyclo[3.2.2]nonane scaffold serves as a rigid, conformationally constrained cationic center in ligand design.[1][2] Its rigid structure is crucial for enhancing selectivity and stability in metal complexes and can improve binding affinity to target receptors by reducing the entropic penalty upon binding.[1] This scaffold is a prominent feature in ligands targeting nicotinic acetylcholine receptors (nAChRs), particularly the α7 subtype.[3][4][5]
Q2: What are the general strategies for improving the selectivity of these ligands for a specific receptor subtype, such as the α7 nAChR?
A2: Enhancing selectivity involves several rational design approaches:
-
Structural Modification of the Cationic Center: While the 1,4-diazabicyclo[3.2.2]nonane core is effective, systematic modifications, such as replacing it with other piperazine-based scaffolds (e.g., 8-methyl-3,8-diazabicyclo[3.2.1]octane), can be explored to fine-tune selectivity.[3]
-
Varying the Aromatic Moiety: Attaching different aromatic or heteroaromatic systems to the bicyclic core can significantly influence receptor affinity and selectivity. For instance, derivatives with a dibenzothiophene dioxide moiety have shown exceptionally high affinity for α7 nAChRs.[5]
-
Modifying the Linker: The linker connecting the bicyclic amine and the aromatic unit is critical. Carbamate linkers have been shown to be effective in maintaining high affinity, whereas sulfonamide or urea motifs can sometimes lead to a significant drop in affinity for certain nAChR subtypes.[6][7]
-
Exploiting Receptor-Specific Interactions: Designing ligands that form specific hydrogen bonds or interact with unique residues within the target receptor's binding pocket, which are absent in off-target receptors, is a key strategy.[8][9] For example, targeting differences in the S1 pocket or the 10S loop conformation between receptor subtypes can enhance selectivity.[10]
Q3: How does the introduction of fluorine or other halogens affect ligand properties?
A3: Introducing fluorine atoms to the aromatic part of the ligand can modulate its electronic properties and binding affinity.[3] Fluorination is also a common strategy for developing radiolabeled ligands (using ¹⁸F) for use in Positron Emission Tomography (PET) imaging, which allows for in vivo studies of receptor distribution and occupancy.[5][11] For example, fluoro-derivatives of 3-(1,4-diazabicyclo[3.2.2]nonan-4-yl)-dibenzo[b,d]thiophene 5,5-dioxide have been successfully synthesized and radiolabeled for PET imaging of α7-nAChRs.[5]
Q4: What are the most common off-targets for 1,4-diazabicyclo[3.2.2]nonane-based ligands targeting nAChRs, and how can selectivity against them be improved?
A4: Common off-targets include other nAChR subtypes (e.g., α4β2, α3β4) and the structurally related serotonin 5-HT₃ receptor.[3] To improve selectivity, systematic structure-activity relationship (SAR) studies are essential. This involves synthesizing a series of analogs with minor modifications and evaluating their binding affinities across a panel of on-target and off-target receptors. For instance, replacing the 1,4-diazabicyclo[3.2.2]nonane with a 9-methyl-3,9-diazabicyclo[3.3.1]nonane has been shown to significantly decrease affinity for α7 nAChR, indicating the sensitivity of the receptor to the structure of the cationic core.[3]
Troubleshooting Guide
Problem 1: Low yield during the synthesis of 1,4-diazabicyclo[3.2.2]nonane derivatives via Buchwald-Hartwig coupling.
-
Possible Causes & Solutions:
-
Catalyst/Ligand Choice: The choice of palladium catalyst and ligand is crucial. Experiment with different phosphine ligands (e.g., Xantphos, BINAP) and palladium sources (e.g., Pd₂(dba)₃, Pd(OAc)₂) to optimize the reaction.
-
Base and Solvent: The strength and type of base (e.g., NaOt-Bu, Cs₂CO₃) and the solvent (e.g., toluene, dioxane) can significantly impact yield. A common successful combination is Pd₂(dba)₃, Xantphos, and NaOt-Bu in toluene.
-
Reaction Temperature and Time: Ensure the reaction is heated to an appropriate temperature (typically reflux) for a sufficient amount of time. Monitor the reaction progress using TLC or LC-MS.
-
Purity of Reagents: Ensure the 1,4-diazabicyclo[3.2.2]nonane and the aryl halide are pure. Impurities can poison the catalyst.
-
Problem 2: The synthesized ligand shows high affinity but poor selectivity for the target receptor.
-
Possible Causes & Solutions:
-
Insufficient Structural Diversity: The initial design may bind to a conserved region across multiple receptor subtypes. A broader range of analogs needs to be synthesized to probe for subtype-specific interactions.
-
High Lipophilicity: Highly lipophilic and less polar molecules tend to be more promiscuous.[8] Consider introducing more polar functional groups or optimizing the overall physicochemical properties to reduce non-specific binding.
-
Molecular Complexity: Increasing molecular complexity, for example by introducing chiral centers or increasing the fraction of sp³ hybridized carbons, has been shown to enhance target selectivity.[12]
-
Computational Modeling: Use molecular docking and dynamic simulations to compare the binding modes of your ligand in the target receptor versus known off-targets. This can reveal subtle differences in the binding pockets that can be exploited to design more selective compounds.[10]
-
Problem 3: Difficulty in achieving specific binding in radioligand displacement assays.
-
Possible Causes & Solutions:
-
Incorrect Radioligand Concentration: Ensure you are using the radioligand at a concentration near its Kd value for the target receptor.
-
Non-specific Binding: High non-specific binding can mask the specific signal. Try adding a blocking agent for known off-targets, increasing the number of wash steps, or using filter plates pre-treated with a blocking agent like polyethyleneimine (PEI).
-
Incubation Time and Temperature: Optimize the incubation time to ensure the binding reaction has reached equilibrium. Check if the temperature is optimal for receptor stability and binding.
-
Buffer Composition: The pH, ionic strength, and presence of divalent cations in the assay buffer can all affect ligand binding. Ensure the buffer conditions are optimized for your specific receptor.
-
Quantitative Data Summary
The following table summarizes the in vitro binding affinities of various 1,4-diazabicyclo[3.2.2]nonane derivatives for the human α7 nAChR and other receptors, demonstrating the impact of structural modifications on selectivity.
| Compound ID | Core Structure | Aromatic Moiety | Linker | Target Receptor | Ki (nM) | Selectivity Notes | Reference |
| 10a | 1,4-diazabicyclo[3.2.2]nonane | 2-fluorodibenzo[b,d]thiophene 5,5-dioxide | C-N Bond | h α7 nAChR | 0.4 | High affinity and selectivity against h α4β2, h α3β4, and 5-HT₃ receptors. | [3][5] |
| 10b | 1,4-diazabicyclo[3.2.2]nonane | 3-fluorodibenzo[b,d]thiophene 5,5-dioxide | C-N Bond | h α7 nAChR | 1.3 | High affinity for α7. | [3][5] |
| 12a | 9-methyl-3,9-diazabicyclo[3.3.1]nonane | 2-fluorodibenzo[b,d]thiophene 5,5-dioxide | C-N Bond | h α7 nAChR | >10,000 | Replacing the core significantly diminishes affinity. | [3] |
| 13b | 8-methyl-3,8-diazabicyclo[3.2.1]octane | 3-fluorodibenzo[b,d]thiophene 5,5-dioxide | C-N Bond | h α7 nAChR | >10,000 | Demonstrates the importance of the [3.2.2]nonane scaffold. | [3] |
| SSR180711 | 1,4-diazabicyclo[3.2.2]nonane | 4-bromophenyl | Carbamate | h α7 nAChR | 14 | Selective partial agonist. | [13] |
| CP-810,123 | 1,4-diazabicyclo[3.2.2]nonane | 5-methyloxazolo[4,5-b]pyridine | C-N Bond | h α7 nAChR | Potent | Potent and selective agonist. | [4] |
Experimental Protocols
General Protocol for Buchwald-Hartwig Cross-Coupling
This protocol describes the synthesis of 3-(1,4-diazabicyclo[3.2.2]nonan-4-yl)-dibenzo[b,d]thiophene 5,5-dioxide derivatives, as adapted from the literature.[5]
-
Reagents & Setup: In a dry reaction vessel under an inert atmosphere (e.g., argon or nitrogen), combine the aryl bromide (e.g., a fluoro-bromo-dibenzo[b,d]thiophene 5,5-dioxide) (1.0 eq), 1,4-diazabicyclo[3.2.2]nonane (1.2-1.5 eq), a palladium catalyst such as Pd₂(dba)₃ (0.02-0.05 eq), a suitable phosphine ligand like Xantphos (0.04-0.10 eq), and a base such as sodium tert-butoxide (1.5-2.0 eq).
-
Solvent: Add anhydrous toluene or dioxane as the solvent.
-
Reaction: Heat the mixture to reflux (typically 80-110 °C) and stir for 12-24 hours. Monitor the reaction's progress by TLC or LC-MS.
-
Workup: After the reaction is complete, cool the mixture to room temperature. Dilute with an organic solvent (e.g., ethyl acetate) and wash with water and brine.
-
Purification: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. Purify the crude product by column chromatography on silica gel to obtain the desired compound.
Protocol for In Vitro Radioligand Displacement Binding Assay
This protocol is a general guide for assessing the binding affinity of test compounds for the α7 nAChR.
-
Preparation: Prepare cell membranes from a cell line stably expressing the human α7 nAChR.
-
Assay Buffer: Use an appropriate buffer, such as 50 mM Tris-HCl, pH 7.4, containing 120 mM NaCl, 5 mM KCl, 2 mM CaCl₂, and 1 mM MgCl₂.
-
Incubation Mixture: In a 96-well plate, combine the cell membranes, a fixed concentration of a suitable α7-selective radioligand (e.g., [³H]A-585539 or [¹²⁵I]α-bungarotoxin), and varying concentrations of the test compound (typically from 10⁻¹¹ to 10⁻⁵ M).
-
Non-specific Binding: To determine non-specific binding, use a high concentration of a known α7 agonist or antagonist (e.g., nicotine or methyllycaconitine) in a parallel set of wells.
-
Incubation: Incubate the plates at a controlled temperature (e.g., 22 °C or 37 °C) for a sufficient time to reach equilibrium (e.g., 60-120 minutes).
-
Harvesting: Terminate the assay by rapid filtration through glass fiber filters (e.g., Whatman GF/B) pre-soaked in a blocking solution. Wash the filters rapidly with ice-cold assay buffer to remove unbound radioligand.
-
Quantification: Measure the radioactivity retained on the filters using a scintillation counter.
-
Data Analysis: Calculate the specific binding by subtracting the non-specific binding from the total binding. Plot the percentage of specific binding against the logarithm of the test compound concentration. Determine the IC₅₀ value using non-linear regression analysis and then calculate the inhibition constant (Ki) using the Cheng-Prusoff equation.
Visualizations
References
- 1. connectsci.au [connectsci.au]
- 2. 1,4-Diazabicyclo[3.2.2]nonane [myskinrecipes.com]
- 3. mdpi.com [mdpi.com]
- 4. pubs.acs.org [pubs.acs.org]
- 5. Derivatives of dibenzothiophene for PET imaging of α7-Nicotinic Acetylcholine Receptors - PMC [pmc.ncbi.nlm.nih.gov]
- 6. The 3,7-diazabicyclo[3.3.1]nonane scaffold for subtype selective nicotinic acetylcholine receptor (nAChR) ligands: Part 1. The influence of different hydrogen bond acceptor systems on alkyl and (hetero)aryl substituents - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Synthesis and SAR studies of 1,4-diazabicyclo[3.2.2]nonane phenyl carbamates--subtype selective, high affinity alpha7 nicotinic acetylcholine receptor agonists - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Rational Approaches to Improving Selectivity in Drug Design - PMC [pmc.ncbi.nlm.nih.gov]
- 9. pubs.acs.org [pubs.acs.org]
- 10. mdpi.com [mdpi.com]
- 11. CN104262348A - Alpha7 nicotinic acetylcholine receptor ligand and preparation method thereof - Google Patents [patents.google.com]
- 12. Molecular Connectivity Predefines Polypharmacology: Aliphatic Rings, Chirality, and sp3 Centers Enhance Target Selectivity - PMC [pmc.ncbi.nlm.nih.gov]
- 13. researchgate.net [researchgate.net]
Addressing off-target effects of 1,4-Diazabicyclo[3.2.2]nonane compounds in cellular assays
This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) to address potential off-target effects of 1,4-Diazabicyclo[3.2.2]nonane compounds in cellular assays.
Frequently Asked Questions (FAQs)
Q1: What are the known primary targets of 1,4-Diazabicyclo[3.2.2]nonane-based compounds?
A1: The 1,4-Diazabicyclo[3.2.2]nonane scaffold is a privileged structure in medicinal chemistry, frequently used to design ligands for nicotinic acetylcholine receptors (nAChRs), particularly the α7 subtype.[1][2][3][4][5][6] Derivatives have been developed as agonists, partial agonists, and positive allosteric modulators for these receptors.[2]
Q2: What are the most common off-target families associated with this compound class?
A2: Due to their structural features, particularly the basic nitrogen atom, 1,4-Diazabicyclo[3.2.2]nonane derivatives can exhibit affinity for other receptors and ion channels. The most commonly reported off-target interactions include:
-
Sigma (σ) Receptors (σ1 and σ2): Several studies have shown that diazabicyclic compounds can bind to sigma receptors with varying affinities, which can contribute to unexpected cytotoxicity or other cellular effects.[7][8][9]
-
hERG Ion Channel: Interaction with the hERG (human Ether-à-go-go-Related Gene) potassium channel is a critical off-target effect to consider for many nitrogen-containing small molecules, as it can lead to cardiotoxicity. Some derivatives have been specifically engineered to reduce hERG affinity.[1][2]
-
Other Nicotinic Acetylcholine Receptor Subtypes: While often designed for α7 selectivity, some compounds may exhibit cross-reactivity with other nAChR subtypes, such as α4β2.[1][5]
-
Serotonin Receptors (e.g., 5-HT3): Structural similarities to endogenous ligands can lead to interactions with serotonin receptors. For instance, some α7 nAChR agonists have shown affinity for the 5-HT3 receptor.[1]
Q3: My compound is showing cytotoxicity at concentrations where I expect to see a target-specific effect. What could be the cause?
A3: Unexpected cytotoxicity is a common issue and can arise from several sources:
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General Cellular Toxicity: The compound may be inducing a general cytotoxic response unrelated to its intended target, possibly through mechanisms like mitochondrial dysfunction or membrane disruption.
-
On-Target Toxicity: The intended target, when modulated, might trigger a cytotoxic signaling cascade in the specific cell line you are using.
-
Off-Target Toxicity: The compound could be interacting with an off-target protein (like sigma receptors) that mediates a cytotoxic effect.[7][10][11] It is crucial to perform counter-screens and cytotoxicity assays in target-negative cell lines to distinguish between these possibilities.
Q4: How can I proactively assess the selectivity of my 1,4-Diazabicyclo[3.2.2]nonane compound?
A4: A tiered approach to selectivity profiling is recommended:
-
In Silico Profiling: Use computational tools and databases to predict potential off-target interactions based on the compound's structure.[12][13]
-
Focused Panel Screening: Test your compound in radioligand binding or enzymatic assays against a panel of common off-targets, including sigma receptors, the hERG channel, and a broad range of GPCRs and kinases.
-
Broad Profiling: For lead compounds, consider broader screening platforms like proteome microarrays to identify a wide range of potential binding partners.[14]
-
Cellular Thermal Shift Assay (CETSA): This method can confirm target engagement in a cellular context and identify off-target binding by observing changes in protein thermal stability.
Troubleshooting Guides
Issue 1: Unexpected or High Levels of Cell Death
Your 1,4-diazabicyclo[3.2.2]nonane compound, designed as a specific modulator, is causing significant cytotoxicity in your cellular assay.
Caption: Troubleshooting workflow for unexpected cytotoxicity.
Issue 2: Inconsistent or Non-Reproducible Assay Results
You are observing high variability in your assay readout when treating cells with your compound.
-
Check for Compound Solubility and Stability:
-
Problem: The compound may be precipitating in the culture medium, leading to inconsistent effective concentrations.
-
Solution: Visually inspect the media for precipitates under a microscope. Determine the compound's kinetic solubility in your specific assay medium. Consider using a lower concentration or a different formulation solvent (ensure the solvent itself is not causing effects).
-
-
Evaluate Assay Interference:
-
Problem: The compound may interfere with the assay technology itself (e.g., autofluorescence in a fluorescence-based readout, inhibition of a reporter enzyme like luciferase).
-
Solution: Run control experiments with the compound in the absence of cells (or in cell lysates) to check for direct effects on the assay signal.
-
-
Assess Cell Health and Culture Conditions:
-
Problem: Inconsistent cell passage number, density, or subtle contamination (e.g., mycoplasma) can alter cellular responses.
-
Solution: Standardize cell culture protocols strictly. Regularly test for mycoplasma contamination. Ensure cells are in a healthy, logarithmic growth phase at the time of the experiment.
-
Quantitative Data Summary
The following tables summarize reported affinity (Ki) and potency (IC50/EC50) data for representative 1,4-Diazabicyclo[3.2.2]nonane derivatives, illustrating on-target versus off-target activities.
Table 1: On-Target vs. Off-Target Binding Affinity
| Compound Class/Example | Primary Target (α7 nAChR) | Off-Target (Sigma-1 Receptor) | Off-Target (Sigma-2 Receptor) | Off-Target (5-HT3 Receptor) | Reference |
| Benzyl Ether Derivative (11a) | - | Ki = 154 nM | - | - | [7] |
| Enantiomer (ent-11a) | - | Ki = 91 nM | - | - | [7] |
| Benzylidene Derivative (17b) | - | - | Ki = 159 nM | - | [7] |
| CP-810,123 | Ki = 13.5 nM | - | - | Ki = 269 nM | [1] |
| SSR180711 | Ki = 14 nM (human) | - | - | - | [2] |
Table 2: On-Target Potency vs. Off-Target Cytotoxicity
| Compound Example | Primary Target Potency (EC50) | Cell Line | Cytotoxic Potency (IC50 / CC50) | Cell Line | Reference |
| CP-810,123 | 244 nM (α7 nAChR) | GH4C1 | > 40,000 nM (hERG) | hERG-expressing cells | [1][2] |
| Benzyl Ether (11a) | - | - | 0.92 µM | A-427 Lung Cancer | [7] |
| Thiosemicarbazone (5) | - | - | 0.05-0.77 µM | CCRF-CEM Leukemia | [11] |
Experimental Protocols
Protocol 1: Sulforhodamine B (SRB) Cytotoxicity Assay
This assay assesses cell viability by measuring total cellular protein content.
Methodology:
-
Cell Plating: Seed cells in a 96-well plate at a predetermined optimal density and allow them to adhere overnight.
-
Compound Treatment: Add serial dilutions of the 1,4-diazabicyclo[3.2.2]nonane compound to the wells. Include a vehicle-only control and a positive control for cytotoxicity (e.g., doxorubicin).
-
Incubation: Incubate the plate for a specified period (e.g., 48-72 hours) under standard cell culture conditions.
-
Cell Fixation: Gently remove the medium and fix the cells by adding cold 10% (w/v) trichloroacetic acid (TCA). Incubate for 1 hour at 4°C.
-
Washing: Wash the plate five times with slow-running tap water to remove TCA and let it air dry.
-
Staining: Add 0.057% (w/v) SRB solution in 1% acetic acid to each well and incubate at room temperature for 30 minutes.
-
Washing: Quickly wash the plate four times with 1% (v/v) acetic acid to remove unbound dye. Let the plate air dry.
-
Solubilization: Add 10 mM Tris base solution (pH 10.5) to each well to solubilize the protein-bound dye.
-
Readout: Measure the absorbance at 510 nm using a microplate reader.
-
Analysis: Calculate the percentage of cell survival relative to the vehicle control and determine the CC50 value from the dose-response curve.
Protocol 2: Radioligand Binding Assay for Off-Target Assessment (e.g., Sigma-1 Receptor)
This protocol determines the binding affinity (Ki) of a test compound by measuring its ability to compete with a known radioligand for a specific receptor.
Methodology:
-
Membrane Preparation: Prepare cell membranes from a cell line expressing a high level of the receptor of interest (e.g., Sigma-1).
-
Assay Setup: In a 96-well plate, add assay buffer, the prepared cell membranes, a fixed concentration of the appropriate radioligand (e.g., [³H]-(+)-pentazocine for Sigma-1), and serial dilutions of the test compound.
-
Nonspecific Binding: To a set of control wells, add a high concentration of a known unlabeled ligand (e.g., haloperidol) to determine nonspecific binding.
-
Incubation: Incubate the plate at room temperature for a specified time to reach binding equilibrium.
-
Harvesting: Rapidly filter the contents of each well through a glass fiber filter plate using a cell harvester to separate bound from free radioligand.
-
Washing: Wash the filters multiple times with ice-cold wash buffer.
-
Readout: Allow the filters to dry, add scintillation cocktail, and measure the radioactivity using a scintillation counter.
-
Analysis: Calculate the specific binding and determine the IC50 of the test compound. Convert the IC50 to a Ki value using the Cheng-Prusoff equation.
Visualizations
Signaling Pathway: Potential Off-Target Effects via Sigma Receptors
Caption: On-target vs. potential off-target signaling pathways.
General Workflow for Off-Target Identification
Caption: A general experimental workflow for identifying off-targets.
References
- 1. Nicotinic acetylcholine receptor ligands; a patent review (2006-2011) - PMC [pmc.ncbi.nlm.nih.gov]
- 2. α7 Nicotinic Receptor Agonists: Potential Therapeutic Drugs for Treatment of Cognitive Impairments in Schizophrenia and Alzheimer’s Disease [openmedicinalchemistryjournal.com]
- 3. Therapeutic Targeting of α7 Nicotinic Acetylcholine Receptors - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. mdpi.com [mdpi.com]
- 6. air.unimi.it [air.unimi.it]
- 7. merckmillipore.com [merckmillipore.com]
- 8. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 9. pubs.acs.org [pubs.acs.org]
- 10. The Presence of a Cyclohexyldiamine Moiety Confers Cytotoxicity to Pentacyclic Triterpenoids - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Synthesis, cytotoxicity, and antitumor activity of copper(II) and iron(II) complexes of (4)N-azabicyclo[3.2.2]nonane thiosemicarbazones derived from acyl diazines - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. Frontiers | Novel Computational Approach to Predict Off-Target Interactions for Small Molecules [frontiersin.org]
- 13. Novel Computational Approach to Predict Off-Target Interactions for Small Molecules - PMC [pmc.ncbi.nlm.nih.gov]
- 14. benchchem.com [benchchem.com]
Validation & Comparative
Comparing 1,4-Diazabicyclo[3.2.2]nonane dihydrochloride to other α7 nAChR agonists.
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of the α7 nicotinic acetylcholine receptor (nAChR) agonist 1,4-Diazabicyclo[3.2.2]nonane dihydrochloride and its derivatives, with a focus on the well-characterized compound SSR180711, against other prominent α7 nAChR agonists such as PNU-282987, GTS-21 (DMXB-A), and AR-R17779. The information presented is supported by experimental data to aid in the selection of appropriate compounds for research and development.
Introduction to α7 nAChR Agonists
The α7 nicotinic acetylcholine receptor is a ligand-gated ion channel that plays a crucial role in various cognitive functions and inflammatory processes.[1] Agonists targeting this receptor are of significant interest for their therapeutic potential in neurological and psychiatric disorders, including Alzheimer's disease, schizophrenia, and inflammation.[2] The 1,4-diazabicyclo[3.2.2]nonane scaffold is a key structural component of several selective α7 nAChR agonists.[3][4] This guide focuses on SSR180711, a notable compound containing this scaffold, and compares its pharmacological profile to other widely studied α7 nAChR agonists.
Comparative Pharmacological Data
The following tables summarize the key quantitative data for SSR180711 and other selected α7 nAChR agonists, providing a basis for comparing their potency, efficacy, and selectivity.
Table 1: Binding Affinity (Ki) for α7 nAChR
| Compound | Ki (nM) - Human α7 nAChR | Ki (nM) - Rat α7 nAChR | Other Receptor Affinities (Ki or IC50 in nM) |
| SSR180711 | 14[3][5] | 22[3][5] | - |
| PNU-282987 | - | 27[3] | 5-HT3 (IC50 = 4541) |
| GTS-21 (DMXB-A) | - | - | human α4β2 (Ki = 20), 5-HT3A (IC50 = 3100) |
| AR-R17779 | - | - | - |
Table 2: Efficacy (EC50) and Intrinsic Activity
| Compound | EC50 - Human α7 nAChR | Intrinsic Activity (vs. ACh) | Experimental System |
| SSR180711 | 4.4 µM | 51% | Xenopus oocytes[5] |
| PNU-282987 | - | - | - |
| GTS-21 (DMXB-A) | 11 µM | 9% | Xenopus oocytes[6] |
| AR-R17779 | - | Full agonist | - |
Note: Data for PNU-282987 and AR-R17779 EC50 and intrinsic activity on human α7 nAChR were not specified in the provided search results.
Signaling Pathways of α7 nAChR Activation
Activation of the α7 nAChR triggers several downstream signaling cascades that are crucial for its neuroprotective and anti-inflammatory effects. The two primary pathways identified are the JAK2/STAT3 pathway and the PI3K/Akt pathway.
Caption: Downstream signaling pathways activated by α7 nAChR agonists.
Experimental Protocols
The characterization and comparison of α7 nAChR agonists typically involve a series of in vitro and in vivo experiments. Below are generalized protocols for key assays.
Radioligand Binding Assay
Objective: To determine the binding affinity (Ki) of a compound for the α7 nAChR.
Protocol:
-
Membrane Preparation: Prepare crude membrane fractions from rat hippocampus or cells expressing the target receptor.[7]
-
Incubation: Incubate the membrane preparation with a radiolabeled α7 nAChR antagonist, such as [³H]-MLA, and varying concentrations of the test compound.[7]
-
Separation: Separate the bound and free radioligand by rapid filtration.
-
Quantification: Measure the radioactivity of the filters using liquid scintillation counting.
-
Data Analysis: Calculate the Ki value from the IC50 value (the concentration of the test compound that inhibits 50% of the specific binding of the radioligand) using the Cheng-Prusoff equation.
Two-Electrode Voltage Clamp (TEVC) in Xenopus Oocytes
Objective: To measure the functional activity (EC50 and intrinsic activity) of an agonist by recording ion channel currents.
Protocol:
-
Oocyte Preparation: Harvest and prepare Xenopus laevis oocytes.[8]
-
cRNA Injection: Inject oocytes with cRNA encoding the human α7 nAChR.[9]
-
Incubation: Incubate the oocytes for 2-5 days to allow for receptor expression.[9]
-
Electrophysiological Recording: Place the oocyte in a recording chamber and impale it with two electrodes for voltage clamping.[8]
-
Agonist Application: Perfuse the oocyte with varying concentrations of the test agonist and record the resulting inward currents.[7]
-
Data Analysis: Plot the current responses against the agonist concentration to determine the EC50 and maximal response.
Caption: General experimental workflow for α7 nAChR agonist screening.
Calcium Imaging Assay
Objective: To measure the increase in intracellular calcium concentration upon α7 nAChR activation, as a functional readout of receptor activity.
Protocol:
-
Cell Culture: Culture cells stably expressing the human α7 nAChR (e.g., HEK-293 cells).[10]
-
Dye Loading: Load the cells with a calcium-sensitive fluorescent dye (e.g., Fluo-4 AM).[11]
-
Agonist Application: Apply varying concentrations of the test agonist to the cells.
-
Fluorescence Measurement: Measure the change in fluorescence intensity over time using a fluorescence microscope or a plate reader.[12]
-
Data Analysis: Quantify the increase in intracellular calcium concentration and determine the EC50 of the agonist.
Conclusion
The selection of an appropriate α7 nAChR agonist for research depends on the specific experimental goals. SSR180711, with its 1,4-diazabicyclo[3.2.2]nonane core, demonstrates high affinity for both human and rat α7 nAChRs and acts as a partial agonist.[3][5] In comparison, PNU-282987 exhibits high selectivity, while GTS-21 has shown effects on other receptors like α4β2 nAChR.[6] AR-R17779 is noteworthy for its profile as a full agonist. The detailed pharmacological data and experimental protocols provided in this guide are intended to facilitate informed decisions in the advancement of research and drug development targeting the α7 nicotinic acetylcholine receptor.
References
- 1. α7 Nicotinic Receptor Agonists: Potential Therapeutic Drugs for Treatment of Cognitive Impairments in Schizophrenia and Alzheimer’s Disease - PMC [pmc.ncbi.nlm.nih.gov]
- 2. CN104262348A - Alpha7 nicotinic acetylcholine receptor ligand and preparation method thereof - Google Patents [patents.google.com]
- 3. α7 Nicotinic Receptor Agonists: Potential Therapeutic Drugs for Treatment of Cognitive Impairments in Schizophrenia and Alzheimer’s Disease [openmedicinalchemistryjournal.com]
- 4. α7 Nicotinic Receptor Agonists: Potential Therapeutic Drugs for Treatment of Cognitive Impairments in Schizophrenia and Alzheimer’s Disease [openmedicinalchemistryjournal.com]
- 5. SSR180711, a novel selective alpha7 nicotinic receptor partial agonist: (1) binding and functional profile - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. The current agonists and positive allosteric modulators of α7 nAChR for CNS indications in clinical trials - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Identification and in vitro pharmacological characterization of a novel and selective α7 nicotinic acetylcholine receptor agonist, Br-IQ17B - PMC [pmc.ncbi.nlm.nih.gov]
- 8. USING XENOPUS OOCYTES IN NEUROLOGICAL DISEASE DRUG DISCOVERY - PMC [pmc.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. utsouthwestern.elsevierpure.com [utsouthwestern.elsevierpure.com]
- 11. Calcium signalling mediated through α7 and non-α7 nAChR stimulation is differentially regulated in bovine chromaffin cells to induce catecholamine release - PMC [pmc.ncbi.nlm.nih.gov]
- 12. researchgate.net [researchgate.net]
A Comparative Analysis of 1,4-Diazabicyclo[3.2.2]nonane Derivatives and PNU-282987 for α7 Nicotinic Acetylcholine Receptor Agonism
For Researchers, Scientists, and Drug Development Professionals: An Objective Comparison of Efficacy and Experimental Data
The α7 nicotinic acetylcholine receptor (nAChR) has emerged as a promising therapeutic target for a range of neurological and psychiatric disorders, including Alzheimer's disease, schizophrenia, and inflammatory conditions. This has led to the development of numerous selective agonists, among which PNU-282987 and a class of compounds based on the 1,4-diazabicyclo[3.2.2]nonane scaffold have garnered significant attention. This guide provides a comprehensive comparison of the efficacy of these two classes of α7 nAChR agonists, supported by available experimental data, to aid researchers in their drug discovery and development efforts.
Executive Summary
This guide presents a head-to-head comparison of 1,4-diazabicyclo[3.2.2]nonane derivatives, with a focus on well-characterized examples like SSR180711 and CP-810,123, against the widely studied α7 nAChR agonist, PNU-282987. The comparison encompasses binding affinity, in vitro functional activity, and in vivo efficacy in preclinical models of cognitive function and other relevant physiological processes. While both classes of compounds demonstrate potent agonism at the α7 nAChR, notable differences in their pharmacological profiles exist.
Data Presentation: A Quantitative Comparison
The following tables summarize the available quantitative data from various experimental assays, providing a clear comparison of the efficacy of representative 1,4-diazabicyclo[3.2.2]nonane derivatives and PNU-282987.
Table 1: Comparative Binding Affinity for α7 nAChR
| Compound | Assay Type | Species | Ki (nM) | ED50 (mg/kg) |
| PNU-282987 | [³H]α-bungarotoxin displacement | Rat | 27[1] | 5.5[2] |
| SSR180711 | [³H]α-bungarotoxin displacement | Rat | 22 | 1.7[2] |
| [³H]α-bungarotoxin displacement | Human | 14 | - | |
| CP-810,123 | Radioligand binding | Rat | - | - |
Note: A lower Ki or ED50 value indicates a higher binding affinity.
Table 2: Comparative In Vitro Functional Activity (Electrophysiology)
| Compound | Cell Type | Agonist Activity | EC50 (nM) |
| PNU-282987 | Rat Hippocampal Neurons | Full Agonist | 154[1] |
| SSR180711 | Recombinant human α7 nAChRs | Partial Agonist | - |
| CP-810,123 | - | Agonist | - |
Note: A lower EC50 value indicates greater potency. Direct comparative electrophysiological studies between these compounds in the same experimental setup are limited in the reviewed literature.
Table 3: Comparative In Vivo Efficacy in Cognitive and Behavioral Models
| Compound | Animal Model | Assay | Outcome |
| PNU-282987 | Rat | Auditory Sensory Gating (P50 suppression) | Restored amphetamine-induced gating deficit[3] |
| SSR180711 | Rat/Mouse | Novel Object Recognition | Enhanced episodic memory |
| Rat | Auditory Sensory Gating (P50 suppression) | - | |
| Mouse | Forced Swim Test/Tail Suspension Test | Showed antidepressant-like activity[2] | |
| CP-810,123 | Rodent | Auditory Sensory Gating | Showed efficacy |
| Rodent | Novel Object Recognition | Showed efficacy[3] |
Experimental Protocols
Detailed methodologies for the key experiments cited in this guide are provided below to ensure reproducibility and aid in the design of future studies.
Radioligand Binding Assay ([³H]α-bungarotoxin displacement)
This assay is used to determine the binding affinity of a compound to the α7 nAChR.
-
Tissue Preparation: Whole brains from adult male Wistar rats are homogenized in a buffer solution. The homogenate is then centrifuged to isolate the membrane fraction containing the α7 nAChRs.
-
Incubation: The membrane preparation is incubated with a fixed concentration of [³H]α-bungarotoxin (a radiolabeled antagonist that specifically binds to α7 nAChRs) and varying concentrations of the test compound (e.g., PNU-282987 or SSR180711).
-
Separation and Scintillation Counting: After incubation, the bound and free radioligand are separated by rapid filtration. The radioactivity of the filter-bound membrane fraction is then measured using a scintillation counter.
-
Data Analysis: The concentration of the test compound that inhibits 50% of the specific binding of [³H]α-bungarotoxin (IC50) is determined. The Ki (inhibitory constant) is then calculated from the IC50 value using the Cheng-Prusoff equation. The ex vivo binding ED50 is determined by administering the compound to the animal and then measuring the displacement of a radioligand in brain tissue homogenates.
Electrophysiology (Whole-Cell Patch-Clamp)
This technique is employed to measure the functional activity of the compounds on α7 nAChRs.
-
Cell Preparation: Primary cultures of rat hippocampal neurons are prepared and maintained in vitro.
-
Recording: Whole-cell patch-clamp recordings are performed on these neurons. A glass micropipette filled with an internal solution is used to form a high-resistance seal with the cell membrane. The membrane patch is then ruptured to allow electrical access to the cell's interior.
-
Drug Application: The test compound (e.g., PNU-282987) is applied to the neuron at various concentrations using a perfusion system.
-
Data Acquisition and Analysis: The resulting ion currents, evoked by the activation of α7 nAChRs, are recorded and analyzed. The concentration of the compound that produces 50% of the maximal response (EC50) is determined to assess its potency.
Novel Object Recognition (NOR) Test
The NOR test is a behavioral assay used to assess learning and memory in rodents.
-
Habituation: On the first day, each rodent is individually placed in an open-field arena for a set period to acclimate to the environment.
-
Training (Familiarization): On the second day, two identical objects are placed in the arena, and the rodent is allowed to freely explore them for a defined duration.
-
Testing (Choice): After a retention interval (e.g., 24 hours), one of the familiar objects is replaced with a novel object. The rodent is then returned to the arena, and the time spent exploring each object is recorded.
-
Data Analysis: A discrimination index is calculated as the difference in time spent exploring the novel and familiar objects, divided by the total exploration time. A higher discrimination index indicates better recognition memory.
Auditory Sensory Gating (P50 Suppression)
This electrophysiological paradigm is used to measure the brain's ability to filter out redundant auditory information, a process often impaired in schizophrenia.
-
Animal Preparation: Rats are anesthetized, and recording electrodes are implanted in the hippocampus or placed on the scalp to record auditory-evoked potentials.
-
Stimulation: A paired-click paradigm is used, where two identical auditory stimuli (clicks) are presented with a short inter-stimulus interval (e.g., 500 ms).
-
Recording: The brain's electrical response to each click is recorded. The P50 is a positive-going wave that occurs approximately 50 ms after the stimulus.
-
Data Analysis: The amplitude of the P50 wave in response to the first click (S1) and the second click (S2) is measured. The ratio of the S2 amplitude to the S1 amplitude (S2/S1 ratio) is calculated. A smaller ratio indicates better sensory gating.
Signaling Pathways and Experimental Workflows
The following diagrams, generated using Graphviz (DOT language), illustrate the key signaling pathway activated by α7 nAChR agonists and a typical experimental workflow for their comparative evaluation.
α7 Nicotinic Acetylcholine Receptor Signaling Pathway
Activation of the α7 nAChR by an agonist leads to the influx of calcium ions, which in turn triggers a cascade of downstream signaling events.
Caption: α7 nAChR signaling cascade.
Comparative Experimental Workflow
A logical workflow for the comparative evaluation of novel α7 nAChR agonists is depicted below.
Caption: Agonist comparison workflow.
Conclusion
Both 1,4-diazabicyclo[3.2.2]nonane derivatives and PNU-282987 are potent agonists of the α7 nAChR. The available data suggests that specific 1,4-diazabicyclo[3.2.2]nonane derivatives, such as SSR180711, may exhibit higher binding affinity and a broader range of in vivo effects, including antidepressant-like properties, compared to PNU-282987. However, it is crucial to note the limited availability of direct, head-to-head comparative studies, particularly in the realm of electrophysiology.
Researchers are encouraged to conduct comprehensive side-by-side evaluations using standardized protocols to definitively delineate the efficacy profiles of these promising compound classes. The experimental methodologies and comparative data presented in this guide provide a solid foundation for such future investigations, ultimately aiming to accelerate the development of novel and effective therapies targeting the α7 nicotinic acetylcholine receptor.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. researchprofiles.ku.dk [researchprofiles.ku.dk]
- 3. The selective alpha7 nicotinic acetylcholine receptor agonist PNU-282987 [N-[(3R)-1-Azabicyclo[2.2.2]oct-3-yl]-4-chlorobenzamide hydrochloride] enhances GABAergic synaptic activity in brain slices and restores auditory gating deficits in anesthetized rats - PubMed [pubmed.ncbi.nlm.nih.gov]
A Comparative Guide to the Binding Affinity of Novel 1,4-Diazabicyclo[3.2.2]nonane Analogs for the α7 Nicotinic Acetylcholine Receptor
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of the binding affinity of novel 1,4-Diazabicyclo[3.2.2]nonane analogs targeting the α7 nicotinic acetylcholine receptor (nAChR). The α7 nAChR is a crucial therapeutic target for cognitive and neurological disorders, making the development of potent and selective ligands a significant area of research. This document summarizes quantitative binding data, details key experimental protocols for affinity validation, and visualizes relevant biological pathways and workflows to support researchers in drug discovery and development.
Data Presentation: Comparative Binding Affinities
The following tables summarize the in vitro binding affinities (Ki) of several 1,4-Diazabicyclo[3.2.2]nonane analogs and established reference compounds for the α7 nAChR. Lower Ki values indicate higher binding affinity.
| Compound ID | Structure | Target Receptor | Binding Affinity (Ki) [nM] | Reference Compound |
| Novel Analog 1 (SSR180711) | 4-bromophenyl 1,4-diazabicyclo[3.2.2]nonane-4-carboxylate | Human α7 nAChR | 14 | N/A |
| Rat α7 nAChR | 22 | N/A | ||
| Novel Analog 2 (CP-810,123) | 4-(5-methyloxazolo[4,5-b]pyridin-2-yl)-1,4-diazabicyclo[3.2.2]nonane | Rat α7 nAChR | 13.5 | N/A |
| Novel Analog 3 (Compound 7aa) | 1,4-diazabicyclo[3.2.2]nonane phenyl carbamate | α7 nAChR | 23 | N/A |
| Novel Analog 4 (Dibenzothiophene Derivative 5) | 3-(1,4-diazabicyclo[3.2.2]nonan-4-yl)dibenzo[b,d]thiophene 5,5-dioxide | α7 nAChR | 0.023 | N/A |
| Novel Analog 5 (Fluoro-dibenzothiophene 7a) | Fluoro-derivative of compound 5 | α7 nAChR | 0.4 | N/A |
| Novel Analog 6 (Fluoro-dibenzothiophene 7c) | Fluoro-derivative of compound 5 | α7 nAChR | 1.3 | N/A |
| Reference 1 (PNU-282987) | N/A | Rat α7 nAChR | 27 | N/A |
| Reference 2 (A-582941) | N/A | Human α7 nAChR | 17 | N/A |
| Rat α7 nAChR | 10.8 | N/A |
Experimental Protocols
Detailed methodologies for the key experiments cited in the validation of binding affinity are provided below.
Radioligand Displacement Binding Assay
This assay is a standard method to determine the binding affinity of a test compound by measuring its ability to displace a radiolabeled ligand from its receptor.
Objective: To determine the inhibition constant (Ki) of novel 1,4-Diazabicyclo[3.2.2]nonane analogs for the α7 nAChR.
Materials:
-
Receptor Source: Membranes from cell lines stably expressing the human α7 nAChR (e.g., SH-SY5Y or GH4C1 cells) or rat brain tissue homogenates (e.g., hippocampus or cortex).
-
Radioligand: [³H]-methyllycaconitine ([³H]-MLA) or [¹²⁵I]-α-bungarotoxin, selective α7 nAChR antagonists.
-
Test Compounds: Novel 1,4-Diazabicyclo[3.2.2]nonane analogs and reference compounds.
-
Assay Buffer: e.g., 50 mM Tris-HCl, pH 7.4, containing 120 mM NaCl, 5 mM KCl, 2 mM CaCl₂, and 1 mM MgCl₂.
-
Non-specific Binding Control: A high concentration of a known α7 nAChR ligand (e.g., nicotine or unlabeled MLA).
-
Instrumentation: Scintillation counter or gamma counter.
Procedure:
-
Membrane Preparation: Homogenize the cell pellets or brain tissue in ice-cold assay buffer. Centrifuge the homogenate and resuspend the pellet in fresh buffer. Repeat the wash step. The final pellet is resuspended in the assay buffer to a specific protein concentration.
-
Assay Setup: In a 96-well plate, add the membrane preparation, a fixed concentration of the radioligand, and varying concentrations of the test compound.
-
Incubation: Incubate the plates for a defined period (e.g., 60-120 minutes) at a specific temperature (e.g., 4°C or room temperature) to allow the binding to reach equilibrium.
-
Termination: Rapidly filter the contents of each well through glass fiber filters to separate bound from free radioligand. Wash the filters with ice-cold wash buffer to remove non-specifically bound radioactivity.
-
Detection: Measure the radioactivity retained on the filters using a scintillation or gamma counter.
-
Data Analysis: Determine the IC50 value (the concentration of the test compound that inhibits 50% of the specific binding of the radioligand) from the competition curves. Calculate the Ki value using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.
Mandatory Visualizations
Signaling Pathways and Experimental Workflows
Caption: Downstream signaling pathways of α7 nAChR activation.
Caption: Experimental workflow for radioligand displacement assay.
Comparative Analysis of 1,4-Diazabicyclo[3.2.2]nonane Scaffold Cross-Reactivity with Nicotinic Acetylcholine Receptor Subtypes
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative analysis of the cross-reactivity of compounds based on the 1,4-Diazabicyclo[3.2.2]nonane scaffold with various nicotinic acetylcholine receptor (nAChR) subtypes. The data presented herein is derived from publicly available research, primarily focusing on derivatives designed as selective ligands for the α7 nAChR subtype. While comprehensive cross-reactivity data for the unsubstituted parent compound, 1,4-Diazabicyclo[3.2.2]nonane, is limited in the reviewed literature, the analysis of its derivatives offers significant insights into the selectivity profile of this chemical scaffold.
Introduction to 1,4-Diazabicyclo[3.2.2]nonane and nAChRs
The 1,4-Diazabicyclo[3.2.2]nonane (1,4-DAB) scaffold is a key pharmacophore in the development of ligands targeting nicotinic acetylcholine receptors (nAChRs).[1][2] nAChRs are pentameric ligand-gated ion channels that play a crucial role in synaptic transmission in the central and peripheral nervous systems.[3] The diversity of nAChR subtypes, arising from different combinations of α and β subunits, allows for a wide range of physiological functions and presents opportunities for the development of subtype-selective therapeutics for conditions such as Alzheimer's disease, schizophrenia, and pain.[3][4] The homomeric α7 and heteromeric α4β2 subtypes are among the most abundant and studied nAChRs in the brain.[1][5] This guide focuses on the binding affinity of 1,4-DAB derivatives across several key nAChR subtypes to elucidate the selectivity profile of this scaffold.
Quantitative Cross-Reactivity Data
The following table summarizes the in vitro binding affinities (Ki, in nM) of various 1,4-Diazabicyclo[3.2.2]nonane derivatives for several human nAChR subtypes and the serotonin type 3 (5-HT3) receptor, which shares structural homology with nAChRs. The data is compiled from studies by Gao et al., who investigated a series of these compounds as potential PET imaging agents for the α7 nAChR.[2]
| Compound Reference | α7 | α2β2 | α2β4 | α3β2 | α3β4 | α4β2 | α4β4 | 5-HT3 | Selectivity (α7 vs. other nAChRs) |
| 7a | 0.4 | >10,000 | 4,120 | >10,000 | 1,100 | 1,830 | >10,000 | 250 | High |
| 7c | 1.3 | >10,000 | 7,800 | >10,000 | 2,300 | 3,500 | >10,000 | 1,100 | High |
| 7d | 20 | >10,000 | >10,000 | >10,000 | 4,800 | 6,200 | >10,000 | >10,000 | High |
| 7e | 1.8 | >10,000 | 8,900 | >10,000 | 3,100 | 4,100 | >10,000 | 1,500 | High |
| 15 | 0.8 | >10,000 | 6,500 | >10,000 | 1,900 | 2,800 | >10,000 | 850 | High |
Data extracted from Gao et al. J Med Chem. Author manuscript; available in PMC 2014 October 10.[2]
Experimental Protocols
Detailed methodologies are crucial for the replication and validation of scientific findings. Below are representative protocols for key experiments used to determine the cross-reactivity of 1,4-Diazabicyclo[3.2.2]nonane derivatives.
Competitive Radioligand Binding Assay
This assay determines the binding affinity of a test compound by measuring its ability to displace a known radiolabeled ligand from its receptor.
1. Materials and Reagents:
-
Cell Membranes: HEK293 cells stably expressing the human nAChR subtype of interest (e.g., α7, α4β2, α3β4).
-
Radioligands:
-
For α7 nAChR: [¹²⁵I]α-bungarotoxin.
-
For heteromeric nAChRs (e.g., α4β2, α3β4): [³H]epibatidine.
-
-
Test Compound: 1,4-Diazabicyclo[3.2.2]nonane derivative of interest.
-
Non-specific Binding Control: A high concentration of a known non-radiolabeled ligand (e.g., nicotine or epibatidine).
-
Assay Buffer: Phosphate-buffered saline (PBS) with 0.1% bovine serum albumin (BSA).
-
Wash Buffer: Cold PBS.
-
Filtration Apparatus: Cell harvester with glass fiber filters.
-
Scintillation Counter and Fluid.
2. Procedure:
-
Prepare serial dilutions of the test compound.
-
In a 96-well plate, combine the cell membrane preparation, the radioligand at a concentration near its Kd, and either the assay buffer (for total binding), the non-specific binding control, or the test compound at various concentrations.
-
Incubate the plate at room temperature for 2-4 hours to allow the binding to reach equilibrium.
-
Terminate the reaction by rapid vacuum filtration through the glass fiber filters, followed by several washes with cold wash buffer to remove unbound radioligand.
-
Place the filters in scintillation vials with scintillation fluid.
-
Quantify the radioactivity using a scintillation counter.
3. Data Analysis:
-
Calculate specific binding by subtracting non-specific binding from total binding.
-
Plot the percentage of specific binding against the logarithm of the test compound concentration.
-
Fit the data using a sigmoidal dose-response curve to determine the IC₅₀ value (the concentration of the test compound that inhibits 50% of the specific binding).
-
Calculate the inhibition constant (Ki) using the Cheng-Prusoff equation: Ki = IC₅₀ / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.
Whole-Cell Patch-Clamp Electrophysiology
This technique measures the ion flow through the nAChR channel upon agonist application, providing information on the functional activity (potency and efficacy) of a compound.
1. Materials and Reagents:
-
Cells: HEK293 cells expressing the nAChR subtype of interest, plated on glass coverslips.
-
External Solution (in mM): 140 NaCl, 2.8 KCl, 2 CaCl₂, 2 MgCl₂, 10 HEPES, 10 Glucose, pH 7.4.
-
Internal (Pipette) Solution (in mM): 140 KCl, 1 MgCl₂, 11 EGTA, 10 HEPES, 2 Mg-ATP, pH 7.2.
-
Agonist: Acetylcholine (ACh) or another suitable nAChR agonist.
-
Test Compound: 1,4-Diazabicyclo[3.2.2]nonane derivative.
-
Patch-clamp setup: Inverted microscope, micromanipulator, amplifier, and data acquisition system.
2. Procedure:
-
Place a coverslip with adherent cells in the recording chamber and perfuse with the external solution.
-
Fabricate a glass micropipette with a resistance of 3-5 MΩ when filled with the internal solution.
-
Approach a single cell with the micropipette and form a high-resistance seal (giga-seal) with the cell membrane.
-
Rupture the membrane patch to achieve the whole-cell configuration.
-
Clamp the cell membrane potential at a holding potential of -60 mV.
-
Apply the agonist at a known concentration to elicit a baseline current response.
-
After a washout period, pre-apply the test compound followed by co-application with the agonist to determine its effect on the current.
-
To determine agonist properties, apply the test compound at various concentrations and record the evoked currents.
3. Data Analysis:
-
Measure the peak amplitude of the inward current elicited by the agonist or test compound.
-
For agonists, plot the normalized current response against the logarithm of the compound concentration and fit with a sigmoidal dose-response curve to determine the EC₅₀ (potency) and Emax (efficacy) relative to a full agonist like ACh.
-
For antagonists, measure the inhibition of the agonist-evoked current at various concentrations to determine the IC₅₀.
Mandatory Visualizations
Signaling Pathway and Experimental Workflow Diagrams
Caption: Agonist binding to nAChRs leads to ion influx, depolarization, and downstream cellular responses.
Caption: Experimental workflow for determining the nAChR subtype selectivity of a test compound.
References
- 1. mdpi.com [mdpi.com]
- 2. scispace.com [scispace.com]
- 3. 4-[5-(4-[18F]Fluoro-phenyl)-[1,3,4]oxadiazol-2-yl]-1,4-diaza-bicyclo[3.2.2]nonane - Molecular Imaging and Contrast Agent Database (MICAD) - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 4. mdpi.com [mdpi.com]
- 5. Targeting the α4β2- and α7-Subtypes of Nicotinic Acetylcholine Receptors for Smoking Cessation Medication Development - PMC [pmc.ncbi.nlm.nih.gov]
In Vivo Efficacy of 1,4-Diazabicyclo[3.2.2]nonane Compounds in Animal Models of Cognitive Impairment: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative analysis of the in vivo efficacy of two prominent 1,4-Diazabicyclo[3.2.2]nonane compounds, CP-810,123 and SSR180711. Both compounds are selective agonists of the α7 nicotinic acetylcholine receptor (nAChR) and have demonstrated potential in preclinical models for treating cognitive deficits associated with neurological and psychiatric disorders such as schizophrenia and Alzheimer's disease. The data presented is compiled from key studies to facilitate an objective comparison of their performance in relevant animal models.
Comparative Efficacy in Cognitive Models
The following table summarizes the in vivo efficacy of CP-810,123 and SSR180711 in two standard preclinical models of cognition: the Novel Object Recognition (NOR) test and the Auditory Sensory Gating (P50) model. It is important to note that the data for each compound are derived from separate studies and not from a head-to-head comparative trial.
| Compound | Animal Model | Test | Dosing (Route) | Key Findings | Reference |
| CP-810,123 | Rodent | Novel Object Recognition | Not specified in abstract | Demonstrated in vivo efficacy. | [1][2][3][4] |
| Rodent | Auditory Sensory Gating | Not specified in abstract | Showed in vivo efficacy. | [1][2][3][4] | |
| SSR180711 | Rat & Mouse | Novel Object Recognition | 0.3 mg/kg (i.p. and p.o.) | Enhanced episodic memory (Minimal Effective Dose). Effect absent in α7 nAChR knockout mice. Efficacy maintained after repeated dosing. Reversed MK-801-induced memory deficits. | [5] |
| Rat | Auditory Sensory Gating (inferred from related models) | 0.3 mg/kg (i.p.) | Reversed selective attention deficits induced by neonatal phencyclidine (PCP) treatment. | [5] | |
| Mouse | Novel Object Recognition (PCP-induced deficit) | 3.0 mg/kg/day (i.p. for 2 weeks) | Significantly improved PCP-induced cognitive deficits. Effect antagonized by co-administration of the α7 nAChR antagonist methyllycaconitine (MLA). | [6] |
Experimental Protocols
Detailed methodologies for the key in vivo experiments are provided below. These protocols are based on standard procedures and information extracted from the referenced publications.
Novel Object Recognition (NOR) Test
The NOR test assesses episodic memory in rodents. The protocol generally consists of three phases:
-
Habituation: The animal is allowed to freely explore an open-field arena in the absence of any objects for a set period to acclimate to the environment.
-
Familiarization/Training Phase (T1): The animal is placed back into the arena, which now contains two identical objects. The time the animal spends exploring each object is recorded. Exploration is typically defined as the animal's nose being in close proximity to the object (e.g., within 2 cm) and actively sniffing or touching it.
-
Test Phase (T2): After a defined inter-trial interval (e.g., 24 hours), the animal is returned to the arena where one of the familiar objects has been replaced with a novel object. The time spent exploring both the familiar and the novel object is recorded. A significant increase in time spent exploring the novel object is indicative of the animal remembering the familiar object and is a measure of recognition memory.
Auditory Sensory Gating (P50) Model
Auditory sensory gating is a measure of pre-attentive information filtering in the brain, which is often deficient in schizophrenia. The P50 model in rodents is an electrophysiological assay that typically involves the following steps:
-
Animal Preparation: Animals are anesthetized and implanted with recording electrodes in relevant brain regions, such as the hippocampus.
-
Paired-Click Paradigm: A series of paired auditory clicks are presented to the animal. The two clicks in each pair are identical and are separated by a short inter-stimulus interval (e.g., 500 ms).
-
Data Recording and Analysis: The evoked potentials (brain's electrical response) to the first (S1) and second (S2) clicks are recorded. The amplitude of the P50 wave (a positive wave occurring approximately 50 ms after the stimulus) is measured for both S1 and S2.
-
Gating Ratio: The ratio of the S2 amplitude to the S1 amplitude (S2/S1) is calculated. A lower ratio indicates better sensory gating (i.e., the response to the second, redundant stimulus is suppressed). The ability of a compound to reduce a pathologically high S2/S1 ratio is a measure of its efficacy.
Signaling Pathway and Experimental Workflow
The therapeutic effects of these 1,4-Diazabicyclo[3.2.2]nonane compounds are mediated through the activation of the α7 nicotinic acetylcholine receptor. The following diagrams illustrate the signaling pathway and a typical experimental workflow for evaluating these compounds.
Caption: α7 nAChR Signaling Pathway
Caption: In Vivo Efficacy Testing Workflow
References
- 1. pubs.acs.org [pubs.acs.org]
- 2. pubs.acs.org [pubs.acs.org]
- 3. Discovery of 4-(5-methyloxazolo[4,5-b]pyridin-2-yl)-1,4-diazabicyclo[3.2.2]nonane (CP-810,123), a novel alpha 7 nicotinic acetylcholine receptor agonist for the treatment of cognitive disorders in schizophrenia: synthesis, SAR development, and in vivo efficacy in cognition models - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. pubs.acs.org [pubs.acs.org]
- 5. SSR180711, a novel selective alpha7 nicotinic receptor partial agonist: (II) efficacy in experimental models predictive of activity against cognitive symptoms of schizophrenia - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Phencyclidine-induced cognitive deficits in mice are improved by subsequent subchronic administration of the novel selective alpha7 nicotinic receptor agonist SSR180711 - PubMed [pubmed.ncbi.nlm.nih.gov]
A Head-to-Head Comparison of 1,4-Diazabicyclo[3.2.2]nonane and Quinuclidine-Based Agonists at α7 Nicotinic Acetylcholine Receptors
For Researchers, Scientists, and Drug Development Professionals
The α7 nicotinic acetylcholine receptor (nAChR) has emerged as a significant therapeutic target for a range of neurological and psychiatric disorders, including Alzheimer's disease, schizophrenia, and inflammatory conditions. The development of selective agonists for this receptor is a key area of research. Among the most promising scaffolds for α7 nAChR agonists are the bridged bicyclic amines, 1,4-diazabicyclo[3.2.2]nonane and quinuclidine. This guide provides an objective, data-driven comparison of agonists derived from these two core structures, focusing on their pharmacological properties and the experimental methodologies used for their characterization.
Quantitative Pharmacological Data
The following tables summarize the in vitro pharmacological data for representative 1,4-diazabicyclo[3.2.2]nonane and quinuclidine-based agonists at the α7 nAChR. Data has been compiled from various studies to provide a comparative overview. It is important to note that direct comparisons should be made with caution, as experimental conditions can vary between studies.
Table 1: Binding Affinity (Ki) of Agonists for α7 nAChR
| Compound | Scaffold | Species | Ki (nM) | Reference |
| SSR180711 | 1,4-Diazabicyclo[3.2.2]nonane | Human | 14 | [1][2] |
| SSR180711 | 1,4-Diazabicyclo[3.2.2]nonane | Rat | 22 | [1][2] |
| Compound 7aa | 1,4-Diazabicyclo[3.2.2]nonane | Not Specified | 23 | [1] |
| CP-810,123 | 1,4-Diazabicyclo[3.2.2]nonane | Not Specified | High Affinity | [1] |
| PNU-282987 | Quinuclidine | Rat | 26-27 | [3] |
| PHA-543613 | Quinuclidine | Not Specified | 8.8 | [1] |
| TC-5619 | Quinuclidine | Not Specified | 9 | [1] |
| Br-IQ17B | Quinuclidine | Rat | 14.9 | [4] |
Table 2: Functional Activity (EC50 and Efficacy) of Agonists at α7 nAChR
| Compound | Scaffold | Assay Type | Species | EC50 (µM) | Efficacy/Intrinsic Activity | Reference |
| SSR180711 | 1,4-Diazabicyclo[3.2.2]nonane | Electrophysiology (Oocytes) | Human | 4.4 | 51% (Partial Agonist) | [2] |
| SSR180711 | 1,4-Diazabicyclo[3.2.2]nonane | Calcium Influx (GH4C1 cells) | Human | 0.9 | 36% (Partial Agonist) | [2] |
| PNU-282987 | Quinuclidine | Calcium Influx | Not Specified | 0.154 | Not Specified | [5] |
| PHA-543613 | Quinuclidine | α7-5-HT3 Chimera Assay | Not Specified | 0.065 | Not Specified (Agonist) | [1] |
| TC-5619 | Quinuclidine | Not Specified | Not Specified | 0.033 | 100% (Full Agonist) | [1] |
| AZD0328 | Quinuclidine | Electrophysiology (Oocytes) | Human | 0.338 | 65% (Partial Agonist) | [6] |
| AQW051 | Quinuclidine | Electrophysiology (Oocytes) | Human | 7.5 | 75% (Partial Agonist) | [6] |
Experimental Protocols
Detailed methodologies are crucial for the interpretation and replication of experimental data. Below are descriptions of key experimental protocols used to characterize 1,4-diazabicyclo[3.2.2]nonane and quinuclidine-based agonists.
Radioligand Binding Assays
Radioligand binding assays are employed to determine the binding affinity (Ki) of a compound for a specific receptor.
Objective: To measure the affinity of test compounds for the α7 nAChR.
General Protocol:
-
Membrane Preparation:
-
Tissues (e.g., rat brain cortex) or cells expressing the α7 nAChR are homogenized in a suitable buffer.
-
The homogenate is centrifuged to pellet the cell membranes.
-
The membrane pellet is washed and resuspended in assay buffer.
-
-
Binding Reaction:
-
Aliquots of the membrane preparation are incubated with a radiolabeled ligand specific for the α7 nAChR (e.g., [³H]α-bungarotoxin or [³H]methyllycaconitine ([³H]MLA)) and varying concentrations of the unlabeled test compound.
-
Non-specific binding is determined in the presence of a high concentration of a known α7 nAChR ligand (e.g., nicotine).
-
-
Separation and Detection:
-
The reaction is terminated by rapid filtration through glass fiber filters, which trap the membrane-bound radioligand.
-
The filters are washed to remove unbound radioligand.
-
The amount of radioactivity on the filters is quantified using a scintillation counter.
-
-
Data Analysis:
-
The concentration of the test compound that inhibits 50% of the specific binding of the radioligand (IC50) is determined.
-
The Ki value is calculated from the IC50 using the Cheng-Prusoff equation.
-
Electrophysiology Assays
Electrophysiological techniques, such as two-electrode voltage clamp (TEVC) in Xenopus oocytes and patch-clamp in mammalian cell lines, are used to measure the functional effects of agonists on the ion channel activity of the α7 nAChR.
Objective: To determine the potency (EC50) and efficacy (maximal response) of test compounds as agonists at the α7 nAChR.
General Protocol (Two-Electrode Voltage Clamp in Xenopus Oocytes):
-
Oocyte Preparation:
-
Xenopus laevis oocytes are harvested and injected with cRNA encoding the human α7 nAChR subunit.
-
The oocytes are incubated for several days to allow for receptor expression.
-
-
Recording:
-
An oocyte is placed in a recording chamber and impaled with two microelectrodes (one for voltage clamping and one for current recording).
-
The oocyte is perfused with a control solution, and a stable baseline current is established.
-
-
Compound Application:
-
The oocyte is exposed to various concentrations of the test agonist.
-
The resulting inward current, caused by the influx of cations through the activated α7 nAChR channels, is recorded.
-
-
Data Analysis:
-
The peak current response at each agonist concentration is measured.
-
A concentration-response curve is generated, and the EC50 and maximal response are determined. Efficacy is often expressed relative to the maximal response produced by a standard agonist like acetylcholine.
-
Calcium Influx Assays
Calcium influx assays are a high-throughput method to assess the functional activity of agonists at the α7 nAChR, which is highly permeable to calcium ions.
Objective: To measure the ability of test compounds to induce calcium influx through α7 nAChRs.
General Protocol:
-
Cell Preparation:
-
A cell line stably expressing the α7 nAChR (e.g., GH4C1 or HEK293 cells) is plated in a multi-well plate.
-
The cells are loaded with a calcium-sensitive fluorescent dye (e.g., Fura-2 AM or Fluo-4 AM).
-
-
Compound Addition:
-
The cells are washed to remove excess dye.
-
A baseline fluorescence reading is taken.
-
The test compound at various concentrations is added to the wells.
-
-
Fluorescence Measurement:
-
The change in intracellular calcium concentration is measured as a change in the fluorescence intensity of the dye using a fluorescence plate reader or a fluorescence microscope.
-
-
Data Analysis:
-
The increase in fluorescence in response to the agonist is quantified.
-
A concentration-response curve is generated to determine the EC50 of the compound.
-
Signaling Pathways and Experimental Workflows
The activation of α7 nAChRs initiates a cascade of intracellular signaling events, primarily driven by the influx of calcium. The following diagrams illustrate the key signaling pathways and a typical experimental workflow for agonist characterization.
Caption: Signaling pathway of α7 nAChR activation.
Caption: Experimental workflow for agonist characterization.
Summary and Conclusion
Both 1,4-diazabicyclo[3.2.2]nonane and quinuclidine scaffolds have yielded potent and selective agonists for the α7 nAChR. The choice between these scaffolds for drug development will depend on the specific therapeutic goals and the desired pharmacological profile.
-
1,4-Diazabicyclo[3.2.2]nonane-based agonists , such as SSR180711, have demonstrated high binding affinity and partial agonist activity.[1][2] This profile may be advantageous in preventing receptor desensitization that can occur with full agonists.
-
Quinuclidine-based agonists represent a more diverse group, with compounds ranging from partial to full agonists.[1][6] This structural diversity allows for fine-tuning of efficacy and potency. For instance, TC-5619 has been reported as a full agonist, while PNU-282987 and others exhibit partial agonism.[1]
The selection of a lead compound will ultimately depend on a comprehensive evaluation of its in vivo efficacy, pharmacokinetic properties, and safety profile. The experimental protocols and data presented in this guide provide a foundation for such evaluations and facilitate a more informed decision-making process in the development of novel α7 nAChR-targeted therapeutics.
References
- 1. α7 Nicotinic Receptor Agonists: Potential Therapeutic Drugs for Treatment of Cognitive Impairments in Schizophrenia and Alzheimer’s Disease - PMC [pmc.ncbi.nlm.nih.gov]
- 2. SSR180711, a novel selective alpha7 nicotinic receptor partial agonist: (1) binding and functional profile - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. rndsystems.com [rndsystems.com]
- 4. Identification and in vitro pharmacological characterization of a novel and selective α7 nicotinic acetylcholine receptor agonist, Br-IQ17B - PMC [pmc.ncbi.nlm.nih.gov]
- 5. medchemexpress.com [medchemexpress.com]
- 6. The current agonists and positive allosteric modulators of α7 nAChR for CNS indications in clinical trials - PMC [pmc.ncbi.nlm.nih.gov]
Review of clinical trial data for drugs derived from 1,4-Diazabicyclo[3.2.2]nonane
This guide provides a comparative review of clinical trial data for key drugs synthesized from the 1,4-Diazabicyclo[3.2.2]nonane scaffold. The following sections detail the performance of these compounds in clinical settings, their experimental protocols, and the biological pathways they target. This information is intended for researchers, scientists, and professionals in drug development to facilitate an objective evaluation of these therapeutic agents.
Comparative Analysis of Clinical Trial Data
The 1,4-Diazabicyclo[3.2.2]nonane structure has served as a versatile scaffold for developing drugs targeting various receptors. Notably, compounds such as Varenicline, Taranabant, and Zevunepant (AZD5069) have progressed to clinical trials for different indications. While Varenicline has achieved regulatory approval and commercial success for smoking cessation, the development of Taranabant for obesity was halted due to safety concerns. Zevunepant's investigation for inflammatory diseases has also faced challenges in demonstrating clinical efficacy.
Varenicline: Smoking Cessation
Varenicline is a partial agonist of the α4β2 nicotinic acetylcholine receptor, approved for smoking cessation. Its efficacy has been demonstrated in multiple randomized controlled trials.
Efficacy of Varenicline for Smoking Cessation (Gradual Reduction Approach) [1][2][3]
| Outcome | Varenicline (1 mg twice daily) | Placebo | Risk Difference (95% CI) | Relative Risk (95% CI) |
| Continuous Abstinence (Weeks 15-24) | 32.1% | 6.9% | 25.2% (21.4% to 29.0%) | 4.6 (3.5 to 6.1) |
| Continuous Abstinence (Weeks 21-24) | 37.8% | 12.5% | 25.2% (21.1% to 29.4%) | 3.0 (2.4 to 3.7) |
| Continuous Abstinence (Weeks 21-52) | 27.0% | 9.9% | 17.1% (13.3% to 20.9%) | 2.7 (2.1 to 3.5) |
Safety and Tolerability of Varenicline [1][2]
| Adverse Event | Varenicline | Placebo |
| Any Adverse Event | 82.3% | 72.5% |
| Serious Adverse Events | 3.7% | 2.2% |
| Common Adverse Events | Nausea, abnormal dreams, insomnia, constipation, vomiting, weight gain | - |
| Suicidal Ideation or Behavior | 0.8% | 1.3% |
Recent studies have also explored Varenicline for youth nicotine vaping cessation, showing promising results. In a 2024 trial, continuous abstinence rates during weeks 9-12 were 51% for varenicline versus 14% for placebo.[4] Another recent study showed a 45% quit rate in the medication group for e-cigarette cessation, a 15% difference compared to the placebo group.[5]
Taranabant: Investigational Treatment for Obesity
Taranabant is a selective cannabinoid-1 (CB1) receptor inverse agonist that was investigated for the treatment of obesity. Although it showed efficacy in promoting weight loss, its development was discontinued due to a negative risk/benefit profile, primarily related to psychiatric adverse events.[6][7]
Efficacy of Taranabant in Weight Loss at 52 Weeks (Phase III) [6][8]
| Treatment Group | Mean Weight Loss from Baseline (kg) | Proportion of Patients with ≥5% Weight Loss |
| Placebo | -2.6 | 27% |
| Taranabant 2 mg | -6.6 | 57% |
| Taranabant 4 mg | -8.1 | - |
Adverse Events Associated with Taranabant [6][8]
| Adverse Event Category | Placebo | Taranabant 2 mg | Taranabant 4 mg | Taranabant 6 mg |
| Gastrointestinal | 29% | 42% | 47% | 46% |
| Psychiatric | 20% | 28% | 40% | 38% |
In a study focused on overweight and obese patients with type 2 diabetes, Taranabant also demonstrated weight loss and improvements in glycemic parameters, but with similar dose-related increases in adverse events.[9]
Zevunepant (AZD5069): Investigational Treatment for Inflammatory Diseases
Zevunepant is a CXCR2 antagonist that was studied for the treatment of inflammatory diseases such as asthma and bronchiectasis. While it effectively reduced neutrophil counts in the sputum, it failed to show a significant impact on clinical endpoints like the rate of severe asthma exacerbations.[10][11]
Efficacy of Zevunepant in Severe Asthma [11]
| Treatment Group | Rate Ratio for Severe Exacerbations (vs. Placebo, 90% CI) |
| Zevunepant 5 mg | 1.29 (0.79–2.11) |
| Zevunepant 15 mg | 1.53 (0.95–2.46) |
| Zevunepant 45 mg | 1.56 (0.98–2.49) |
Pharmacodynamic Effect of Zevunepant in Bronchiectasis [12]
| Outcome | Zevunepant (80 mg twice daily) vs. Placebo | p-value |
| Reduction in Absolute Sputum Neutrophil Count | 69% | 0.004 |
| Reduction in Percentage Sputum Neutrophil Count | 36% | 0.008 |
Despite the significant reduction in sputum neutrophils, this did not translate to improved clinical outcomes in the exploratory study.[12] The drug was generally well-tolerated.[11][12]
Experimental Protocols
The clinical trials for Varenicline, Taranabant, and Zevunepant were typically multicenter, randomized, double-blind, placebo-controlled studies.
Varenicline Smoking Cessation Trial (Gradual Reduction) [2][3]
-
Objective: To evaluate the efficacy and safety of varenicline for smoking abstinence through a gradual reduction in smoking.
-
Participants: 1510 smokers not willing or able to quit within the next month but willing to reduce smoking and attempt to quit within 3 months.
-
Intervention: Participants were randomized to receive either varenicline (titrated to 1 mg twice daily) or a placebo for 24 weeks.
-
Procedure: Subjects were instructed to reduce their cigarette consumption by at least 50% by week 4, 75% by week 8, and to make a quit attempt by week 12.
-
Primary Endpoint: Carbon monoxide-confirmed self-reported abstinence during weeks 15 through 24.
-
Follow-up: 28-week follow-up period after the treatment phase.
Taranabant Obesity Trial (Phase III) [6][8]
-
Objective: To evaluate the long-term efficacy and safety of taranabant for weight loss in obese and overweight patients.
-
Participants: Patients aged ≥18 years with a body mass index (BMI) of 27-43 kg/m ². A significant portion of the participants had metabolic syndrome.
-
Intervention: Patients were randomized to receive placebo or taranabant at doses of 2 mg, 4 mg, or 6 mg once daily for up to 104 weeks, in conjunction with diet and exercise.
-
Procedure: The 6 mg dose was discontinued during the first year, and the 4 mg dose was discontinued during the second year due to risk/benefit assessments.
-
Primary Endpoints: Change in body weight, waist circumference, and lipid and glycemic parameters.
Zevunepant (AZD5069) Severe Asthma Trial [11]
-
Objective: To investigate the safety and efficacy of AZD5069 as an add-on therapy in patients with uncontrolled severe asthma.
-
Participants: Patients aged 18 years or older with uncontrolled asthma despite combination therapy with long-acting β2 agonists and medium- to high-dose inhaled corticosteroids.
-
Intervention: Patients were randomized to receive 5, 15, or 45 mg of oral AZD5069 twice daily, or a matched placebo.
-
Primary Endpoint: The number of severe asthma exacerbations over a 6-month treatment period.
-
Safety Assessment: Monitored during the 6-month treatment period and an optional 6-month extension.
Visualizing Mechanisms and Workflows
To better understand the context of these clinical trials, the following diagrams illustrate a key signaling pathway, a drug's mechanism of action, a typical clinical trial workflow, and the developmental status of the discussed compounds.
References
- 1. Effect of Varenicline on Smoking Cessation Through Smoking Reduction: A Randomized Clinical Trial - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Effect of Varenicline on Smoking Cessation Through Smoking Reduction | Clinical Trial - American College of Cardiology [acc.org]
- 3. mayoclinic.elsevierpure.com [mayoclinic.elsevierpure.com]
- 4. Varenicline for Youth Nicotine Vaping Cessation: A Randomized Clinical Trial - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. First U.S. Trial of Varenicline for E-cigarette Cessation Shows Positive Results | Yale School of Medicine [medicine.yale.edu]
- 6. A clinical trial assessing the safety and efficacy of taranabant, a CB1R inverse agonist, in obese and overweight patients: a high-dose study - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Taranabant CB1 Receptor Inverse Agonist for Management of Obe - Clinical Trials Arena [clinicaltrialsarena.com]
- 8. Phase III Data Showed Taranabant, Merck & Co., Inc.'s Investigational Medicine to Treat Obesity, Led to Statistically Significant Weight Loss - BioSpace [biospace.com]
- 9. A one-year study to assess the safety and efficacy of the CB1R inverse agonist taranabant in overweight and obese patients with type 2 diabetes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. openinnovation.astrazeneca.com [openinnovation.astrazeneca.com]
- 11. Efficacy and safety of a CXCR2 antagonist, AZD5069, in patients with uncontrolled persistent asthma: a randomised, double-blind, placebo-controlled trial - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. A randomised, placebo-controlled study of the CXCR2 antagonist AZD5069 in bronchiectasis - PubMed [pubmed.ncbi.nlm.nih.gov]
A Comparative Safety Profile of 1,4-Diazabicyclo[3.2.2]nonane dihydrochloride and Structurally Related Bicyclic Amines
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative safety overview of 1,4-Diazabicyclo[3.2.2]nonane dihydrochloride and two common alternatives, Quinuclidine and 1,4-Diazabicyclo[2.2.2]octane (DABCO). These bicyclic amines are widely utilized as catalysts, reagents, and structural motifs in organic synthesis and medicinal chemistry. Understanding their relative safety profiles is crucial for risk assessment and the implementation of appropriate handling procedures in a laboratory setting.
While derivatives of 1,4-Diazabicyclo[3.2.2]nonane have been explored for their potential in targeting α7-nicotinic acetylcholine receptors and for their cytotoxic properties against tumor cell lines, publicly available quantitative toxicity data for the parent compound is limited.[1][2][3] This comparison, therefore, relies on available acute toxicity data and globally harmonized system (GHS) hazard classifications.
Quantitative Safety Profile Comparison
The following table summarizes the available acute toxicity data and hazard classifications for 1,4-Diazabicyclo[3.2.2]nonane and its alternatives. It is important to note the significant data gap regarding the acute toxicity of 1,4-Diazabicyclo[3.2.2]nonane.
| Parameter | 1,4-Diazabicyclo[3.2.2]nonane ¹ | Quinuclidine | 1,4-Diazabicyclo[2.2.2]octane (DABCO) |
| CAS Number | 283-38-5 | 100-76-5 | 280-57-9 |
| Oral LD50 (Rat) | Data not available | 81.2 mg/kg[4] | 700 mg/kg |
| Dermal LD50 (Rabbit) | Data not available | 70.7 mg/kg[4] | >2000 mg/kg |
| Cytotoxicity (IC50) | Data not available | Data not available | Data not available |
| GHS Hazard Statements | H314: Causes severe skin burns and eye damage[2][5] | H301: Toxic if swallowedH310: Fatal in contact with skinH315: Causes skin irritationH318: Causes serious eye damage[6] | H228: Flammable solidH302: Harmful if swallowedH315: Causes skin irritationH318: Causes serious eye damage[7] |
¹Data for the free base form. The dihydrochloride salt (CAS 150208-70-1) is classified as H315 (Causes skin irritation), H319 (Causes serious eye irritation), and H335 (May cause respiratory irritation).[8]
Experimental Protocols
Detailed methodologies for key safety and toxicity assays are provided below. These protocols represent standard procedures used in preclinical safety assessment.
Acute Oral Toxicity - Acute Toxic Class Method (OECD 423)
This method determines the acute oral toxicity of a substance and allows for its classification based on the Globally Harmonised System (GHS).[9] It uses a stepwise procedure with a small number of animals.
Principle: A group of animals (typically three female rats) is dosed at a defined starting level (e.g., 300 mg/kg or 2000 mg/kg).[10] The outcome (mortality or survival) determines the next step: dosing another group at a lower or higher dose level or stopping the test. The objective is to identify a dose range that causes mortality or evident toxicity.
Methodology:
-
Test Animals: Healthy, young adult nulliparous and non-pregnant female rats are used, as they are often slightly more sensitive.[9] Animals are acclimatized for at least 5 days before dosing.
-
Housing and Feeding: Animals are housed in appropriate conditions with a 12-hour light/dark cycle and free access to standard laboratory diet and drinking water.[9] Food is withheld for at least 16 hours prior to substance administration.[10]
-
Dose Administration: The test substance is administered in a single dose by oral gavage. The volume should generally not exceed 1 mL/100g of body weight for aqueous solutions.[9]
-
Observation Period: Animals are observed for mortality, clinical signs of toxicity (changes in skin, fur, eyes, behavior, etc.), and body weight changes for at least 14 days.[10][11]
-
Pathology: At the end of the study, all surviving animals are subjected to a gross necropsy.[11]
In Vitro Cytotoxicity - MTT Assay
The MTT assay is a colorimetric method used to assess cell metabolic activity, which serves as an indicator of cell viability, proliferation, and cytotoxicity.
Principle: Metabolically active cells possess mitochondrial dehydrogenase enzymes that reduce the yellow tetrazolium salt, 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT), into an insoluble purple formazan product.[4][7] The amount of formazan produced is directly proportional to the number of viable cells. The formazan crystals are solubilized, and the absorbance of the resulting solution is measured spectrophotometrically.[7]
Methodology:
-
Cell Culture: Cells (e.g., HepG2, HeLa) are seeded into a 96-well plate at a predetermined density (e.g., 1 x 10⁴ cells/well) and allowed to adhere for 24 hours.[5]
-
Compound Exposure: The culture medium is replaced with fresh medium containing various concentrations of the test compound. Control wells (vehicle only) are included. The cells are incubated for a specified duration (e.g., 48 or 72 hours).[5]
-
MTT Addition: After the incubation period, the medium is removed, and an MTT solution (typically 0.5 mg/mL in serum-free medium) is added to each well. The plate is then incubated for 1.5 to 4 hours at 37°C.[5]
-
Solubilization: The MTT solution is removed, and a solubilizing agent (e.g., Dimethyl Sulfoxide - DMSO) is added to each well to dissolve the formazan crystals.[5] The plate is gently shaken to ensure complete dissolution.
-
Data Acquisition: The absorbance is read on a microplate reader at a wavelength of approximately 570 nm.
-
Analysis: Cell viability is expressed as a percentage of the control. The half-maximal inhibitory concentration (IC50) value is calculated from the dose-response curve.
hERG Channel Block Assay (Manual Patch Clamp)
This electrophysiological assay is the gold standard for assessing a compound's potential to block the hERG potassium channel, an effect linked to drug-induced QT interval prolongation and risk of Torsades de Pointes.
Principle: The whole-cell patch-clamp technique allows for the direct measurement of ionic current flowing through hERG channels expressed in a mammalian cell line (e.g., HEK293).[12][13] A glass micropipette forms a high-resistance seal with the cell membrane, and a specific voltage protocol is applied to elicit the characteristic hERG current. The effect of the test compound on this current is then quantified.
Methodology:
-
Cell Preparation: HEK293 cells stably expressing the hERG channel are cultured and prepared for electrophysiological recording.
-
Recording: A cell is "patched" with a micropipette containing an intracellular solution. A gigaseal (≥1 GΩ) is established to ensure a high-quality recording.[14] The whole-cell configuration is then achieved.
-
Voltage Protocol: A specific voltage-clamp protocol is applied. A common protocol involves holding the cell at -80 mV, depolarizing to +20 or +40 mV to activate and then inactivate the channels, and then repolarizing to -50 mV to elicit the hERG tail current, which is the primary measurement.[14]
-
Compound Application: Baseline hERG currents are recorded in the vehicle (extracellular) solution. The test compound is then perfused at increasing concentrations, and the steady-state block at each concentration is measured.
-
Data Analysis: The percentage of current inhibition at each concentration is calculated relative to the baseline. These data are used to generate a concentration-response curve and determine the IC50 value for hERG channel block.
Visualizations
Workflow for Chemical Safety Assessment
Caption: A generalized workflow for assessing the preclinical safety profile of a chemical compound.
Cellular Damage Pathway via Oxidative Stress
Caption: A simplified diagram illustrating how a toxic compound can induce oxidative stress, leading to cellular damage and apoptosis.
References
- 1. fishersci.com [fishersci.com]
- 2. static.cymitquimica.com [static.cymitquimica.com]
- 3. 283-38-5|1,4-Diazabicyclo[3.2.2]nonane|BLD Pharm [bldpharm.com]
- 4. chemicalbook.com [chemicalbook.com]
- 5. fishersci.fr [fishersci.fr]
- 6. Quinuclidine | C7H13N | CID 7527 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 7. chemos.de [chemos.de]
- 8. datasheets.scbt.com [datasheets.scbt.com]
- 9. hpvchemicals.oecd.org [hpvchemicals.oecd.org]
- 10. Dabco | C6H12N2 | CID 9237 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 11. Cytotoxic effects of 100 reference compounds on Hep G2 and HeLa cells and of 60 compounds on ECC-1 and CHO cells. I mechanistic assays on ROS, glutathione depletion and calcein uptake - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. fishersci.com [fishersci.com]
- 13. scbt.com [scbt.com]
- 14. researchgate.net [researchgate.net]
The Pro-Cognitive Potential of 1,4-Diazabicyclo[3.2.2]nonane Derivatives: A Comparative Meta-Analysis
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative meta-analysis of research on 1,4-Diazabicyclo[3.2.2]nonane derivatives, a class of compounds investigated for their cognitive-enhancing properties. By synthesizing preclinical and clinical data, this document offers an objective comparison with other established and investigational cognitive enhancers, focusing on mechanism of action, efficacy, and experimental validation.
Executive Summary
Derivatives of 1,4-Diazabicyclo[3.2.2]nonane, most notably SSR180711 and CP-810,123, have emerged as potent and selective partial agonists of the α7 nicotinic acetylcholine receptor (α7 nAChR). These compounds have demonstrated pro-cognitive effects in various animal models of cognitive impairment, suggesting therapeutic potential for neurological and psychiatric disorders such as Alzheimer's disease and schizophrenia. This guide compares their preclinical and clinical profiles with those of other α7 nAChR agonists (e.g., GTS-21, TC-5619) and established cognitive enhancers with different mechanisms of action, namely the acetylcholinesterase inhibitor Donepezil and the NMDA receptor antagonist Memantine.
Mechanism of Action: Targeting the α7 Nicotinic Acetylcholine Receptor
1,4-Diazabicyclo[3.2.2]nonane derivatives primarily exert their effects by modulating the α7 nAChR, a key player in cognitive processes. Activation of this receptor is linked to the enhancement of synaptic plasticity and neurotransmitter release, crucial for learning and memory.
Signaling Pathway of α7 nAChR Agonists in Cognitive Enhancement
The binding of an α7 nAChR agonist, such as a 1,4-Diazabicyclo[3.2.2]nonane derivative, initiates a cascade of intracellular events. This pathway is believed to involve the activation of the Mitogen-Activated Protein Kinase (MAPK/ERK) and the cAMP response element-binding protein (CREB), both of which are critical for long-term potentiation and memory formation.
Preclinical Efficacy: Comparative Data
The cognitive-enhancing effects of 1,4-Diazabicyclo[3.2.2]nonane derivatives have been primarily evaluated in rodent models using behavioral paradigms such as the Novel Object Recognition (NOR) test, the Morris Water Maze (MWM), and auditory sensory gating.
Novel Object Recognition (NOR) Test
The NOR test assesses recognition memory. The table below summarizes the performance of various compounds in this paradigm. A higher discrimination index (DI) indicates better memory, reflecting more time spent exploring a novel object compared to a familiar one.
| Compound | Animal Model | Dose (mg/kg) | Administration Route | Discrimination Index (DI) / % Preference for Novel Object | Reference |
| SSR180711 | Rat | 0.3 | i.p. | Significant increase vs. control | [1] |
| SSR180711 | Mouse | 0.3 | i.p. | Significant increase vs. control | [1] |
| SSR180711 | Mouse (PCP-induced deficit) | 3.0 | i.p. | Significant improvement vs. PCP-vehicle | [2] |
| TC-5619 | Rat | 0.03 - 3.0 | s.c. | Significant, long-lasting enhancement | |
| Donepezil | Rat (Scopolamine-induced deficit) | 1.0 | p.o. | Reversal of scopolamine-induced deficit |
Morris Water Maze (MWM)
The MWM is a test of spatial learning and memory. Key metrics include escape latency (time to find a hidden platform) and time spent in the target quadrant during a probe trial.
| Compound | Animal Model | Dose (mg/kg) | Administration Route | Outcome Measure | Result | Reference |
| SSR180711 | Rat (MK-801-induced deficit) | 1.0 - 3.0 | i.p. | Escape Latency | Reversal of MK-801-induced increase | [1] |
| GTS-21 | Aged Rat | 1.0 | i.p. | Escape Latency | Significant decrease vs. saline | |
| Donepezil | Rat (Vascular dementia model) | 10.0 | p.o. | Escape Latency | Significant decrease vs. model group | |
| Memantine | Rat (Alzheimer's model) | 10.0 | p.o. | Time in Target Quadrant | Significant increase vs. model group |
Clinical Efficacy: Comparative Data
While preclinical data for 1,4-Diazabicyclo[3.2.2]nonane derivatives are promising, clinical data is more limited compared to established drugs. The following tables summarize key clinical findings for various cognitive enhancers.
Schizophrenia
| Compound | Phase | Primary Outcome Measure(s) | Key Findings | Reference |
| TC-5619 | II | SANS, Cogstate Schizophrenia Battery (CSB) | No significant benefit over placebo on SANS or CSB composite scores.[3][4] | [3][4] |
| GTS-21 | II | Negative Symptom Assessment (NSA-16) | No significant improvement in negative or cognitive symptoms. |
Alzheimer's Disease
| Compound | Phase | Primary Outcome Measure(s) | Key Findings | Reference |
| Donepezil | III | ADAS-Cog, CIBIC-plus | Statistically significant improvement in ADAS-Cog scores (mean difference of 2.9 points vs. placebo at 24 weeks for 10 mg/day).[5][6] | [5][6] |
| Memantine | III | SIB, ADCS-ADL | Significant benefit on SIB total score at study end (p < 0.001 vs. placebo).[7] | [7] |
Experimental Protocols
Detailed and standardized experimental protocols are crucial for the valid comparison of cognitive enhancers. Below are the methodologies for key preclinical tests.
Novel Object Recognition (NOR) Test Workflow
The NOR test is conducted in three phases: habituation, familiarization (training), and testing.
Detailed Methodology:
-
Habituation: The animal is placed in an open-field arena (e.g., 40x40x40 cm) for 5-10 minutes to acclimate to the environment. No objects are present.[8][9]
-
Familiarization/Training (T1): The animal is returned to the arena, which now contains two identical objects placed in opposite corners. The animal is allowed to explore the objects for a predetermined amount of time (e.g., 3-5 minutes) or until a total exploration time of 20 seconds is reached.[10]
-
Retention Interval: The animal is returned to its home cage for a specific duration (e.g., 1 hour for short-term memory, 24 hours for long-term memory).
-
Testing (T2): The animal is placed back into the arena, where one of the familiar objects has been replaced with a novel object. The animal's exploration of both objects is recorded for 3-5 minutes.[8][9]
-
Data Analysis: The time spent exploring the familiar (T_familiar) and novel (T_novel) objects is measured. The Discrimination Index is calculated as: (T_novel - T_familiar) / (T_novel + T_familiar).
Morris Water Maze (MWM)
Detailed Methodology:
-
Apparatus: A large circular pool (e.g., 150 cm diameter) is filled with opaque water. A small escape platform is hidden 1-2 cm below the water's surface.[11]
-
Acquisition Training: Over several days (e.g., 4-5 days), the animal undergoes multiple trials per day (e.g., 4 trials). For each trial, the animal is placed in the water at one of four starting positions and must find the hidden platform. The escape latency is recorded.
-
Probe Trial: 24 hours after the final training session, the platform is removed, and the animal is allowed to swim freely for 60 seconds. The time spent in the target quadrant (where the platform was previously located) is measured as an indicator of spatial memory.[1][12]
Auditory Sensory Gating (P50)
Detailed Methodology:
-
Paradigm: The most common method is the paired-click paradigm. Two identical auditory stimuli (clicks) are presented with a short inter-stimulus interval (e.g., 500 ms).[7]
-
Recording: Electroencephalography (EEG) is used to record the brain's electrical activity in response to the auditory stimuli. The P50 is a positive-going evoked potential that occurs approximately 50 ms after the stimulus.
-
Analysis: The amplitude of the P50 wave in response to the first click (S1) is compared to the amplitude of the P50 wave in response to the second click (S2). The P50 ratio (S2/S1) is calculated. A lower ratio indicates better sensory gating (i.e., greater suppression of the response to the second, redundant stimulus).
Conclusion
1,4-Diazabicyclo[3.2.2]nonane derivatives, as selective α7 nAChR partial agonists, represent a promising therapeutic avenue for cognitive enhancement. Preclinical studies have consistently demonstrated their efficacy in animal models of learning and memory. However, the translation of these findings to clinical success remains a significant challenge, as evidenced by the mixed results of other α7 nAChR agonists in human trials.
Compared to established cognitive enhancers like Donepezil and Memantine, which have different mechanisms of action and have shown modest but consistent clinical benefits in Alzheimer's disease, the clinical utility of 1,4-Diazabicyclo[3.2.2]nonane derivatives is yet to be fully established. Future research should focus on well-designed clinical trials with appropriate patient populations and cognitive outcome measures to definitively determine the therapeutic value of this class of compounds. Further preclinical investigations into direct, head-to-head comparisons with existing therapies will also be crucial in positioning these novel agents within the landscape of cognitive enhancement strategies.
References
- 1. Morris water maze - Scholarpedia [scholarpedia.org]
- 2. Comparison of functional and cognitive donepezil effects in Alzheimer's disease - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. Frontiers | Efficacy of 5 and 10 mg donepezil in improving cognitive function in patients with dementia: a systematic review and meta-analysis [frontiersin.org]
- 5. P50 Sensory Gating and Attentional Performance - PMC [pmc.ncbi.nlm.nih.gov]
- 6. P50 (neuroscience) - Wikipedia [en.wikipedia.org]
- 7. Novel Object Recognition Test for the Investigation of Learning and Memory in Mice - PMC [pmc.ncbi.nlm.nih.gov]
- 8. The novel object recognition memory: neurobiology, test procedure, and its modifications - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Morris water maze: procedures for assessing spatial and related forms of learning and memory - PMC [pmc.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
- 11. researchgate.net [researchgate.net]
- 12. Frontiers | P50, N100, and P200 Auditory Sensory Gating Deficits in Schizophrenia Patients [frontiersin.org]
Safety Operating Guide
Proper Disposal of 1,4-Diazabicyclo[3.2.2]nonane dihydrochloride: A Step-by-Step Guide for Laboratory Professionals
Essential Safety and Logistical Information for Researchers, Scientists, and Drug Development Professionals
The proper disposal of 1,4-Diazabicyclo[3.2.2]nonane dihydrochloride is crucial for maintaining a safe laboratory environment and ensuring compliance with environmental regulations. This guide provides a detailed, step-by-step procedure for the safe handling and disposal of this compound, emphasizing operational best practices and risk mitigation.
Immediate Safety Considerations
Before initiating any disposal procedures, it is imperative to consult your institution's Environmental Health and Safety (EHS) department.[1] Federal, state, and local regulations govern the disposal of chemical waste, and your EHS office will provide specific guidance tailored to your location and facilities.[1][2]
Personal Protective Equipment (PPE): Due to the hazardous nature of this compound, appropriate PPE must be worn at all times during handling and disposal. This includes:
-
Eye Protection: Chemical safety goggles or a face shield.[3]
-
Hand Protection: Chemical-resistant gloves (e.g., nitrile).
-
Body Protection: A lab coat or chemical-resistant apron.
-
Respiratory Protection: In cases of potential dust or aerosol generation, a NIOSH-approved respirator is recommended.
Quantitative Data Summary
| Parameter | Value | Reference |
| GHS Hazard Pictogram | GHS07 (Exclamation Mark) | SynHet |
| Hazard Statements | H315: Causes skin irritation.H319: Causes serious eye irritation.H335: May cause respiratory irritation. | Chemical Label |
| Acute Oral Toxicity (LD50) | Not available | |
| Aquatic Toxicity | Not available |
Step-by-Step Disposal Protocol
The disposal of this compound must be handled as hazardous chemical waste. Under no circumstances should it be disposed of in the regular trash or poured down the drain.[1]
1. Waste Identification and Segregation:
-
Clearly label a dedicated, sealable, and chemically compatible waste container with "Hazardous Waste" and the full chemical name: "this compound".[1]
-
Do not mix this waste with other chemical waste streams unless explicitly approved by your EHS department.
2. Waste Collection and Storage:
-
Collect all waste materials, including contaminated consumables (e.g., weigh boats, pipette tips, gloves), in the designated hazardous waste container.
-
Keep the container tightly sealed when not in use to prevent the release of dust or vapors.
-
Store the waste container in a well-ventilated, designated hazardous waste accumulation area, away from incompatible materials.
3. Scheduling a Hazardous Waste Pickup:
-
Contact your institution's EHS department to schedule a pickup for the hazardous waste.
-
Provide them with a complete and accurate inventory of the waste container's contents.
4. Decontamination of Empty Containers:
-
Empty containers that held this compound must be triple-rinsed with a suitable solvent (e.g., water or as recommended by your EHS office).
-
The rinsate from this cleaning process must be collected and disposed of as hazardous waste.
-
After triple-rinsing, the container can typically be disposed of as regular laboratory glass or plastic waste, but confirm this with your EHS guidelines.
Disposal Workflow Diagram
The following diagram illustrates the logical flow of the proper disposal procedure for this compound.
Caption: Disposal workflow for this compound.
By adhering to these procedures and maintaining open communication with your institution's safety officials, you contribute to a secure and compliant research environment. The information provided here is intended as a guide and should always be supplemented by the specific protocols and regulations of your organization.
References
Personal protective equipment for handling 1,4-Diazabicyclo[3.2.2]nonane dihydrochloride
For Researchers, Scientists, and Drug Development Professionals
This document provides immediate and essential safety protocols, operational guidelines, and disposal plans for handling 1,4-Diazabicyclo[3.2.2]nonane dihydrochloride (CAS No: 150208-70-1). Adherence to these procedures is critical for ensuring laboratory safety and regulatory compliance.
Hazard Identification and Classification
This compound is classified as a hazardous substance. The primary risks associated with this chemical are summarized below.
| Hazard Classification | GHS Hazard Statement |
| Acute toxicity, oral (Category 4) | H302: Harmful if swallowed |
| Skin corrosion/irritation (Category 2) | H315: Causes skin irritation |
| Serious eye damage/eye irritation (Category 2A) | H319: Causes serious eye irritation |
| Specific target organ toxicity, single exposure (Category 3), Respiratory tract irritation | H335: May cause respiratory irritation |
GHS pictograms associated with this chemical include an exclamation mark.
Personal Protective Equipment (PPE)
Strict adherence to the following PPE guidelines is mandatory to prevent exposure.
| Protection Type | Recommended Equipment | Specification/Standard |
| Eye/Face Protection | Safety glasses with side-shields and a face shield | Use equipment tested and approved under government standards such as NIOSH (US) or EN 166 (EU).[1] |
| Hand Protection | Chemical-resistant gloves (e.g., nitrile, neoprene, or butyl rubber) | Inspect gloves prior to use. Use proper glove removal technique.[1][2][3] |
| Body Protection | Complete suit protecting against chemicals, lab coat, or apron | The type of protective equipment must be selected according to the concentration and amount of the dangerous substance at the specific workplace.[1][3] |
| Respiratory Protection | For nuisance exposures, use a P95 (US) or P1 (EU EN 143) particle respirator. | Use a NIOSH/MSHA or European Standard EN 149 approved respirator if exposure limits are exceeded or irritation is experienced.[1][4] |
Handling and Storage
Proper handling and storage are crucial to maintain the chemical's integrity and prevent accidents.
| Aspect | Procedure |
| Handling | Avoid contact with skin and eyes.[1] Avoid formation and inhalation of dust.[1] Use only in a well-ventilated area, preferably in a chemical fume hood.[2] Wash hands thoroughly after handling.[1][5] |
| Storage | Store in a tightly closed container in a cool, dry, and well-ventilated area.[5] Recommended storage temperature is 2-8°C.[1] The chemical is strongly hygroscopic and sensitive to air and moisture; handle and store under an inert gas.[6] |
First Aid Measures
Immediate and appropriate first aid is critical in the event of exposure.
| Exposure Route | First Aid Procedure |
| Inhalation | Move the person into fresh air. If not breathing, give artificial respiration. Consult a physician.[1] |
| Skin Contact | Wash off with soap and plenty of water. Take off immediately all contaminated clothing. Consult a physician.[1][6] |
| Eye Contact | Rinse cautiously with water for at least 15 minutes. Remove contact lenses, if present and easy to do. Continue rinsing. Immediately call a physician or poison center.[1][6] |
| Ingestion | Rinse mouth with water. Do NOT induce vomiting. Call a poison center or doctor if you feel unwell.[4][6] |
Spills and Disposal
Follow these procedures for managing spills and disposing of the chemical waste.
| Procedure | Guidelines |
| Spill Cleanup | Evacuate personnel to a safe area. Wear appropriate PPE. Avoid breathing dust. Do not let the product enter drains.[1] Sweep up and shovel the material. Pick up and arrange disposal without creating dust.[1] Place in suitable, closed containers for disposal.[1] |
| Waste Disposal | Dispose of contents/container to an approved waste disposal plant in accordance with local, regional, and national regulations.[5][6] Do not mix with other waste. Handle uncleaned containers as the product itself.[6] |
Workflow for Handling this compound
Caption: Workflow for the safe handling of this compound.
References
Retrosynthesis Analysis
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
